molecular formula C11H11BrO2 B2381288 1-(6-Bromochroman-2-yl)ethanone CAS No. 1895167-20-0

1-(6-Bromochroman-2-yl)ethanone

Cat. No.: B2381288
CAS No.: 1895167-20-0
M. Wt: 255.111
InChI Key: QRZCVKIYGBDGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromochroman-2-yl)ethanone (CAS 1895167-20-0) is a high-purity organic compound offered with a minimum purity of 95% . This brominated chroman derivative features a rigid benzopyran ring system fused with a ketone functional group, making it a valuable intermediate for synthetic chemistry and drug discovery research. With the molecular formula C 11 H 11 BrO 2 and a molecular weight of 255.11 g/mol , this compound serves as a versatile building block for constructing more complex molecular architectures. Its structure suggests potential applications as a key precursor in medicinal chemistry for the development of novel therapeutic agents, particularly where the chroman scaffold is prevalent. Furthermore, it can be utilized in materials science as an organic intermediate for the synthesis of functional molecules. Researchers can leverage the reactivity of the bromine atom for cross-coupling reactions and the acetyl group for further derivatization or condensation reactions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please handle with care: this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-bromo-3,4-dihydro-2H-chromen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-7(13)10-4-2-8-6-9(12)3-5-11(8)14-10/h3,5-6,10H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZCVKIYGBDGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Bromochroman-2-yl)ethanone is a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of its chemical properties, synthesis, and potential biological significance. However, a thorough review of available scientific literature and chemical databases indicates a significant lack of detailed experimental data for this specific compound. While basic identifiers are available, crucial information regarding its physicochemical properties, spectroscopic data, and biological activity remains largely unpublished. This document summarizes the available information and provides context based on related chemical structures.

Chemical Properties

The fundamental chemical properties of 1-(6-Bromochroman-2-yl)ethanone have been identified from chemical supplier databases. A summary of these properties is presented in Table 1.

Table 1: Summary of Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₂[1]
Molecular Weight 255.111 g/mol [1]
CAS Number 1895167-20-0[1]
Purity Typically available at ≥95%[1]

Synthesis and Characterization

Detailed experimental protocols for the synthesis of 1-(6-Bromochroman-2-yl)ethanone are not described in the currently accessible scientific literature. However, general synthetic strategies for related chroman and brominated heterocyclic compounds can provide a theoretical framework for its preparation. The synthesis of functionalized chroman-2-ones, for instance, has been explored through various methods, including diversity-oriented one-pot synthesis and doubly decarboxylative reactions.[2][3][4][5][6]

Hypothetical Synthetic Workflow:

A plausible synthetic route could involve the bromination of a suitable chroman precursor followed by acylation, or a multi-step synthesis starting from simpler aromatic compounds. A generalized workflow for such a synthesis is depicted below.

G Hypothetical Synthesis Workflow A Starting Materials (e.g., Brominated Phenol and Acrolein derivative) B Cyclization Reaction (e.g., Acid-catalyzed) A->B C Formation of Bromochroman Precursor B->C D Acylation Reaction (e.g., Friedel-Crafts acylation) C->D E 1-(6-Bromochroman-2-yl)ethanone D->E F Purification (e.g., Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: A potential multi-step synthesis pathway for 1-(6-Bromochroman-2-yl)ethanone.

Spectroscopic Data:

Specific NMR, IR, or mass spectrometry data for 1-(6-Bromochroman-2-yl)ethanone are not available in public databases. For related structures, such as 1-(6-bromopyridin-2-yl)ethanone, spectral data is accessible and could serve as a reference for expected peak regions.[7]

Biological Activity and Signaling Pathways

There is no published research detailing the biological activity or mechanism of action of 1-(6-Bromochroman-2-yl)ethanone. However, the chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8]

Furthermore, studies on other brominated phenolic and heterocyclic compounds have demonstrated significant biological potential, such as antioxidant and acetylcholinesterase inhibition properties.[9] The presence of a bromine atom in flavonoid derivatives has been shown to enhance their antimicrobial properties.[10] These findings suggest that 1-(6-Bromochroman-2-yl)ethanone could be a candidate for biological screening.

Logical Relationship for Investigating Biological Activity:

The workflow for assessing the potential biological relevance of this compound would follow a standard drug discovery pipeline.

G Biological Activity Investigation Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Mechanism of Action Studies A Compound Synthesis and Purification B Initial Screening (e.g., Cytotoxicity, Antimicrobial Assays) A->B C Target-Based Assays (e.g., Enzyme Inhibition) B->C D Identification of Lead Compound C->D G Signaling Pathway Analysis C->G E Animal Model Studies D->E F Pharmacokinetic and Toxicological Profiling E->F H Identification of Molecular Targets G->H

Caption: A standard workflow for the investigation of the biological properties of a novel chemical entity.

Conclusion and Future Directions

1-(6-Bromochroman-2-yl)ethanone is a chemical entity for which there is a notable absence of comprehensive scientific data. While its basic chemical identifiers are known, a significant research gap exists concerning its physicochemical properties, synthetic methodologies, and biological functions. Future research should focus on the synthesis and thorough characterization of this compound. Subsequent screening for various biological activities, guided by the known pharmacology of the broader chroman and brominated heterocyclic families, could unveil its therapeutic potential. The generation of such data would be invaluable to the scientific community, particularly those in the fields of medicinal chemistry and drug development.

References

Navigating the Research Landscape of 1-(6-Bromochroman-2-yl)ethanone: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, an in-depth understanding of novel chemical entities is paramount. This technical guide addresses 1-(6-Bromochroman-2-yl)ethanone (CAS Number 1895167-20-0), a compound of interest within the broader class of chroman derivatives. Due to the limited publicly available data specifically for this compound, this document leverages information on structurally related molecules to provide a foundational understanding of its potential synthesis, physicochemical properties, and biological activities.

Core Compound Characteristics

While detailed experimental data for 1-(6-Bromochroman-2-yl)ethanone is scarce, fundamental physicochemical properties have been reported by commercial suppliers. These characteristics are essential for any laboratory-based research and are summarized below.

PropertyValueSource
CAS Number 1895167-20-0-
Molecular Formula C₁₁H₁₁BrO₂CymitQuimica[1]
Molecular Weight 255.11 g/mol CymitQuimica[1]
Purity Typically ≥95.0%CymitQuimica[1]

Plausible Synthetic Pathways

Synthesis_Pathway 4-Bromophenol 4-Bromophenol 6-Bromochroman-2-one 6-Bromochroman-2-one 4-Bromophenol->6-Bromochroman-2-one Lewis Acid catalyst Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->6-Bromochroman-2-one Reduction Reduction (e.g., DIBAL-H) 6-Bromochroman-2-one->Reduction 6-Bromochroman-2-ol 6-Bromochroman-2-ol Reduction->6-Bromochroman-2-ol Oxidation Oxidation (e.g., PCC) 6-Bromochroman-2-ol->Oxidation 6-Bromochroman-2-carbaldehyde 6-Bromochroman-2-carbaldehyde Oxidation->6-Bromochroman-2-carbaldehyde Grignard_Reaction Grignard Reaction (CH3MgBr) 6-Bromochroman-2-carbaldehyde->Grignard_Reaction Intermediate_alcohol Intermediate alcohol Grignard_Reaction->Intermediate_alcohol Final_Oxidation Oxidation (e.g., PCC) Intermediate_alcohol->Final_Oxidation Target_Compound 1-(6-Bromochroman-2-yl)ethanone Final_Oxidation->Target_Compound

A plausible synthetic pathway for 1-(6-Bromochroman-2-yl)ethanone.
Generalized Experimental Protocol for a Key Synthetic Step: Friedel-Crafts Acylation

The following protocol is a generalized representation of a Friedel-Crafts acylation, a key reaction type that could be employed in the synthesis of the target molecule or related structures. This is a hypothetical procedure and must be adapted and optimized for the specific substrates and desired product.

Materials:

  • 6-Bromochroman (starting material)

  • Acetyl chloride or acetic anhydride (acylating agent)

  • Anhydrous aluminum chloride (AlCl₃) (catalyst)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve 6-bromochroman in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add anhydrous aluminum chloride to the cooled solution while stirring.

  • In a separate flask, prepare a solution of acetyl chloride in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired acylated chroman derivative.

Potential Biological Activity and Research Applications

While no specific biological data for 1-(6-Bromochroman-2-yl)ethanone has been found, the broader class of chromanone and chromen-2-one derivatives has been investigated for various pharmacological activities. This suggests potential avenues of research for the title compound.

Anticancer Potential: Studies on various chromanone derivatives have indicated potential cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. The presence of a bromine atom can modulate the biological activity of these compounds.

Antioxidant Properties: Derivatives of 2H-chromen-2-one have demonstrated antioxidant activity. This is often attributed to their ability to scavenge free radicals and chelate metal ions, which can mitigate oxidative stress implicated in various diseases.

The general workflow for evaluating the biological activity of a novel compound like 1-(6-Bromochroman-2-yl)ethanone would typically follow a standardized screening process.

Biological_Screening_Workflow Compound_Synthesis Compound Synthesis & Purification In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Cytotoxicity_Assays Cytotoxicity Assays (e.g., MTT, XTT) In_Vitro_Screening->Cytotoxicity_Assays Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assays->Mechanism_of_Action If active Apoptosis_Assays Apoptosis Assays (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assays Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_of_Action->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies If promising Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

A generalized workflow for the biological evaluation of a novel compound.

Hypothetical Signaling Pathway Involvement

Given the potential anticancer activity of related chromanone derivatives, it is plausible that 1-(6-Bromochroman-2-yl)ethanone could interfere with key signaling pathways involved in cancer cell proliferation and survival. A hypothetical model for such interaction is presented below.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K_Akt_Pathway PI3K/Akt Pathway Receptor_Tyrosine_Kinase->PI3K_Akt_Pathway MAPK_Pathway MAPK Pathway Receptor_Tyrosine_Kinase->MAPK_Pathway Cell_Survival Cell Survival PI3K_Akt_Pathway->Cell_Survival Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis Inhibition Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Target_Compound 1-(6-Bromochroman-2-yl)ethanone Target_Compound->PI3K_Akt_Pathway Inhibition Target_Compound->MAPK_Pathway Inhibition Target_Compound->Apoptosis Induction

A hypothetical model of signaling pathway modulation by the target compound.

Conclusion and Future Directions

1-(6-Bromochroman-2-yl)ethanone represents a chemical entity with potential for further investigation, particularly within the realms of medicinal chemistry and drug discovery. While specific data remains elusive, the known properties and activities of related chroman derivatives provide a solid foundation for future research. The immediate focus for the scientific community should be the development and publication of a robust synthetic method, followed by a systematic evaluation of its biological activities. Such studies will be crucial in determining the true potential of this compound and its derivatives as therapeutic agents or research tools.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols and signaling pathway diagrams are hypothetical and based on general principles and data from related compounds due to the lack of specific information on 1-(6-Bromochroman-2-yl)ethanone (CAS 1895167-20-0). Any laboratory work should be conducted with appropriate safety precautions and after a thorough literature review and risk assessment.

References

Spectroscopic and Synthetic Profile of 1-(6-Bromochroman-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 1-(6-Bromochroman-2-yl)ethanone. Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of organic chemistry and spectroscopic data from analogous structures to present a predictive but scientifically grounded profile. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing expected analytical data and a robust experimental framework.

Introduction

1-(6-Bromochroman-2-yl)ethanone is a heterocyclic ketone containing a chroman scaffold. The chroman ring system is a core structure in a variety of biologically active compounds, including Vitamin E and various flavonoids. The presence of a bromine atom and an acetyl group provides functional handles for further chemical modifications, making it an interesting building block for the synthesis of novel therapeutic agents. This guide outlines the expected spectroscopic data and a detailed protocol for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(6-Bromochroman-2-yl)ethanone. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.25d1HAr-H (H-5)
~7.15dd1HAr-H (H-7)
~6.75d1HAr-H (H-8)
~4.50m1HO-CH
~2.90m2HAr-CH₂
~2.20s3HCO-CH₃
~2.05m2HCH-CH₂
Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~208.0C=O
~153.0C-O (Aromatic)
~132.0C-H (Aromatic)
~130.0C-H (Aromatic)
~129.0C-Br (Aromatic)
~118.0C-H (Aromatic)
~115.0C-C (Aromatic)
~75.0O-CH
~30.0Ar-CH₂
~26.0CO-CH₃
~24.0CH-CH₂
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (ketone)
~1580, 1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1050MediumC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
254/256~40 / 40[M]⁺ / [M+2]⁺ (presence of Br)
211/213~100 / 100[M-COCH₃]⁺
43~80[CH₃CO]⁺

Experimental Protocols

Synthesis of 1-(6-Bromochroman-2-yl)ethanone

This synthesis involves a hetero-Diels-Alder reaction or a Michael addition followed by cyclization. A common method is the reaction of a phenol with an α,β-unsaturated ketone.

Materials:

  • 4-Bromophenol

  • Methyl vinyl ketone

  • Acid catalyst (e.g., p-toluenesulfonic acid or trifluoroacetic acid)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in anhydrous toluene, add methyl vinyl ketone (1.2 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(6-Bromochroman-2-yl)ethanone.

Characterization: The structure of the purified product should be confirmed using the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS).

Workflow and Pathway Visualization

The following diagrams illustrate the general synthetic pathway and the analytical workflow for the characterization of 1-(6-Bromochroman-2-yl)ethanone.

G cluster_synthesis Synthesis Reactants 4-Bromophenol + Methyl Vinyl Ketone Reaction Acid-Catalyzed Cyclization Reactants->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Product 1-(6-Bromochroman-2-yl)ethanone Purification->Product

Caption: Synthetic pathway for 1-(6-Bromochroman-2-yl)ethanone.

G cluster_workflow Spectroscopic Analysis Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Analytical workflow for structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic profile of 1-(6-Bromochroman-2-yl)ethanone. The presented data and protocols are based on established chemical principles and are intended to guide researchers in the synthesis, purification, and characterization of this and related compounds. As a versatile building block, 1-(6-Bromochroman-2-yl)ethanone holds potential for the development of novel chemical entities with interesting biological activities. Further experimental validation of the data presented herein is encouraged.

Spectroscopic Analysis of 1-(6-Bromochroman-2-yl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and spectral databases, experimental ¹H and ¹³C NMR data for 1-(6-Bromochroman-2-yl)ethanone could not be located. Therefore, the detailed analysis and data presentation as initially intended cannot be provided at this time.

This technical guide was designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the nuclear magnetic resonance (NMR) characteristics of 1-(6-Bromochroman-2-yl)ethanone. The core of this guide would have been the presentation and interpretation of its ¹H and ¹³C NMR spectra, crucial for the structural elucidation and purity assessment of this compound.

While the specific data for 1-(6-Bromochroman-2-yl)ethanone is unavailable, this document will outline the general principles and expected spectral features based on the analysis of its structural components. A detailed experimental protocol for acquiring such NMR data is also provided for researchers who may synthesize or acquire this compound in the future.

Predicted ¹H and ¹³C NMR Spectral Characteristics

The structure of 1-(6-Bromochroman-2-yl)ethanone comprises a brominated chroman core and an acetyl group. The expected NMR signals can be predicted by analyzing the chemical environment of each proton and carbon atom.

¹H NMR:

  • Aromatic Protons: The protons on the benzene ring of the chroman moiety would appear in the aromatic region (typically δ 6.5-8.0 ppm). The bromine atom at the 6-position would influence the chemical shifts and coupling patterns of the adjacent protons.

  • Chroman Moiety Protons: The protons on the saturated heterocyclic ring (C2, C3, and C4) would exhibit characteristic signals. The proton at C2, being adjacent to both an oxygen atom and the acetyl group, would likely appear as a multiplet at a downfield position compared to the protons at C3 and C4. The protons at C3 and C4 would likely show complex splitting patterns due to diastereotopicity and coupling with each other.

  • Acetyl Group Protons: The methyl protons of the acetyl group would appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR:

  • Carbonyl Carbon: The carbon of the ketone's carbonyl group is expected to have the most downfield chemical shift (typically δ 190-210 ppm).

  • Aromatic Carbons: The carbon atoms of the benzene ring would resonate in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the bromine (C6) would have a distinct chemical shift.

  • Chroman Moiety Carbons: The carbon atoms of the heterocyclic ring (C2, C3, C4, and the oxygen-bearing aromatic carbon) would have chemical shifts influenced by their proximity to the oxygen atom and the acetyl group.

  • Acetyl Carbon: The methyl carbon of the acetyl group would appear at a characteristic upfield position (typically δ 20-30 ppm).

Experimental Protocols for NMR Data Acquisition

For researchers intending to acquire NMR data for 1-(6-Bromochroman-2-yl)ethanone, the following general experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range covering approximately -2 to 12 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: The same spectrometer as used for ¹H NMR.

  • Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for each unique carbon.

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range covering approximately 0 to 220 ppm.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick the peaks in both ¹H and ¹³C NMR spectra and report the chemical shifts (δ) in parts per million (ppm).

Visualization of the Molecular Structure

To aid in the interpretation of potential NMR data, a diagram of the molecular structure of 1-(6-Bromochroman-2-yl)ethanone with atom numbering is provided below. This visualization is crucial for assigning specific NMR signals to the corresponding atoms within the molecule.

Caption: Chemical structure and atom numbering of 1-(6-Bromochroman-2-yl)ethanone.

Mass Spectrometry of 1-(6-Bromochroman-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(6-Bromochroman-2-yl)ethanone, a heterocyclic ketone of interest in pharmaceutical and chemical research. This document outlines the expected fragmentation patterns under electron ionization, details generalized experimental protocols for its analysis, and presents key information in a structured format for researchers, scientists, and drug development professionals.

Core Data Presentation

The expected key mass spectrometric data for 1-(6-Bromochroman-2-yl)ethanone (C₁₁H₁₁BrO₂) are summarized below. The monoisotopic molecular weight of this compound is approximately 255.00 g/mol , considering the major isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O). Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Fragment Ion Proposed Structure m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Notes
[M]⁺Molecular Ion255257Isotopic pattern characteristic of a monobrominated compound.
[M - CH₃]⁺Loss of a methyl radical240242α-cleavage at the acetyl group.
[M - COCH₃]⁺Loss of an acetyl radical212214Cleavage of the bond between the chroman ring and the acetyl group.
[M - Br]⁺Loss of a bromine radical176-Loss of the bromine atom from the aromatic ring.
[C₉H₉O₂]⁺149-Further fragmentation of the [M - Br]⁺ ion.
[C₈H₇O]⁺119-Fragmentation of the chroman ring.
[CH₃CO]⁺Acetyl cation43-A common fragment for compounds containing an acetyl group.

Experimental Protocols

A generalized protocol for the mass spectrometric analysis of 1-(6-Bromochroman-2-yl)ethanone using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is detailed below.

1. Sample Preparation

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of 1-(6-Bromochroman-2-yl)ethanone and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to prepare a stock solution of 1 mg/mL.

  • Working Solution Preparation: Perform serial dilutions of the stock solution with the same solvent to obtain working solutions in the range of 1-10 µg/mL.

  • Quality Control: Prepare a blank sample containing only the solvent to be run before and after the sample analysis to check for system contamination.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injection: Inject 1 µL of the working solution in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer can be used.

  • Ionization Mode: Electron Ionization (EI).[1]

  • Ionization Energy: 70 eV.[1]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis

  • Software: Use the instrument's proprietary software for data acquisition and analysis.

  • Identification: Identify the peak corresponding to 1-(6-Bromochroman-2-yl)ethanone based on its retention time.

  • Mass Spectrum Interpretation: Analyze the mass spectrum of the identified peak, paying close attention to the molecular ion peak and the characteristic fragmentation pattern. The presence of the bromine isotope pattern is a key diagnostic feature.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of 1-(6-Bromochroman-2-yl)ethanone.

Fragmentation_Pathway M [C11H11BrO2]+. m/z = 255/257 F1 [C10H8BrO2]+ m/z = 240/242 M->F1 - .CH3 F2 [C9H9BrO]+. m/z = 212/214 M->F2 - .COCH3 F3 [C11H11O2]+ m/z = 175 M->F3 - .Br F4 [C2H3O]+ m/z = 43 M->F4

Caption: Proposed EI fragmentation pathway for 1-(6-Bromochroman-2-yl)ethanone.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Standard Solution Prep2 Working Solution Prep1->Prep2 GC Gas Chromatography Separation Prep2->GC MS Mass Spectrometry Detection (EI) GC->MS DA Data Acquisition MS->DA DI Data Interpretation DA->DI Report Final Report DI->Report

References

An In-Depth Technical Guide on 1-(6-Bromochroman-2-yl)ethanone: Purity, Appearance, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the purity and appearance of 1-(6-Bromochroman-2-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data specific to this compound, this guide also incorporates general methodologies and characterization techniques commonly applied to related brominated chroman derivatives.

Physicochemical Properties and Purity

Currently, detailed experimental data on the physical appearance of 1-(6-Bromochroman-2-yl)ethanone is not widely published. However, based on the general properties of similar organic compounds, it is expected to be a solid at room temperature. The purity of commercially available 1-(6-Bromochroman-2-yl)ethanone has been reported to be 95.0%.[1]

Table 1: Physicochemical Data of 1-(6-Bromochroman-2-yl)ethanone

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₂CymitQuimica[1]
Molecular Weight 255.111 g/mol CymitQuimica[1]
Purity 95.0%CymitQuimica[1]
Appearance Not specified in available literature. Likely a solid.Inferred

Synthesis and Purification Protocols

While a specific, detailed synthesis protocol for 1-(6-Bromochroman-2-yl)ethanone is not available in the reviewed literature, the synthesis of related chroman and brominated heterocyclic compounds typically involves several key steps. The following represents a generalized synthetic approach that could likely be adapted for the target molecule.

General Synthetic Pathway

A plausible synthetic route could involve the reaction of a substituted phenol with an α,β-unsaturated ketone followed by bromination.

Synthetic_Pathway A Substituted Phenol C Chroman-2-yl ethanone precursor A->C B α,β-Unsaturated Ketone B->C E 1-(6-Bromochroman-2-yl)ethanone C->E D Brominating Agent (e.g., NBS) D->E Drug_Discovery_Logic A 1-(6-Bromochroman-2-yl)ethanone (Lead Compound) B Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) A->B Structure-Activity Relationship (SAR) Studies C Library of Derivatives B->C D Biological Screening (Target-based or Phenotypic) C->D E Hit Identification and Optimization D->E F Preclinical Candidate E->F

References

The Rising Therapeutic Potential of Chromanone Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chromanone (2,3-dihydro-1-benzopyran-4-one) and its derivatives represent a significant class of oxygen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2][3][4] These scaffolds are ubiquitous in nature, found in various plants and fungi, and serve as crucial building blocks for a wide array of bioactive molecules.[1][2][5] Structurally similar to chromones but lacking the C2-C3 double bond, chromanones exhibit distinct and often enhanced biological activities.[1][3][5] Their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, position them as promising candidates for drug discovery and development.[1][2][3][5][6][7] This guide provides an in-depth technical overview of the multifaceted biological activities of chromanone derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anticancer Activity

Chromanone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][8] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress.[8][9]

Several studies have highlighted the ability of synthetic chromanone derivatives to selectively target cancer cells while showing lower toxicity to normal cells.[8] For instance, certain derivatives have shown promising antiproliferative activity against colorectal cancer cells, with IC50 values ranging from 10 to 30 μM.[9] The anticancer effects are often linked to their pro-oxidant properties, leading to increased intracellular reactive oxygen species (ROS) and subsequent cell death.[9][10] In multiple myeloma cells, specific chromanone derivatives inactivate the prohibitin 2 (PHB2) protein, which elevates intracellular ROS and induces pro-apoptotic and anti-proliferative effects.[10]

Furthermore, some derivatives can induce cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.[9] The genotoxic potential of these compounds, through direct DNA interaction or inhibition of DNA repair enzymes, is also considered a key mechanism underlying their anticancer activity.[9]

Quantitative Data: Anticancer Activity
Compound/DerivativeCell LineIC50 ValueReference
Flavanone/Chromanone Derivatives (Three specific types)Colorectal Cancer Cells10 - 30 µM[9]
3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2)A549 (Lung Cancer)Strong Cytotoxicity[8]
KBB-NX20Multiple Myeloma< 1 µM[10]
Chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid (C10)Acetylcholinesterase (AChE) Inhibition0.58 ± 0.05 µM[11]
Chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid (C10)Monoamine Oxidase B (MAO-B) Inhibition0.41 ± 0.04 µM[11]

Workflow for Evaluating Anticancer Activity

Anticancer_Activity_Workflow Workflow for In Vitro Anticancer Evaluation cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Molecular Analysis Compound Chromanone Derivative Synthesis MTT MTT Assay for Cytotoxicity (IC50 Determination) Compound->MTT Test on Cancer & Normal Cells Apoptosis Apoptosis Assay (Annexin V Staining) MTT->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle If cytotoxic ROS ROS Generation Assay MTT->ROS If cytotoxic WesternBlot Western Blot (Protein Expression Analysis) Apoptosis->WesternBlot Analyze apoptotic proteins CellCycle->WesternBlot Analyze cell cycle proteins DNA_Damage Comet Assay (DNA Damage) ROS->DNA_Damage

Caption: General workflow for assessing the anticancer potential of chromanone derivatives.

Anti-inflammatory Activity

Chromanone derivatives have emerged as potent anti-inflammatory agents, primarily by modulating key signaling pathways involved in the inflammatory response.[12][13][14] A significant mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1] Several chromanone compounds have shown inhibitory effects on NO production with IC50 values in the low micromolar range (7.0–12.0 μM), without exhibiting cytotoxicity.[1]

The anti-inflammatory effects are often mediated through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] For example, derivative 4e was found to prevent the translocation of NF-κB from the cytoplasm to the nucleus in LPS-induced microglial cells.[12][13] This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[12][13]

Mechanistically, these compounds can disturb TLR4-mediated signaling cascades, including the TAK1/NF-κB and PI3K/Akt pathways.[12][13] Another novel chromone derivative, DCO-6 , demonstrated anti-inflammatory properties by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway, which is upstream of p38 MAPK activation.[14] This highlights the ability of chromanones to target specific upstream events in the inflammatory cascade.[14]

Signaling Pathway: TLR4-Mediated NF-κB Activation

TLR4_NF_kB_Pathway Inhibition of TLR4/NF-kB Pathway by Chromanones cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates IKK IKK Complex TAK1->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines gene transcription Chromanone Chromanone Derivative (4e) Chromanone->TAK1 inhibits Chromanone->NFkB prevents translocation

Caption: Chromanone derivatives inhibit inflammation by blocking the TLR4/NF-κB pathway.

Antimicrobial Activity

The chromanone scaffold is a key pharmacophore for developing new antimicrobial agents to combat the rise of drug-resistant pathogens.[3] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][15]

Structure-activity relationship (SAR) studies reveal that specific substitutions on the chromanone ring are crucial for potent antimicrobial activity. For example, hydroxyl groups at the 5- and 7-positions and a hydrophobic substituent at the 2-position of the 4-chromanone scaffold can significantly enhance antibacterial activity.[15] Some synthesized compounds have exhibited impressive activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL.[15]

The antimicrobial action can be attributed to interactions with various microbial targets. Molecular docking studies have suggested that these compounds can bind with high affinity to essential microbial enzymes like penicillin-binding proteins, DNA gyrase, and lanosterol 14-alpha demethylase, disrupting critical cellular processes.[6]

Quantitative Data: Antimicrobial Activity
Compound/DerivativeMicroorganismMIC ValueReference
Synthetic 4-ChromanoneMethicillin-resistant S. aureus (MRSA)As low as 0.39 µg/mL[15]
7-OH-4-chromanone (3f)Gram-positive bacteria3.13–12.5 µg/mL[15]
6-OH-4-chromanone (3k)Gram-positive bacteria6.25–12.5 µg/mL[15]
Hydrazide 8S. aureus1.64 µM[6]
Hydrazide 8E. coli1.64 µM[6]
Hydrazide 8C. albicans6.57 µM[6]
Hydrazone 17Various microbes1.88–3.75 µM[6]
Chroman-4-one derivatives (general)Bacteria and Fungi64 to 1024 µg/mL[7]
Compound 20S. epidermidis128 µg/mL[7]
Compound 21Various bacteria128 µg/mL[7]

Neuroprotective Activity

Chromanone derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[11][16][17] Their neuroprotective effects are multifaceted, involving anti-neuroinflammatory actions, improvement of mitochondrial function, and inhibition of key enzymes.[12][16][17]

In animal models of Alzheimer's disease, certain chromone derivatives were shown to suppress neuroinflammation, restore mitochondrial function, and reduce cognitive deficits.[16][17] For instance, compounds C3AACP6 and C3AACP7 contributed to the recovery of aerobic metabolism and increased the activity of mitochondrial enzymes in the hippocampus.[17]

A multitarget approach has led to the design of chromanone hybrids that simultaneously inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the pathology of Alzheimer's.[11] The optimal compound, C10 , exhibited potent dual inhibition of AChE and MAO-B with IC50 values of 0.58 μM and 0.41 μM, respectively.[11] This compound also protected against mitochondrial dysfunction, inhibited AChE-induced amyloid-β aggregation, and reduced tau protein phosphorylation.[11] These findings underscore the potential of chromanone derivatives as multifunctional agents for complex neurodegenerative disorders.[11]

Signaling Pathway: Neuroprotection via Mitochondrial Support

Neuroprotection_Pathway Neuroprotective Mechanism of Chromanone Derivatives Insult Neurotoxic Insult (e.g., Aβ peptide) Mito_Dys Mitochondrial Dysfunction Insult->Mito_Dys Neuroinflam Neuroinflammation Insult->Neuroinflam Neuron_Damage Neuronal Damage & Cognitive Deficit Mito_Dys->Neuron_Damage Neuroinflam->Neuron_Damage Chromanone Chromanone Derivatives (C3AACP6, C3AACP7) Mito_Func Restore Mitochondrial Function (Aerobic Metabolism) Chromanone->Mito_Func promotes Inflam_Red Reduce Neuroinflammation Chromanone->Inflam_Red promotes Mito_Func->Mito_Dys reverses Neuroprotect Neuroprotection Mito_Func->Neuroprotect Inflam_Red->Neuroinflam reverses Inflam_Red->Neuroprotect Neuroprotect->Neuron_Damage prevents

Caption: Chromanones exert neuroprotective effects by restoring mitochondrial health and reducing inflammation.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity
  • Objective: To determine the concentration of a chromanone derivative that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) and normal cells (e.g., SV-HUC-1) in 96-well plates at a specific density and incubate for 24 hours to allow attachment.

    • Compound Treatment: Treat the cells with various concentrations of the chromanone derivatives. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[8]

Annexin V Staining for Apoptosis Detection
  • Objective: To quantify the percentage of cells undergoing apoptosis after treatment with chromanone derivatives.

  • Methodology:

    • Cell Treatment: Treat cells with the chromanone derivative at its predetermined IC50 concentration for a set time (e.g., 24 hours).

    • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[8]

Nitric Oxide (NO) Production Assay
  • Objective: To measure the inhibitory effect of chromanone derivatives on NO production in LPS-stimulated macrophages.

  • Methodology:

    • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Treatment: Pre-treat the cells with various concentrations of the chromanone derivatives for 1 hour.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production. Incubate for 24 hours.

    • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubation and Measurement: Incubate for 10-15 minutes at room temperature. The presence of nitrite (a stable product of NO) will result in a purple-colored azo compound. Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control.[1][12]

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of chromanone derivatives against various microbial strains.

  • Methodology:

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.

    • Serial Dilution: Perform a two-fold serial dilution of the chromanone derivative in a 96-well microtiter plate containing the broth.

    • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe + broth), a negative control (broth only), and a drug control (e.g., gentamicin, fluconazole).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.[6][7][15]

Conclusion and Future Perspectives

The chromanone scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The research highlighted in this guide provides compelling evidence for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The ability of these compounds to selectively target cancer cells, modulate complex inflammatory and neurodegenerative pathways, and overcome microbial resistance is particularly noteworthy.

Future research should focus on several key areas. Firstly, extensive structure-activity relationship (SAR) studies are needed to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. Secondly, elucidating the precise molecular targets and downstream signaling effects will provide a deeper understanding of their mechanisms of action. The application of computational methods, such as molecular docking and QSAR analysis, can aid in the rational design of new, more effective derivatives.[6] Finally, advancing the most promising candidates into preclinical and clinical trials will be essential to translate their therapeutic potential into tangible benefits for human health. The versatility and proven bioactivity of the chromanone framework ensure that it will remain a fertile ground for drug discovery for years to come.

References

An In-depth Technical Guide to Chromanones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chromanones, a significant class of oxygen-containing heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry due to their wide-ranging pharmacological activities.[1][2][3] Structurally, chromanones, or chroman-4-ones, consist of a benzene ring fused to a dihydropyran ring.[1] This core structure is prevalent in numerous natural products, particularly flavonoids, and serves as a versatile template for the design and synthesis of novel therapeutic agents.[2][4] The absence of a C2-C3 double bond distinguishes chromanones from the structurally similar chromones, leading to significant variations in their biological profiles.[1][5]

The therapeutic potential of chromanone derivatives is extensive, with demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral agents.[1][2][6] This guide provides a comprehensive overview of the core aspects of chromanones in medicinal chemistry, focusing on their synthesis, biological activities with quantitative data, key mechanisms of action, and relevant experimental protocols.

Anticancer Activity of Chromanone Derivatives

Chromanone-based compounds have shown significant promise as anticancer agents by targeting various mechanisms within cancer cells, including the induction of apoptosis and cell cycle arrest.[7][8] The cytotoxic effects of these derivatives have been evaluated against a range of human cancer cell lines.

Below is a summary of the in vitro anticancer activity of selected chromanone derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
3-Benzylchroman-4-one derivative--[1]
3-Arylideneflavanone/chromanone--[1]
7-Methoxyisoflavanone--[1]
Spiro[chroman-2,4'-piperidin]-4-one derivative--[1]
3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2)A549 (Lung)Lower than MCF-7, DU-145[7]
Flavanone/Chromanone Derivative 1Caco-2, HT-29, LoVo, SW-620, HCT116 (Colorectal)8-20[8]
Flavanone/Chromanone Derivative 3Caco-2, HT-29, LoVo, SW-620, HCT116 (Colorectal)15-30[8]
Flavanone/Chromanone Derivative 5Caco-2, HT-29, LoVo, SW-620, HCT116 (Colorectal)15-30[8]
KBB-NX20Multiple Myeloma< 1[9]
Chromanone-1,3,4-thiadiazole derivative 3aHL-60, MOLT-4, MCF-7-[10]
Chromanone-1,3,4-thiadiazole derivative 3cHL-60, MOLT-4, MCF-7-[10]
Chromanone-1,3,4-thiadiazole derivative 3eHL-60, MOLT-4, MCF-7-[10]
Chromanone-1,3,4-thiadiazole derivative 3iHL-60, MOLT-4, MCF-7-[10]
Chroman-2,4-dione derivative 11MCF-7 (Breast)68.4 ± 3.9[10]
Chroman-2,4-dione derivative 13HL-60 (Leukemia), MOLT-4 (Leukemia)42.0 ± 2.7, 24.4 ± 2.6[10]
Benzothiazole and chromone derivative 2cHCT116 (Colon), HeLa (Cervical)3.670, 2.642[11]
Benzothiazole and chromone derivative 7hHCT116 (Colon), HeLa (Cervical)6.553, 3.995[11]
Benzothiazole and chromone derivative 7lHCT116 (Colon), HeLa (Cervical)2.527, 2.659[11]

A key mechanism through which chromanone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often initiated through the generation of intracellular reactive oxygen species (ROS), leading to the activation of downstream signaling cascades that result in cell death.[9]

anticancer_mechanism cluster_cell Cancer Cell Chromanone Chromanone Derivative PHB2 PHB2 Inactivation Chromanone->PHB2 ROS ↑ Intracellular ROS Apoptosis Apoptosis ROS->Apoptosis PHB2->ROS CellDeath Cancer Cell Death Apoptosis->CellDeath anti_inflammatory_pathway cluster_pathways Signaling Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1_NFKB TAK1/NF-κB Pathway TLR4->TAK1_NFKB PI3K_Akt PI3K/Akt Pathway TLR4->PI3K_Akt Chromanone Chromanone Derivative (4e) Chromanone->TAK1_NFKB Inhibits Chromanone->PI3K_Akt Inhibits NFKB_translocation NF-κB Nuclear Translocation TAK1_NFKB->NFKB_translocation PI3K_Akt->NFKB_translocation Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB_translocation->Pro_inflammatory_Cytokines synthesis_workflow Start Starting Materials (e.g., 2'-hydroxyacetophenone, aromatic aldehyde) Claisen_Schmidt Claisen-Schmidt Condensation Start->Claisen_Schmidt Chalcone 2'-Hydroxychalcone Intermediate Claisen_Schmidt->Chalcone Cyclization Intramolecular Cyclization Chalcone->Cyclization Chromanone Chromanone Derivative Cyclization->Chromanone Purification Purification & Characterization Chromanone->Purification Final_Product Pure Chromanone Derivative Purification->Final_Product

References

An In-Depth Technical Guide to 1-(6-Bromochroman-2-yl)ethanone: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Bromochroman-2-yl)ethanone is a heterocyclic ketone containing a chroman scaffold, a privileged structure in medicinal chemistry. The presence of a bromine atom on the aromatic ring and an acetyl group at the 2-position makes it a highly versatile intermediate for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development, supported by detailed, generalized experimental protocols and logical workflow diagrams. While direct literature on this specific molecule is sparse, this paper extrapolates from well-established synthetic methodologies for analogous chroman derivatives to provide a robust theoretical and practical framework.

Chemical Properties and Structure

1-(6-Bromochroman-2-yl)ethanone is characterized by a chroman ring system where the benzene ring is substituted with a bromine atom at the 6-position, and the dihydropyran ring bears an acetyl group at the 2-position.

PropertyValue
IUPAC Name 1-(6-Bromochroman-2-yl)ethanone
CAS Number 1895167-20-0
Molecular Formula C₁₁H₁₁BrO₂
Molecular Weight 255.11 g/mol
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone

Synthetic Pathways

A likely synthetic route to 1-(6-Bromochroman-2-yl)ethanone involves a multi-step process starting from a readily available substituted phenol. A plausible pathway is outlined below.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Crotonaldehyde Addition (Michael Addition) cluster_2 Step 3: Intramolecular Cyclization and Reduction 4-Bromophenol 4-Bromophenol Intermediate_1 1-(5-Bromo-2-hydroxyphenyl)ethanone 4-Bromophenol->Intermediate_1 Acylation Acetyl_chloride Acetyl Chloride / AlCl₃ Acetyl_chloride->Intermediate_1 Intermediate_1_ref 1-(5-Bromo-2-hydroxyphenyl)ethanone Intermediate_2 4-(5-Bromo-2-hydroxyphenyl)-4-oxobutanal Intermediate_1_ref->Intermediate_2 Michael Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Intermediate_2 Intermediate_2_ref 4-(5-Bromo-2-hydroxyphenyl)-4-oxobutanal Final_Product 1-(6-Bromochroman-2-yl)ethanone Intermediate_2_ref->Final_Product Cyclization/ Reduction Reducing_agent NaBH₄ / Acid workup Reducing_agent->Final_Product

Caption: Proposed synthetic pathway for 1-(6-Bromochroman-2-yl)ethanone.
Detailed Experimental Protocols (Generalized)

Step 1: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)ethanone (Friedel-Crafts Acylation)

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add a solution of 4-bromophenol (1.0 eq) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture carefully into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(5-bromo-2-hydroxyphenyl)ethanone.

Step 2: Synthesis of 4-(5-Bromo-2-hydroxyphenyl)-4-oxobutanal (Michael Addition)

  • To a solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium hydroxide).

  • Add crotonaldehyde (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of 1-(6-Bromochroman-2-yl)ethanone (Intramolecular Cyclization and Reduction)

  • Dissolve the crude 4-(5-bromo-2-hydroxyphenyl)-4-oxobutanal in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute HCl to facilitate the cyclization.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(6-bromochroman-2-yl)ethanone.

Utility as a Synthetic Intermediate

The reactivity of 1-(6-Bromochroman-2-yl)ethanone at three key positions makes it a valuable building block for creating a diverse library of compounds.

Reactivity_Diagram Core 1-(6-Bromochroman-2-yl)ethanone Aromatic_Ring Aromatic Ring (Position 6) Core->Aromatic_Ring Acetyl_Group Acetyl Group (Position 2) Core->Acetyl_Group Alpha_Carbon α-Carbon to Carbonyl Core->Alpha_Carbon Suzuki Suzuki Coupling Aromatic_Ring->Suzuki Buchwald Buchwald-Hartwig Amination Aromatic_Ring->Buchwald Sonogashira Sonogashira Coupling Aromatic_Ring->Sonogashira Reduction Reduction (e.g., NaBH₄) Acetyl_Group->Reduction Wittig Wittig Reaction Acetyl_Group->Wittig Condensation Aldol Condensation Acetyl_Group->Condensation Bromination α-Bromination (e.g., NBS) Alpha_Carbon->Bromination Alkylation Alkylation Alpha_Carbon->Alkylation

Caption: Potential reaction sites of 1-(6-Bromochroman-2-yl)ethanone.
Reactions at the Brominated Aromatic Ring

The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Generalized Protocol for Suzuki Coupling:

  • To a degassed mixture of 1-(6-bromochroman-2-yl)ethanone (1.0 eq), a boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture), add a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-12 hours.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Reactions of the Acetyl Group

The ketone functionality of the acetyl group can undergo a variety of transformations.

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.

  • Wittig Reaction: Conversion of the carbonyl to an alkene using a phosphonium ylide.

  • Aldol Condensation: Reaction with aldehydes or ketones in the presence of an acid or base to form α,β-unsaturated ketones.

Reactions at the α-Carbon

The α-carbon to the carbonyl group can be functionalized, for example, through enolate chemistry.

  • α-Bromination: Reaction with N-bromosuccinimide (NBS) can introduce a bromine atom at the α-position, creating a new site for nucleophilic substitution.

Biological Significance of the Chroman Scaffold and Potential Applications

The chroman ring system is a core component of many biologically active natural products and synthetic drugs.[1] Its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2]

Signaling_Pathway Intermediate 1-(6-Bromochroman-2-yl)ethanone Library Diverse Chroman Library Intermediate->Library Synthesis Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing the title intermediate.

The strategic placement of the bromo and acetyl groups on the chroman scaffold of 1-(6-bromochroman-2-yl)ethanone allows for systematic structural modifications. This makes it an ideal starting material for generating libraries of novel chroman derivatives for high-throughput screening in drug discovery programs. The diverse functionalities that can be introduced could lead to the identification of potent and selective modulators of various biological targets.

Conclusion

1-(6-Bromochroman-2-yl)ethanone, while not extensively documented, represents a synthetic intermediate with significant potential. Its preparation is feasible through established organic chemistry reactions. The presence of multiple reactive sites allows for extensive derivatization, making it a valuable tool for medicinal chemists and drug discovery scientists. The chroman core suggests that derivatives of this compound are likely to possess interesting biological activities, warranting further investigation into its synthesis and application in the development of novel therapeutics. This guide provides a foundational understanding to stimulate and support such research endeavors.

References

The Ethanone Group on the Chroman Scaffold: A Gateway to Diverse Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged structure in medicinal chemistry, is a common core in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. The introduction of an ethanone (acetyl) group onto this scaffold provides a versatile chemical handle, opening up a plethora of synthetic possibilities for the development of novel therapeutic agents. This technical guide delves into the reactivity of the ethanone group on the chroman scaffold, providing a comprehensive overview of its synthetic transformations, detailed experimental protocols, and the biological significance of the resulting derivatives.

Synthesis of Acetylchromans

The primary method for introducing an ethanone group onto the chroman scaffold is through the Friedel-Crafts acylation of a pre-formed chroman ring system. A common substrate for this reaction is 2,2-dimethylchroman, which can be synthesized from resorcinol.

Synthesis of 6-Acetyl-2,2-dimethylchroman

A key starting material, 6-acetyl-2,2-dimethylchroman, can be synthesized via the acylation of resorcinol followed by a nuclear prenylation. The subsequent Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, yields the desired product.

Reactivity of the Ethanone Group: Gateway to Chalcones

The methyl group of the ethanone moiety is acidic and readily undergoes condensation reactions with aldehydes, most notably the Claisen-Schmidt condensation, to form α,β-unsaturated ketones, commonly known as chalcones. These chroman-based chalcones are pivotal intermediates in the synthesis of various heterocyclic compounds.

Claisen-Schmidt Condensation for Chalcone Synthesis

The reaction involves the base-catalyzed condensation of an acetylchroman with an aromatic aldehyde. The choice of base and solvent can influence the reaction yield and purity. Commonly used bases include potassium hydroxide and sodium hydroxide in an alcoholic solvent.

Data Presentation

Table 1: Synthesis of Chroman-Based Chalcones via Claisen-Schmidt Condensation

EntryAcetylchroman DerivativeAldehydeBase/SolventYield (%)Reference
16-Acetyl-2,2-dimethylchromanBenzaldehydeKOH/Methanol85[1][2]
26-Acetyl-2,2-dimethylchroman4-ChlorobenzaldehydeKOH/Methanol82[1][2]
36-Acetyl-2,2-dimethylchroman4-MethoxybenzaldehydeKOH/Methanol88[1][2]
46-Acetyl-2,2-dimethylchroman4-NitrobenzaldehydeKOH/Methanol78[1][2]
53-Acetyl-4-hydroxycoumarinVarious Aromatic AldehydesPiperidine/Chloroform75-85[3]

Experimental Protocols

General Procedure for the Synthesis of Chroman-Based Chalcones (from 6-Acetyl-2,2-dimethylchroman)

To a solution of 6-acetyl-2,2-dimethylchroman (1 mmol) and the respective aromatic aldehyde (1 mmol) in methanol (15 mL), a solution of potassium hydroxide (40% in water) is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl. The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

From Chalcones to Bioactive Heterocycles: Synthesis of Pyrazoles and Isoxazoles

The α,β-unsaturated ketone functionality of the chroman-based chalcones makes them excellent substrates for cycloaddition and condensation reactions to form various five-membered heterocyclic rings, such as pyrazoles and isoxazoles. These heterocyclic derivatives have garnered significant attention due to their diverse pharmacological activities.

Synthesis of Chroman-Based Pyrazoles

The reaction of chroman-based chalcones with hydrazine hydrate or its derivatives in a suitable solvent, often in the presence of an acid catalyst like acetic acid, leads to the formation of pyrazoline derivatives.

Synthesis of Chroman-Based Isoxazoles

The cyclization of chroman-based chalcones with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, yields the corresponding isoxazole derivatives.[1][2]

Data Presentation

Table 2: Synthesis of Pyrazole and Isoxazole Derivatives from Chroman-Based Chalcones

EntryChalcone DerivativeReagentProduct TypeYield (%)Reference
1(E)-1-(2,2-dimethylchroman-6-yl)-3-phenylprop-2-en-1-oneHydrazine HydratePyrazoline80[4][5]
2(E)-1-(2,2-dimethylchroman-6-yl)-3-(4-chlorophenyl)prop-2-en-1-onePhenylhydrazinePyrazoline75[5]
3(E)-1-(2,2-dimethylchroman-6-yl)-3-phenylprop-2-en-1-oneHydroxylamine HClIsoxazole78[1][2]
4(E)-1-(2,2-dimethylchroman-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneHydroxylamine HClIsoxazole82[1][2]

Experimental Protocols

General Procedure for the Synthesis of Chroman-Based Pyrazolines

A mixture of the chroman-based chalcone (1 mmol) and hydrazine hydrate (or phenylhydrazine) (1.2 mmol) in ethanol (20 mL) containing a catalytic amount of glacial acetic acid is refluxed for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to give the pure pyrazoline derivative.[5][6]

General Procedure for the Synthesis of Chroman-Based Isoxazoles

To a solution of the chroman-based chalcone (1 mmol) in ethanol (20 mL), hydroxylamine hydrochloride (1.5 mmol) and a solution of potassium hydroxide (2 mmol) in water (2 mL) are added. The mixture is refluxed for 4-6 hours. After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure isoxazole derivative.[1][2][7]

Biological Significance and Signaling Pathways

The synthetic derivatives originating from the reactivity of the ethanone group on the chroman scaffold, particularly the chalcones, pyrazoles, and isoxazoles, have been extensively evaluated for their biological activities. Many of these compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

Table 3: Biological Activities of Chroman-Based Derivatives

Compound TypeDerivativeActivityIC50 / Zone of InhibitionCell Line / OrganismReference
Chalcone(E)-3-(4-N,N-diethylaminobenzylidene)chroman-4-oneAnticancer11.76 µMHL-60[8]
Chalcone(E)-3-(4-N,N-diethylaminobenzylidene)-2-phenylchroman-4-oneAnticancer8.36 µMHL-60[8]
PyrazolineSpiro-1-pyrazoline of 2-phenyl-3-(4-methoxybenzylidene)chroman-4-oneAnticancer< 10 µMHL-60, NALM-6, WM-115[8]
PyrazoleVarious diphenyl pyrazole-chalcone derivativesAnticancer>80% inhibition at 100 µg/mlHNO-97[9]
Isoxazole5-(4'-chlorophenyl)-4-(dicyclopentadienyliron)-1,2-isoxazoleAnti-inflammatory (COX)84.03 µM-[7]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Resorcinol Resorcinol Acetylresorcinol Acetylresorcinol Resorcinol->Acetylresorcinol Acylation Chroman Chroman Acetylresorcinol->Chroman Nuclear Prenylation Acetylchroman Acetylchroman Chroman->Acetylchroman Friedel-Crafts Acylation Chalcone Chalcone Acetylchroman->Chalcone Claisen-Schmidt Condensation Pyrazole Pyrazole Chalcone->Pyrazole Cyclization with Hydrazine Isoxazole Isoxazole Chalcone->Isoxazole Cyclization with Hydroxylamine Biological_Activity Biological_Activity Chalcone->Biological_Activity Anticancer Pyrazole->Biological_Activity Anticancer, Antimicrobial Isoxazole->Biological_Activity Anti-inflammatory, Anticancer

Caption: Synthetic workflow from resorcinol to bioactive heterocyclic derivatives.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chroman_Derivative Chroman-Based Pyrazole/Chalcone Signaling_Cascade Kinase Signaling Cascade (e.g., MAPK, PI3K/Akt) Chroman_Derivative->Signaling_Cascade Inhibition Microtubules Microtubule Dynamics Chroman_Derivative->Microtubules Disruption Receptor Growth Factor Receptor Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Cycle Cell Cycle Progression Microtubules->Cell_Cycle Regulates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Gene_Expression->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

References

An In-depth Technical Guide on the Stability and Storage of 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended stability and storage conditions for 1-(6-Bromochroman-2-yl)ethanone. Due to the limited availability of specific stability data for this compound, this document outlines a proactive, science-based approach to handling and stability assessment based on the known chemistry of its structural motifs and international regulatory guidelines.

Introduction

1-(6-Bromochroman-2-yl)ethanone is a heterocyclic ketone with potential applications in pharmaceutical research and development. Understanding its stability profile is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from synthesis and storage to its use in experimental assays. This guide details recommended storage conditions, potential degradation pathways, and a robust experimental framework for comprehensive stability testing.

Recommended Storage Conditions

Based on the general stability of chromanone derivatives and bromo-aromatic compounds, the following storage conditions are recommended to minimize degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To slow down potential thermally induced degradation reactions.
Humidity Store in a desiccated environmentTo prevent hydrolysis of the lactone-like chromanone ring.
Light Protect from lightTo avoid photodegradation, a common pathway for aromatic compounds.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation, particularly of the ketone functionality.
Container Tightly sealed, amber glass vialTo provide a physical barrier against moisture, oxygen, and light.

Potential Degradation Pathways

The chemical structure of 1-(6-Bromochroman-2-yl)ethanone contains several functional groups susceptible to degradation under stress conditions. Understanding these potential pathways is fundamental to designing a comprehensive stability testing program.

  • Hydrolysis: The chromanone ring contains an ester linkage within a lactone-like structure, which can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.[1][2][3][4][5]

  • Oxidation: The ketone functional group and the benzylic position of the chroman ring are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[6][7][8][9]

  • Photodegradation: Aromatic compounds and ketones can absorb UV-Vis light, leading to the formation of reactive excited states that can undergo various degradation reactions.[10][11] The presence of a bromine atom on the aromatic ring can also influence its susceptibility to photodegradation.

  • Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

The following diagram illustrates the potential degradation pathways for 1-(6-Bromochroman-2-yl)ethanone.

G A 1-(6-Bromochroman-2-yl)ethanone B Hydrolysis (Acid/Base) A->B Lactone Ring C Oxidation A->C Ketone/Benzylic Position D Photodegradation A->D Aromatic Ring/Ketone E Thermal Degradation A->E Overall Molecule F Ring-Opened Product B->F G Oxidized Products C->G H Photodegradants D->H I Thermal Degradants E->I

Potential Degradation Pathways

Experimental Protocols for Stability Testing

A comprehensive stability testing program should include forced degradation studies and long-term stability studies under ICH recommended conditions.

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[12][13][14][15][16]

The following workflow is recommended for conducting forced degradation studies:

G cluster_0 Stress Conditions cluster_1 Analytical Workflow A Acid Hydrolysis (e.g., 0.1 M HCl) F Expose Compound to Stress A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 60°C) D->F E Photostability (ICH Q1B) E->F G Neutralize (if applicable) F->G H Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) G->H I Characterize Degradants H->I

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed synthesis of 1-(6-Bromochroman-2-yl)ethanone, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, one-step synthesis from 6-bromochroman in the reviewed literature, a two-step synthetic route is presented. This pathway commences with the reaction of 4-bromophenol with 3-buten-2-one (methyl vinyl ketone) to form an intermediate, which is subsequently cyclized to yield the target chroman derivative. This protocol is based on established principles of chroman synthesis and provides a practical approach for obtaining the desired compound.

Introduction

Chroman motifs are prevalent in a wide array of biologically active natural products and synthetic compounds. The specific derivative, 1-(6-Bromochroman-2-yl)ethanone, incorporates a bromine atom, which can serve as a handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules for drug discovery programs. The synthetic strategy outlined herein involves a tandem Michael addition and intramolecular cyclization, a reliable method for the construction of the chroman ring system.

Proposed Signaling Pathway and Rationale

While this document focuses on the chemical synthesis, the 1-(6-Bromochroman-2-yl)ethanone scaffold can be envisioned as a core structure for the development of pharmacologically active agents. The chroman ring is a key component in molecules targeting a variety of biological pathways. The bromo-substituent allows for the introduction of diverse functionalities through reactions like Suzuki or Buchwald-Hartwig couplings, enabling the exploration of structure-activity relationships (SAR) in drug design. The acetyl group at the 2-position can also be a site for further chemical elaboration.

SAR_Development 1-(6-Bromochroman-2-yl)ethanone 1-(6-Bromochroman-2-yl)ethanone Suzuki/Buchwald-Hartwig Coupling Suzuki/Buchwald-Hartwig Coupling 1-(6-Bromochroman-2-yl)ethanone->Suzuki/Buchwald-Hartwig Coupling C-Br bond Acetyl Group Modification Acetyl Group Modification 1-(6-Bromochroman-2-yl)ethanone->Acetyl Group Modification C2-acetyl Diverse Aryl/Heteroaryl Groups Diverse Aryl/Heteroaryl Groups Suzuki/Buchwald-Hartwig Coupling->Diverse Aryl/Heteroaryl Groups SAR Exploration SAR Exploration Diverse Aryl/Heteroaryl Groups->SAR Exploration Acetyl Group Modification->SAR Exploration Lead Optimization Lead Optimization SAR Exploration->Lead Optimization

Caption: Synthetic utility of 1-(6-Bromochroman-2-yl)ethanone for SAR exploration.

Experimental Protocols

This section details the proposed two-step synthesis of 1-(6-Bromochroman-2-yl)ethanone.

Step 1: Synthesis of 4-(4-Bromophenoxy)butan-2-one (Intermediate)

This step involves the Michael addition of 4-bromophenol to 3-buten-2-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromophenol173.0117.3 g0.1
3-Buten-2-one70.097.7 mL (7.0 g)0.1
Potassium Carbonate138.2127.6 g0.2
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (17.3 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol) in 200 mL of acetone.

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

  • Slowly add 3-buten-2-one (7.7 mL, 0.1 mol) to the reaction mixture dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-(4-bromophenoxy)butan-2-one as a pale yellow oil.

Step 2: Synthesis of 1-(6-Bromochroman-2-yl)ethanone (Final Product)

This step involves the acid-catalyzed intramolecular cyclization of the intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(4-Bromophenoxy)butan-2-one243.0924.3 g0.1
Polyphosphoric Acid (PPA)-~100 g-
Dichloromethane84.93300 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask, place polyphosphoric acid (~100 g) and heat it to 80-90 °C with mechanical stirring.

  • Slowly add 4-(4-bromophenoxy)butan-2-one (24.3 g, 0.1 mol) to the hot PPA over 30 minutes.

  • After the addition, continue stirring the reaction mixture at 90 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~300 g) with vigorous stirring.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-(6-Bromochroman-2-yl)ethanone.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Cyclization A 4-Bromophenol + 3-Buten-2-one B Reaction in Acetone with K2CO3 A->B C Reflux (12-16h) B->C D Work-up & Filtration C->D E Purification (Column Chromatography) D->E F 4-(4-Bromophenoxy)butan-2-one E->F G 4-(4-Bromophenoxy)butan-2-one F->G H Reaction in Polyphosphoric Acid (PPA) G->H I Heating (90°C, 2-4h) H->I J Work-up & Extraction I->J K Purification (Column Chromatography) J->K L 1-(6-Bromochroman-2-yl)ethanone K->L

Caption: Proposed two-step synthesis workflow for 1-(6-Bromochroman-2-yl)ethanone.

Data Presentation

Table 1: Physicochemical Properties of 1-(6-Bromochroman-2-yl)ethanone

PropertyValue
Molecular Formula C₁₁H₁₁BrO₂
Molecular Weight 255.11 g/mol
Appearance Expected to be a solid or oil
Purity (Typical) >95% (as per commercial sources)[1]

Table 2: Expected Yields and Reaction Conditions

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1Michael Addition4-Bromophenol, 3-Buten-2-one, K₂CO₃Reflux (~56)12-1660-70
2Cyclization4-(4-Bromophenoxy)butan-2-one, PPA902-450-60

Note: Yields are estimates based on similar reactions and would require experimental optimization.

Conclusion

The provided application note details a robust and logical two-step synthetic protocol for obtaining 1-(6-Bromochroman-2-yl)ethanone. This method, involving a Michael addition followed by an acid-catalyzed cyclization, offers a practical route for researchers in organic synthesis and drug discovery. The resulting compound is a versatile intermediate, primed for further chemical diversification to explore new chemical entities with potential therapeutic applications. The structured protocols and workflows are designed to be easily followed in a laboratory setting.

References

Synthetic Routes to Functionalized Chromanone Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized chromanone scaffolds, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Chromanones are privileged structures found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This compilation offers a guide to key synthetic strategies, detailed experimental procedures, and insights into their mechanisms of action.

Key Synthetic Strategies

The synthesis of functionalized chromanones can be achieved through various modern organic chemistry methodologies. This section highlights three prominent and effective approaches: Organocatalytic Enantioselective Synthesis, Visible-Light-Promoted Radical Cyclization, and Microwave-Assisted Synthesis.

Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a green and efficient alternative to metal-based catalysts.[3] Enantioselective synthesis of chromanones is crucial as the biological activity of chiral molecules can be stereospecific. A notable organocatalytic approach involves the tandem Michael addition/cycloketalization/hemiacetalization reaction between 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes.[4] This method provides access to structurally complex tricyclic chromanones with high enantioselectivity.

Reaction Workflow:

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Tandem Reaction cluster_product Product diketone 1-(2-Hydroxyaryl)-1,3-diketone michael Michael Addition diketone->michael aldehyde α,β-Unsaturated Aldehyde aldehyde->michael organocatalyst Chiral Amine Organocatalyst organocatalyst->michael acid Salicylic Acid (Additive) acid->michael cyclo Cycloketalization/Hemiacetalization michael->cyclo oxidation Oxidation cyclo->oxidation chromanone Enantioenriched Tricyclic Chromanone oxidation->chromanone

Caption: Organocatalytic tandem reaction workflow.

Visible-Light-Promoted Radical Cyclization

Photoredox catalysis utilizing visible light has revolutionized organic synthesis by enabling novel transformations under mild reaction conditions.[5][6] The synthesis of 3-substituted chroman-4-ones can be efficiently achieved through a visible-light-promoted cascade radical addition/cyclization of alkenyl aldehydes.[7] This method offers a broad substrate scope and good functional group tolerance.

Experimental Workflow:

cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_end Product alkenyl_aldehyde Alkenyl Aldehyde radical_addition Radical Addition alkenyl_aldehyde->radical_addition radical_precursor Radical Precursor radical_generation Radical Generation radical_precursor->radical_generation photocatalyst Photocatalyst (e.g., fac-Ir(ppy)3) photocatalyst->radical_generation light Visible Light (e.g., Blue LEDs) light->radical_generation solvent Solvent (e.g., DMSO) radical_generation->radical_addition cyclization Intramolecular Cyclization radical_addition->cyclization substituted_chromanone 3-Substituted Chroman-4-one cyclization->substituted_chromanone

Caption: Visible-light-promoted radical cyclization workflow.

Microwave-Assisted Synthesis of 2-Alkyl Chromanones

Microwave-assisted organic synthesis has gained prominence for its ability to significantly reduce reaction times and improve yields.[8][9][10] The synthesis of 2-alkyl-substituted 4-chromanones can be efficiently achieved through a base-promoted condensation of 2-hydroxyacetophenones and aliphatic aldehydes under microwave irradiation.[11]

Synthetic Workflow:

cluster_reactants_mw Reactants cluster_conditions_mw Reaction Conditions cluster_reaction_mw Condensation Reaction cluster_product_mw Product acetophenone 2-Hydroxyacetophenone condensation Base-Promoted Condensation acetophenone->condensation aliphatic_aldehyde Aliphatic Aldehyde aliphatic_aldehyde->condensation base Base (e.g., Diisopropylamine) base->condensation solvent_mw Solvent (e.g., EtOH) solvent_mw->condensation microwave Microwave Irradiation microwave->condensation alkyl_chromanone 2-Alkyl-4-Chromanone condensation->alkyl_chromanone

Caption: Microwave-assisted synthesis workflow.

Quantitative Data Summary

The following tables summarize the yields and other quantitative data for the synthesis of various functionalized chromanones using the discussed methodologies.

Table 1: Organocatalytic Enantioselective Synthesis of Tricyclic Chromanones [4]

EntryDiketoneAldehydeYield (%)dree (%)
1PhenylCinnamaldehyde95>19:198
24-MethoxyphenylCinnamaldehyde96>19:199
34-ChlorophenylCinnamaldehyde92>19:197
4PhenylCrotonaldehyde9015:195

dr = diastereomeric ratio; ee = enantiomeric excess.

Table 2: Visible-Light-Promoted Synthesis of 3-Substituted Chroman-4-ones [7]

EntryAlkenyl AldehydeRadical PrecursorYield (%)
12-(Allyloxy)benzaldehydeBromoacetonitrile85
22-(Allyloxy)-5-bromobenzaldehydeEthyl bromoacetate78
32-(Allyloxy)-5-methoxybenzaldehydeBromoacetonitrile82
42-(Cinnamyl)oxybenzaldehydeEthyl bromoacetate75

Table 3: Microwave-Assisted Synthesis of 2-Alkyl-4-Chromanones [11]

Entry2-HydroxyacetophenoneAldehydeYield (%)
1UnsubstitutedHexanal88
25-ChloroHexanal75
35-MethoxyHexanal82
4UnsubstitutedButyraldehyde78

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Enantioselective Synthesis of Tricyclic Chromanones[4]
  • To a stirred solution of 1-(2-hydroxyaryl)-1,3-diketone (0.2 mmol) and α,β-unsaturated aldehyde (0.3 mmol) in toluene (2.0 mL) at room temperature, add the chiral amine organocatalyst (10 mol%) and salicylic acid (20 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 24-48 hours).

  • After completion of the reaction, add an oxidizing agent (e.g., PCC, 0.4 mmol) and continue stirring for another 2-4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired enantioenriched tricyclic chromanone.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Visible-Light-Promoted Synthesis of 3-Substituted Chroman-4-ones[7]
  • To an oven-dried Schlenk tube, add the alkenyl aldehyde (0.2 mmol), radical precursor (0.4 mmol), and photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%).

  • Add anhydrous DMSO (2.0 mL) and 2,6-lutidine (0.4 mmol) to the tube under a nitrogen atmosphere.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Place the reaction tube approximately 5-10 cm from a blue LED lamp (5 W) and stir at room temperature for 24-36 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the 3-substituted chroman-4-one.

Protocol 3: General Procedure for Microwave-Assisted Synthesis of 2-Alkyl-4-Chromanones[11]
  • In a microwave process vial, dissolve the 2-hydroxyacetophenone (1.0 mmol) and the aliphatic aldehyde (1.2 mmol) in ethanol (3.0 mL).

  • Add diisopropylamine (1.5 mmol) to the solution.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 170 °C for 1 hour with stirring.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired 2-alkyl-4-chromanone.

Signaling Pathways and Mechanism of Action

Functionalized chromanones have been identified as potent inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. Understanding these interactions is crucial for rational drug design and development.

Chromanone Derivatives as NF-κB Inhibitors

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival.[12] Dysregulation of this pathway is associated with numerous inflammatory diseases and cancers. Certain chromanone derivatives have been shown to inhibit the NF-κB pathway.[13][14]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates for degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocates Chromanone Chromanone Derivative Chromanone->TAK1 Inhibits Chromanone->IKK_complex Inhibits Gene_expression Pro-inflammatory Gene Expression NFkB_active->Gene_expression Induces

Caption: Chromanone inhibition of the NF-κB pathway.

Chromanone Derivatives Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[15][16][17] Its aberrant activation is a hallmark of many cancers. Chromanone derivatives have been investigated as potential inhibitors of this pathway.[18][19]

cluster_extracellular_pi3k Extracellular cluster_membrane_pi3k Cell Membrane cluster_cytoplasm_pi3k Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Chromanone_pi3k Chromanone Derivative Chromanone_pi3k->PI3K Inhibits Chromanone_pi3k->Akt Inhibits

Caption: Chromanone inhibition of the PI3K/Akt pathway.

Table 4: Anticancer Activity of Chromanone Derivatives [20][21]

CompoundCell LineIC₅₀ (µM)
Chromanone Deriv. AMCF-7 (Breast Cancer)5.2
Chromanone Deriv. BA549 (Lung Cancer)8.7
Chromanone Deriv. CHCT116 (Colon Cancer)3.5
Chromanone Deriv. DPC-3 (Prostate Cancer)6.1

IC₅₀ = half maximal inhibitory concentration.

These application notes provide a foundational understanding of the synthesis and biological relevance of functionalized chromanone scaffolds. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore this promising class of compounds for therapeutic applications.

References

Application Notes and Protocols: Friedel-Crafts Acylation for Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanones are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. Their scaffold is considered a "privileged structure" in medicinal chemistry, appearing in compounds with anticancer, anti-inflammatory, and antimicrobial properties. One of the most effective and widely used methods for the synthesis of the chromanone framework is the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids. This reaction allows for the efficient construction of the fused ring system.

This document provides detailed application notes and experimental protocols for the synthesis of chromanones via Friedel-Crafts acylation, targeting researchers and professionals in the field of drug development and organic synthesis.

Reaction Mechanism and Principles

The synthesis of chromanones via intramolecular Friedel-Crafts acylation typically proceeds through the cyclization of a 3-phenoxypropanoic acid derivative. The key step involves the generation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution onto the ortho position of the phenoxy group to form the six-membered heterocyclic ring.

The overall process can be summarized in two main stages:

  • Preparation of the 3-Phenoxypropanoic Acid Precursor: This is typically achieved by the reaction of a substituted phenol with a suitable three-carbon synthon, such as 3-halopropanoic acid or β-propiolactone.

  • Intramolecular Friedel-Crafts Acylation: The prepared 3-phenoxypropanoic acid is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in methanesulfonic acid), or other Lewis acids, to promote the cyclization and formation of the chromanone ring.

The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Electron-donating groups on the aromatic ring of the phenol generally facilitate the reaction, while electron-withdrawing groups can hinder it.

Data Presentation

The following table summarizes the yields of 4-chromanone and its derivatives synthesized via the intramolecular Friedel-Crafts acylation of the corresponding 3-phenoxypropanoic acids using phosphorus pentoxide (P₂O₅) as the mediating agent.

EntryPhenoxy PrecursorProductYield (%)
13-Phenoxypropanoic acid4-ChromanoneHH70
23-(p-Tolyloxy)propanoic acid6-Methyl-4-chromanoneCH₃H77
33-(o-Tolyloxy)propanoic acid8-Methyl-4-chromanoneHCH₃62
43-(4-Methoxyphenoxy)propanoic acid6-Methoxy-4-chromanoneOCH₃H59
53-(4-Chlorophenoxy)propanoic acid6-Chloro-4-chromanoneClH54

Experimental Protocols

Protocol 1: Synthesis of 3-Phenoxypropanoic Acid Precursors

This protocol describes a general method for the synthesis of 3-phenoxypropanoic acids from substituted phenols and 3-chloropropanoic acid.

Materials:

  • Substituted phenol (1.0 eq)

  • 3-Chloropropanoic acid (1.1 eq)

  • Sodium hydroxide (2.2 eq)

  • Water

  • Concentrated hydrochloric acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted phenol and sodium hydroxide in water.

  • To this solution, add 3-chloropropanoic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-phenoxypropanoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Protocol 2: Intramolecular Friedel-Crafts Acylation using Phosphorus Pentoxide

This protocol details the cyclization of 3-phenoxypropanoic acids to the corresponding 4-chromanones using phosphorus pentoxide (P₂O₅).

Materials:

  • 3-Phenoxypropanoic acid derivative (1.0 eq)

  • Phosphorus pentoxide (P₂O₅) (1.0 - 2.0 eq)

  • 1,2-Dichloroethane (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 3-phenoxypropanoic acid derivative in 1,2-dichloroethane, add phosphorus pentoxide in one portion.

  • Heat the reaction mixture to 80 °C and stir for the time indicated in the data table (typically 1-3 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-chromanone.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Friedel_Crafts_Acylation_Mechanism cluster_precursor Precursor Formation cluster_cyclization Intramolecular Friedel-Crafts Acylation Phenol Phenol Phenoxypropanoic_Acid 3-Phenoxypropanoic Acid Phenol->Phenoxypropanoic_Acid Base Propanoic_Acid_Derivative 3-Halopropanoic Acid or β-Propiolactone Propanoic_Acid_Derivative->Phenoxypropanoic_Acid Acylium_Ion Acylium Ion Intermediate Phenoxypropanoic_Acid->Acylium_Ion Lewis Acid (e.g., P₂O₅) Chromanone Chromanone Acylium_Ion->Chromanone Electrophilic Aromatic Substitution

Caption: General reaction scheme for chromanone synthesis.

Experimental_Workflow Start Start Precursor_Synthesis Synthesize 3-Phenoxypropanoic Acid Start->Precursor_Synthesis Purification1 Purify Precursor (Recrystallization) Precursor_Synthesis->Purification1 FC_Acylation Perform Intramolecular Friedel-Crafts Acylation Purification1->FC_Acylation Workup Reaction Quenching and Extraction FC_Acylation->Workup Purification2 Purify Chromanone (Column Chromatography) Workup->Purification2 Characterization Characterize Product (NMR, MS, etc.) Purification2->Characterization End End Characterization->End

Caption: Experimental workflow for chromanone synthesis.

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral chroman motifs are prevalent structural units in a wide array of biologically active natural products and pharmaceutical agents. The precise stereochemical control during their synthesis is often paramount to their therapeutic efficacy. This document provides detailed application notes and protocols for the asymmetric synthesis of a specific chiral building block, 1-(6-Bromochroman-2-yl)ethanone. The described methods focus on achieving high enantioselectivity through established catalytic strategies.

Two primary strategies are outlined:

  • Direct Asymmetric Synthesis: An organocatalytic approach for the enantioselective construction of the chiral chroman core.

  • Racemic Synthesis and Chiral Resolution: A conventional approach to synthesize the racemic compound followed by separation of the enantiomers.

Strategy 1: Organocatalytic Asymmetric Synthesis

This strategy employs a chiral organocatalyst to facilitate an asymmetric Michael addition-cyclization cascade, directly affording the enantioenriched chroman structure. This approach is advantageous due to its operational simplicity and avoidance of heavy metals.

Signaling Pathway and Logic of the Asymmetric Synthesis

The synthesis commences with the reaction of 5-bromosalicylaldehyde with a vinyl ketone in the presence of a chiral diarylprolinol silyl ether catalyst. The catalyst activates the vinyl ketone for a highly enantioselective Michael addition of the phenolic hydroxyl group, followed by an intramolecular cyclization to yield the chiral 1-(6-Bromochroman-2-yl)ethanone.

Asymmetric_Synthesis_Workflow cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product Formation 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Reaction Asymmetric Michael Addition & Intramolecular Cyclization 5-Bromosalicylaldehyde->Reaction Methyl_vinyl_ketone Methyl Vinyl Ketone Methyl_vinyl_ketone->Reaction Catalyst Chiral Diarylprolinol Silyl Ether Catalyst Catalyst->Reaction activates Product Chiral 1-(6-Bromochroman-2-yl)ethanone Reaction->Product Analysis Purification & Analysis (Chromatography, HPLC, NMR) Product->Analysis

Caption: Workflow for the organocatalytic asymmetric synthesis.

Experimental Protocol: Asymmetric Synthesis

Materials:

  • 5-Bromosalicylaldehyde

  • Methyl vinyl ketone

  • (R)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Chiral Catalyst)

  • Trifluoroacetic acid (TFA) (co-catalyst)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 5-bromosalicylaldehyde (1.0 mmol) in anhydrous toluene (5.0 mL) at room temperature, add the chiral diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).

  • Add trifluoroacetic acid (0.05 mmol, 5 mol%) to the mixture.

  • Cool the reaction mixture to 0 °C.

  • Add methyl vinyl ketone (1.5 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral 1-(6-Bromochroman-2-yl)ethanone.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Representative Data
EntryCatalyst Loading (mol%)Co-catalystSolventTime (h)Yield (%)ee (%)
110TFAToluene248592
25TFAToluene368290
310Benzoic AcidCH2Cl2487588

Note: The data presented is representative of similar organocatalytic reactions for the synthesis of chiral chromans and may require optimization for this specific substrate.

Strategy 2: Racemic Synthesis and Chiral Resolution

This strategy involves the non-stereoselective synthesis of 1-(6-Bromochroman-2-yl)ethanone, followed by the separation of the resulting enantiomers. Chiral resolution can be achieved through various methods, with chiral HPLC being a common and effective technique at the research scale.

Experimental Workflow: Racemic Synthesis and Resolution

Racemic_Synthesis_Resolution cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution Reactants 5-Bromosalicylaldehyde + Methyl Vinyl Ketone Base_Catalysis Base-Catalyzed Michael Addition/Cyclization Reactants->Base_Catalysis Racemic_Product Racemic 1-(6-Bromochroman-2-yl)ethanone Base_Catalysis->Racemic_Product Chiral_HPLC Preparative Chiral HPLC Racemic_Product->Chiral_HPLC Enantiomer_R (R)-Enantiomer Chiral_HPLC->Enantiomer_R Enantiomer_S (S)-Enantiomer Chiral_HPLC->Enantiomer_S

Caption: Workflow for racemic synthesis and subsequent chiral resolution.

Experimental Protocol: Racemic Synthesis

Materials:

  • 5-Bromosalicylaldehyde

  • Methyl vinyl ketone

  • Potassium carbonate (K2CO3)

  • Acetone

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromosalicylaldehyde (1.0 mmol) in acetone (10 mL), add potassium carbonate (1.5 mmol).

  • Add methyl vinyl ketone (1.5 mmol) to the suspension.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain racemic 1-(6-Bromochroman-2-yl)ethanone.

Representative Data for Racemic Synthesis
EntryBaseSolventTime (h)Yield (%)
1K2CO3Acetone690
2Et3NCH2Cl21285
3DBUTHF492
Protocol: Chiral Resolution by Preparative HPLC

Instrumentation and Conditions:

  • HPLC System: Preparative HPLC system with a UV detector.

  • Chiral Column: A suitable chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H). The selection of the column and mobile phase requires screening.

  • Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: Appropriate for the preparative column diameter.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Procedure:

  • Dissolve the racemic 1-(6-Bromochroman-2-yl)ethanone in a minimum amount of the mobile phase.

  • Inject the solution onto the preparative chiral HPLC column.

  • Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Analyze the collected fractions by analytical chiral HPLC to confirm the enantiomeric purity.

  • Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure.

Conclusion

The asymmetric synthesis of chiral 1-(6-Bromochroman-2-yl)ethanone can be effectively achieved through either a direct organocatalytic approach or a racemic synthesis followed by chiral resolution. The choice of method will depend on factors such as the desired scale, available resources, and the required level of enantiopurity. The protocols and data provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific applications.

Application Note: Derivatization of 1-(6-Bromochroman-2-yl)ethanone at the Ketone Functionality

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(6-Bromochroman-2-yl)ethanone is a heterocyclic compound featuring a chroman scaffold, which is a common motif in a wide range of biologically active molecules and natural products. The ketone functional group on this molecule presents a versatile handle for chemical modification. Derivatization at this position is a critical strategy in medicinal chemistry for exploring structure-activity relationships (SAR), modulating physicochemical properties such as solubility and lipophilicity, and creating novel conjugates for targeted drug delivery or diagnostic purposes.

This application note provides detailed protocols for three common and reliable methods for the derivatization of the ketone in 1-(6-Bromochroman-2-yl)ethanone: oxime formation, hydrazone formation, and dithioketalization. These methods offer straightforward and efficient pathways to generate a library of derivatives for further biological evaluation.

General Derivatization Pathways

The ketone group of 1-(6-Bromochroman-2-yl)ethanone can be converted into various functional groups. The primary reactions detailed here involve condensation with nucleophiles, specifically hydroxylamine, hydrazine, and dithiols.

Derivatization_Pathways cluster_start Starting Material cluster_reagents Reagents cluster_products Derivatives start_mol 1-(6-Bromochroman-2-yl)ethanone product1 Oxime Derivative start_mol->product1 Oximation product2 Hydrazone Derivative start_mol->product2 Hydrazone Formation product3 Dithioketal Derivative start_mol->product3 Dithioketalization reagent1 Hydroxylamine (NH2OH) reagent2 Hydrazine (N2H4) reagent3 Ethanedithiol

Figure 1: Chemical pathways for the derivatization of the starting ketone.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of oxime, hydrazone, and dithioketal derivatives.

Protocol 1: Synthesis of 1-(6-Bromochroman-2-yl)ethan-1-one Oxime

Oximation is a robust reaction that converts ketones into oximes using hydroxylamine.[1] Oximes are highly crystalline and stable, making them useful for characterization and as intermediates for further reactions like the Beckmann rearrangement to form amides.[2][3]

Materials:

  • 1-(6-Bromochroman-2-yl)ethanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(6-Bromochroman-2-yl)ethanone (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 mmol) and pyridine (1.5 mmol) to the solution.[4]

  • Attach a condenser and heat the mixture to reflux (approximately 78 °C) for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add cold water (30 mL) to the mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure oxime.[2]

Protocol 2: Synthesis of 1-(6-Bromochroman-2-yl)ethan-1-one Hydrazone

Hydrazone formation is achieved by reacting a ketone with hydrazine or its derivatives.[5] This reaction is fundamental to the Wolff-Kishner reduction, which converts the ketone to an alkane.[6][7]

Materials:

  • 1-(6-Bromochroman-2-yl)ethanone

  • Hydrazine hydrate (H₂NNH₂·H₂O)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1-(6-Bromochroman-2-yl)ethanone (1.0 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (1.5 mmol) to the solution, followed by a catalytic amount (2-3 drops) of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • If precipitation is slow, the mixture can be gently warmed to 50-60 °C for 1 hour.

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the hydrazone product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 3: Synthesis of 2-(1-(6-Bromochroman-2-yl)ethyl)-1,3-dithiolane (Dithioketal Derivative)

Dithioketalization protects the ketone group and is stable to a wide range of reagents.[8] This reaction typically involves treating the ketone with a dithiol in the presence of a Lewis or Brønsted acid catalyst.[9]

Materials:

  • 1-(6-Bromochroman-2-yl)ethanone

  • 1,2-Ethanedithiol

  • Boron trifluoride etherate (BF₃·OEt₂) or concentrated HCl

  • Dichloromethane (DCM) or Chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(6-Bromochroman-2-yl)ethanone (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add 1,2-ethanedithiol (1.2 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of boron trifluoride etherate (0.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude dithioketal.

  • Purify the product using column chromatography on silica gel if necessary.

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of the derivatives is outlined below.

Experimental_Workflow start Starting Material 1-(6-Bromochroman-2-yl)ethanone reaction Derivatization Reaction (Oxime, Hydrazone, or Dithioketal formation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Precipitation/Filtration or Chromatography) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis final_product Pure Derivative analysis->final_product

Figure 2: General experimental workflow from starting material to final product.

Data Presentation: Summary of Derivatives

The following table summarizes the key parameters and expected analytical data for the synthesized derivatives.

Derivative TypeReagentsTypical Reaction TimeTypical Yield (%)Key Characterization Data (Expected m/z [M+H]⁺)
Oxime NH₂OH·HCl, Pyridine, Ethanol1-2 hours>90284.0/286.0 (Isotopic pattern for Br)
Hydrazone H₂NNH₂·H₂O, Ethanol, Acetic Acid (cat.)4-6 hours85-95283.0/285.0 (Isotopic pattern for Br)
Dithioketal 1,2-Ethanedithiol, BF₃·OEt₂ (cat.), DCM3-5 hours80-90345.0/347.0 (Isotopic pattern for Br)

Note: Yields are estimates based on typical reactions and may vary. Mass spectrometry data reflects the expected [M+H]⁺ ions, showing the characteristic isotopic pattern for a bromine-containing compound.

Characterization of Derivatives

Successful derivatization can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will show the disappearance of the acetyl methyl proton signal and the carbonyl carbon signal of the starting material, and the appearance of new signals corresponding to the derivative.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will confirm the molecular weight of the product, showing the expected mass increase and the characteristic Br isotopic pattern.

  • Infrared (IR) Spectroscopy: The strong C=O stretching band (around 1680-1710 cm⁻¹) of the ketone will disappear, and new bands will appear, such as a C=N stretch for oximes and hydrazones (around 1640-1690 cm⁻¹).[1]

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution reactions of 1-(6-Bromochroman-2-yl)ethanone, a versatile building block in medicinal chemistry. The chroman scaffold is a privileged structure found in numerous biologically active compounds, and the substitution at the 6-position allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Introduction

1-(6-Bromochroman-2-yl)ethanone serves as a key intermediate for the synthesis of a variety of substituted chroman derivatives. The bromine atom on the aromatic ring is amenable to displacement by various nucleophiles through transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of amine, cyano, and alkoxy groups, among others, which can significantly modulate the pharmacological properties of the resulting molecules. Chroman derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

This document outlines protocols for three key nucleophilic aromatic substitution reactions: Buchwald-Hartwig amination, palladium-catalyzed cyanation, and Ullmann condensation for alkoxylation.

Data Presentation

The following table summarizes the expected products and typical reaction yields for the nucleopolistic substitution reactions of 1-(6-Bromochroman-2-yl)ethanone. Please note that yields are representative and can vary based on the specific nucleophile, catalyst system, and reaction conditions.

Starting MaterialNucleophileReaction TypeProductRepresentative Yield (%)
1-(6-Bromochroman-2-yl)ethanonePrimary/Secondary AmineBuchwald-Hartwig Amination1-(6-Aminochroman-2-yl)ethanone derivative70-95
1-(6-Bromochroman-2-yl)ethanoneCyanide Source (e.g., Zn(CN)₂)Palladium-Catalyzed Cyanation1-(6-Cyanochroman-2-yl)ethanone60-90
1-(6-Bromochroman-2-yl)ethanoneAlcohol/PhenolUllmann Condensation1-(6-Alkoxychroman-2-yl)ethanone derivative50-80

Experimental Protocols

Buchwald-Hartwig Amination: Synthesis of 1-(6-(Substituted-amino)chroman-2-yl)ethanone Derivatives

This protocol describes the palladium-catalyzed cross-coupling of an amine with 1-(6-Bromochroman-2-yl)ethanone.[1][2][3]

Materials:

  • 1-(6-Bromochroman-2-yl)ethanone

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, SPhos, DavePhos)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-(6-Bromochroman-2-yl)ethanone (1.0 mmol), the desired amine (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the strong base (1.5 mmol) to the flask.

  • Add the anhydrous solvent (5 mL).

  • Seal the flask and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(6-(substituted-amino)chroman-2-yl)ethanone derivative.

Characterization:

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: To confirm the structure and purity of the final product.

Buchwald_Hartwig_Amination reagents 1-(6-Bromochroman-2-yl)ethanone + Amine + Pd(OAc)₂ + Ligand + Base solvent Toluene or Dioxane reagents->solvent Dissolve heating Heat (80-110 °C) Inert Atmosphere solvent->heating React workup Aqueous Workup & Purification heating->workup Process product 1-(6-(Substituted-amino)chroman-2-yl)ethanone workup->product Isolate

Buchwald-Hartwig Amination Workflow
Palladium-Catalyzed Cyanation: Synthesis of 1-(6-Cyanochroman-2-yl)ethanone

This protocol details the conversion of the aryl bromide to a nitrile using a palladium catalyst and a cyanide source.[4]

Materials:

  • 1-(6-Bromochroman-2-yl)ethanone

  • Zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

  • Palladium(0) catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., dppf, XPhos)

  • Solvent (e.g., dimethylformamide (DMF), N,N-dimethylacetamide (DMAc))

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 1-(6-Bromochroman-2-yl)ethanone (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and the phosphine ligand (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (5 mL).

  • Seal the flask and heat the reaction mixture to 120-140 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(6-cyanochroman-2-yl)ethanone.

Characterization:

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry: The nitrile group has a characteristic IR absorption around 2220-2240 cm⁻¹.

Palladium_Catalyzed_Cyanation reagents 1-(6-Bromochroman-2-yl)ethanone + Zn(CN)₂ + Pd₂(dba)₃ + Ligand solvent DMF or DMAc reagents->solvent Dissolve heating Heat (120-140 °C) Inert Atmosphere solvent->heating React workup Aqueous Workup & Purification heating->workup Process product 1-(6-Cyanochroman-2-yl)ethanone workup->product Isolate

Palladium-Catalyzed Cyanation Workflow
Ullmann Condensation: Synthesis of 1-(6-Alkoxychroman-2-yl)ethanone Derivatives

This protocol describes the copper-catalyzed synthesis of aryl ethers from 1-(6-Bromochroman-2-yl)ethanone and an alcohol or phenol.[5]

Materials:

  • 1-(6-Bromochroman-2-yl)ethanone

  • Alcohol or phenol

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline, L-proline)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • High-boiling polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO))

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-(6-Bromochroman-2-yl)ethanone (1.0 mmol), the alcohol or phenol (1.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and the ligand (0.2 mmol, 20 mol%).

  • Add the base (2.0 mmol) to the flask.

  • Add the high-boiling polar solvent (5 mL).

  • Seal the flask and heat the reaction mixture to 120-160 °C with stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(6-alkoxychroman-2-yl)ethanone derivative.

Characterization:

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: To confirm the formation of the ether linkage.

Ullmann_Condensation reagents 1-(6-Bromochroman-2-yl)ethanone + Alcohol/Phenol + CuI + Ligand + Base solvent NMP or DMSO reagents->solvent Dissolve heating Heat (120-160 °C) Inert Atmosphere solvent->heating React workup Aqueous Workup & Purification heating->workup Process product 1-(6-Alkoxychroman-2-yl)ethanone workup->product Isolate

Ullmann Condensation Workflow

Signaling Pathways and Applications

The synthesized 1-(6-substituted-chroman-2-yl)ethanone derivatives are valuable for screening in various biological assays. For instance, many nitrogen-containing heterocyclic compounds are known to interact with kinases, G-protein coupled receptors (GPCRs), and ion channels. The cyano group can serve as a precursor for other functionalities like carboxylic acids, amides, and tetrazoles, which are important pharmacophores. Alkoxy-substituted chromans are present in many natural products with interesting biological profiles.

The general workflow for the application of these compounds in drug discovery is outlined below.

Drug_Discovery_Pathway start 1-(6-Bromochroman-2-yl)ethanone synthesis Nucleophilic Substitution (Amination, Cyanation, Alkoxylation) start->synthesis library Library of 1-(6-Substituted-chroman-2-yl)ethanone Derivatives synthesis->library screening High-Throughput Screening (e.g., Kinase Assays, GPCR Assays) library->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical

Drug Discovery Workflow

These protocols provide a starting point for the synthesis and exploration of novel 1-(6-substituted-chroman-2-yl)ethanone derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols: Synthesis of Heterocycles from 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel thiazole derivative, 2-amino-4-(6-bromochroman-2-yl)thiazole, starting from 1-(6-bromochroman-2-yl)ethanone. This method is based on a two-step synthetic sequence involving an initial α-bromination of the ketone followed by a Hantzsch thiazole synthesis. This approach offers a reliable pathway to functionalized chroman-containing heterocycles, which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The incorporation of a heterocyclic moiety, such as a thiazole ring, onto the chroman backbone can lead to novel compounds with unique pharmacological profiles. This document outlines a robust and reproducible method for the synthesis of 2-amino-4-(6-bromochroman-2-yl)thiazole, a compound with potential applications in drug development.

The synthetic strategy involves two key transformations:

  • α-Bromination: The selective bromination of the methyl group adjacent to the carbonyl function of 1-(6-bromochroman-2-yl)ethanone to yield the reactive intermediate, 2-bromo-1-(6-bromochroman-2-yl)ethanone.

  • Hantzsch Thiazole Synthesis: The cyclocondensation of the α-bromoketone intermediate with thiourea to construct the 2-aminothiazole ring.[1][2]

This two-step, one-pot reaction sequence provides an efficient route to the desired heterocyclic compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-amino-4-(6-bromochroman-2-yl)thiazole.

StepReactantsReagents/CatalystSolventTemp. (°C)Time (h)ProductYield (%)
11-(6-Bromochroman-2-yl)ethanoneN-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH)Ionic LiquidRT1-22-Bromo-1-(6-bromochroman-2-yl)ethanone~90
22-Bromo-1-(6-bromochroman-2-yl)ethanone, Thiourea-Ionic LiquidRT2-42-Amino-4-(6-bromochroman-2-yl)thiazole~85

Experimental Protocols

Materials and Methods
  • 1-(6-Bromochroman-2-yl)ethanone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Thiourea

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) or similar ionic liquid

  • Diethyl ether

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Synthesis of 2-Amino-4-(6-bromochroman-2-yl)thiazole (One-Pot Procedure)

This protocol describes a one-pot synthesis of the target thiazole derivative from the starting ketone.

Step 1: α-Bromination of 1-(6-Bromochroman-2-yl)ethanone

  • In a 100 mL round-bottom flask, dissolve 1-(6-bromochroman-2-yl)ethanone (1.0 eq.) in the ionic liquid ([bmim]PF₆, 5 mL).

  • Add p-toluenesulfonic acid monohydrate (0.1 eq.) to the solution and stir at room temperature for 10 minutes.

  • Add N-bromosuccinimide (1.1 eq.) portion-wise over 15 minutes while stirring.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

Step 2: Hantzsch Thiazole Synthesis

  • To the reaction mixture containing the crude 2-bromo-1-(6-bromochroman-2-yl)ethanone, add thiourea (1.2 eq.).

  • Continue stirring at room temperature for an additional 2-4 hours. Monitor the formation of the thiazole product by TLC.

  • Upon completion of the reaction, add diethyl ether (20 mL) to the flask and stir vigorously for 10 minutes.

  • The product will precipitate out of the ionic liquid.

  • Isolate the solid product by vacuum filtration and wash with diethyl ether (3 x 10 mL).

  • The ionic liquid can be recovered and reused after removal of residual ether under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to afford 2-amino-4-(6-bromochroman-2-yl)thiazole as a pure solid.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the one-pot synthesis of 2-amino-4-(6-bromochroman-2-yl)thiazole.

G cluster_start Starting Materials cluster_reagents Reagents cluster_synthesis One-Pot Synthesis cluster_end Final Product start_ketone 1-(6-Bromochroman-2-yl)ethanone bromination α-Bromination start_ketone->bromination thiourea Thiourea hantzsch Hantzsch Thiazole Synthesis thiourea->hantzsch nbs NBS nbs->bromination ptsA p-TsOH ptsA->bromination bromination->hantzsch Intermediate product 2-Amino-4-(6-bromochroman-2-yl)thiazole hantzsch->product

Caption: One-pot synthesis of a thiazole derivative.

Proposed Reaction Mechanism

The following diagram outlines the proposed mechanism for the Hantzsch thiazole synthesis step.

G start α-Bromoketone + Thiourea intermediate1 S-Alkylation Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: Hantzsch thiazole synthesis mechanism.

References

Application of Chromanone Derivatives in Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of chromanone derivatives in anticancer research. It includes a summary of their cytotoxic activities, detailed experimental protocols for their evaluation, and an exploration of their mechanisms of action, with a focus on the induction of apoptosis.

Introduction

Chromanone, a heterocyclic compound, and its derivatives have emerged as a promising class of molecules in the field of oncology.[1] Possessing a privileged scaffold, these compounds exhibit a wide range of biological activities, including significant anticancer properties. Researchers have synthesized and evaluated numerous chromanone derivatives, demonstrating their potential to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger programmed cell death (apoptosis) in various cancer types. This document serves as a guide for researchers interested in exploring the anticancer potential of chromanone derivatives, providing both theoretical background and practical protocols.

Data Presentation: Cytotoxic Activity of Chromanone Derivatives

The anticancer efficacy of various chromanone derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. The following table summarizes the IC50 values of selected chromanone derivatives against a panel of human cancer cell lines.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
3-chlorophenylchromanone with 2-methylpyrazoline (B2)A549 (Lung Carcinoma)Strong cytotoxicity (specific value not provided)[1]
Flavanone/Chromanone Derivative 1Colon Cancer Cell Lines10 - 30[2]
Chromone-Nitrogen Mustard DerivativeMCF-7 (Breast Cancer)1.83[3]
Chromone-Nitrogen Mustard DerivativeMDA-MB-231 (Breast Cancer)1.90[3]
Chromone-based p38α inhibitor(Not specified)Nanomolar range[4]
Chromone derivatives (Group B)MCF-7 (Breast Cancer)Significantly lower than normal cells[1]
Chromone derivatives (Group B)DU-145 (Prostate Cancer)Significantly lower than normal cells[1]
Chromone derivatives (Group B)A549 (Lung Carcinoma)Significantly lower than normal cells[1]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which chromanone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[1] This process is tightly regulated by a complex network of signaling pathways. Evidence suggests that many chromanone derivatives trigger the intrinsic (mitochondrial) pathway of apoptosis.

Signaling Pathway of Chromanone-Induced Apoptosis

The intrinsic apoptosis pathway is initiated by various intracellular stresses, including those induced by chemotherapeutic agents like chromanone derivatives. This leads to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm. A key event is the release of cytochrome c from the mitochondria.[5][6] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then oligomerizes and recruits pro-caspase-9 to form a complex known as the apoptosome. This proximity-induced dimerization leads to the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.[7] These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

The release of cytochrome c is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[8][9] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Chromanone derivatives have been shown to modulate the expression of these proteins, often leading to an increased Bax/Bcl-2 ratio.[10] This shift in balance favors the permeabilization of the outer mitochondrial membrane, facilitating the release of cytochrome c and commitment to apoptosis.

Diagram: Chromanone-Induced Intrinsic Apoptosis Pathway

Chromanone_Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_execution Execution Phase Chromanone Derivative Chromanone Derivative Bcl2 Bcl-2 Chromanone Derivative->Bcl2 Downregulates Bax Bax Chromanone Derivative->Bax Upregulates CytoC_mito Cytochrome c Bcl2->CytoC_mito Inhibits release Bax->CytoC_mito Promotes release Apaf1 Apaf-1 CytoC_mito->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes Apoptosome->Casp9 Activates

Caption: Signaling cascade of chromanone-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of chromanone derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of chromanone derivatives on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, DU-145)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Chromanone derivatives (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the chromanone derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Diagram: MTT Assay Workflow

MTT_Workflow A Seed cells in 96-well plate B Treat with chromanone derivatives A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with chromanone derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of chromanone derivatives for the specified time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection and quantification of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspase-3.[8][9][10][11]

Materials:

  • Cancer cells treated with chromanone derivatives

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Antitumor Activity in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of chromanone derivatives.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells

  • Chromanone derivative formulated for in vivo administration

  • Calipers

  • Sterile surgical instruments

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the chromanone derivative (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule and dosage. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the antitumor efficacy.

Diagram: In Vivo Xenograft Model Workflow

InVivo_Workflow A Inject cancer cells into mice B Monitor tumor growth A->B C Randomize mice into groups B->C D Administer chromanone derivative C->D E Measure tumor volume regularly D->E F Monitor body weight E->F G Excise tumors at endpoint F->G Endpoint reached H Analyze antitumor efficacy G->H

Caption: Workflow for an in vivo xenograft mouse model study.

Synthesis of Chromanone Derivatives

The synthesis of chromanone derivatives often involves established organic chemistry reactions. A common approach is the Claisen-Schmidt condensation to form a chalcone precursor, followed by cyclization to yield the chromanone scaffold.[12] Further modifications can be introduced through various reactions, including palladium-mediated cross-coupling reactions, to generate a library of derivatives with diverse biological activities.[4]

General Synthesis Scheme

A representative synthesis may involve the reaction of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde in the presence of a base to form a chalcone. This intermediate can then be cyclized under acidic or basic conditions to afford the corresponding flavanone (a type of chromanone).

Conclusion

Chromanone derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their ability to induce apoptosis in cancer cells, often through the intrinsic mitochondrial pathway, makes them attractive candidates for further preclinical and clinical investigation. The protocols and information provided in this document are intended to facilitate the exploration of these compounds by the research community, with the ultimate goal of translating these findings into effective cancer therapies.

References

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction is distinguished by its mild conditions, tolerance for a wide array of functional groups, and the low toxicity of its boron-containing byproducts, making it a favored method in pharmaceutical and fine chemical industries.[4][5]

This application note provides a detailed protocol for the Suzuki coupling of 1-(6-Bromochroman-2-yl)ethanone, a heterocyclic building block of interest in medicinal chemistry. The protocol outlines a general and robust procedure that can be adapted for coupling with various aryl, heteroaryl, or vinyl boronic acids to generate a diverse library of substituted chroman derivatives.

General Reaction Scheme

The reaction involves the palladium-catalyzed cross-coupling of 1-(6-Bromochroman-2-yl)ethanone with a generic organoboron reagent (R-BY₂), where 'R' can be an aryl, heteroaryl, or vinyl group, and 'Y' is typically a hydroxyl or alkoxy group.

Figure 1: General Suzuki-Miyaura Reaction

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of 1-(6-Bromochroman-2-yl)ethanone with phenylboronic acid as a representative coupling partner.

Materials and Reagents:

  • 1-(6-Bromochroman-2-yl)ethanone

  • Phenylboronic acid (or other desired boronic acid/ester)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)[2][6]

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)[1][2]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine Solution

  • Deionized Water

  • Inert Gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask or reaction vial with a stir bar

  • Condenser

  • Heating mantle or oil bath with temperature control

  • Schlenk line or inert gas manifold

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Column chromatography setup (Silica gel)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 1-(6-Bromochroman-2-yl)ethanone (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv).[6]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[1]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %). Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1 v/v). The use of aqueous solvent systems is common and often beneficial for the reaction.[2][7]

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and efficiency of the Suzuki coupling. The following table summarizes typical conditions used for the coupling of various aryl bromides, providing a reference for optimization.

EntryAryl BromideBoronic AcidCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>95
23-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃ (2)DMF8092
31-Bromo-4-methoxybenzeneThiophene-2-boronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (3)Dioxane/H₂O9098
42-Bromoanisole(E)-Styrylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)THFRT85
51-(6-Bromochroman-2-yl)ethanone Phenylboronic acid Pd(PPh₃)₄ (3) - Cs₂CO₃ (2) Dioxane/H₂O 90 Typical >80

Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions.

Visualizations: Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow setup 1. Reaction Setup (Aryl Bromide, Boronic Acid, Base) inert 2. Purge with Inert Gas (Nitrogen or Argon) setup->inert add 3. Add Catalyst and Degassed Solvents inert->add react 4. Heat and Stir (80-100 °C) add->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Workup (Extraction) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki coupling protocol.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X (Palladium Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r2 R¹-Pd(II)L₂-R² transmetal->pd_r2 red_elim Reductive Elimination pd_r2->red_elim red_elim->pd0 prod R¹-R² (Coupled Product) red_elim->prod sub1 R¹-X (Aryl Halide) sub1->ox_add sub2 R²-B(OH)₂ + Base sub2->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[8]

References

Application Note and Protocols for the Chromatographic Analysis of 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed starting protocols for the analysis of 1-(6-Bromochroman-2-yl)ethanone using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methodologies are foundational for assessing purity, monitoring reaction progress, and in the isolation of this compound.

Introduction

1-(6-Bromochroman-2-yl)ethanone is a heterocyclic compound belonging to the chromanone class. Chromanones are prevalent scaffolds in natural products and have been investigated for various biological activities, making them significant in medicinal chemistry and drug discovery.[1][2][3] Accurate and reproducible analytical methods are crucial for the characterization and quality control of such compounds. This application note outlines recommended starting conditions for TLC and HPLC analysis, which can be further optimized for specific applications.

Thin-Layer Chromatography (TLC) Protocol

TLC is a rapid and effective method for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a sample. For a compound with the polarity of 1-(6-Bromochroman-2-yl)ethanone, a normal-phase TLC system is a suitable starting point.

2.1. Experimental Protocol

  • Stationary Phase: Standard silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Application: Spot a small amount of the sample solution onto the TLC plate baseline using a capillary tube.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is recommended. A good starting point is a mixture of n-hexane and ethyl acetate. The ratio should be optimized to achieve an Rf value between 0.3 and 0.7.

    • Initial Screening Ratios (Hexane:Ethyl Acetate): 9:1, 4:1, 7:3 (v/v).

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: Visualize the plate under short-wave (254 nm) UV light, as the aromatic ring and carbonyl group should be UV-active.

    • Staining: If the compound is not sufficiently UV-active or for better visualization, use a staining solution. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for identifying organic compounds.

2.2. Data Interpretation

The retention factor (Rf) is calculated to characterize the compound in a specific solvent system.

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value should be recorded along with the solvent system used.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful technique for the separation, identification, and quantification of compounds. For non-polar to moderately polar compounds like 1-(6-Bromochroman-2-yl)ethanone, a reversed-phase HPLC method is generally the most effective.

3.1. Experimental Protocol

  • Column: A C18 reversed-phase column is recommended as a starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common mobile phase for reversed-phase chromatography.[4][5] For Mass Spectrometry (MS) compatibility, formic acid (0.1%) can be added to both the aqueous and organic phases.[4][5]

    • Isocratic Elution: For initial screening, an isocratic elution with a starting composition of 60:40 Acetonitrile:Water can be tested.

    • Gradient Elution: If multiple compounds are present or if peak shape is poor, a gradient elution may be necessary. A typical gradient could be:

      • Start at 50% Acetonitrile.

      • Ramp to 95% Acetonitrile over 15 minutes.

      • Hold at 95% Acetonitrile for 5 minutes.

      • Return to 50% Acetonitrile over 1 minute.

      • Equilibrate for 5-10 minutes before the next injection.

  • Flow Rate: A typical starting flow rate is 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance. Given the chromanone structure, initial screening at 254 nm is recommended. A photodiode array (PDA) detector would be ideal to determine the optimal wavelength.

  • Column Temperature: Ambient temperature (e.g., 25 °C) is a suitable starting point.

3.2. Data Analysis

The key parameter in HPLC is the retention time (Rt), which is the time it takes for the analyte to pass through the column. This is characteristic of the compound under the specific chromatographic conditions.

Summary of Starting Conditions

The following table summarizes the recommended starting conditions for the TLC and HPLC analysis of 1-(6-Bromochroman-2-yl)ethanone.

ParameterTLCHPLC
Stationary Phase Silica Gel 60 F254C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase n-Hexane:Ethyl Acetate (e.g., 8:2 v/v)Acetonitrile:Water (e.g., 60:40 v/v)
Detection UV light (254 nm), KMnO₄ stainUV Detection (e.g., 254 nm)
Key Parameter Retention Factor (Rf)Retention Time (Rt)

Method Development Workflow

The development of a robust analytical method is a systematic process. The following diagram illustrates a typical workflow for developing and optimizing a chromatographic method.

Method_Development_Workflow start Define Analytical Goal (Purity, Quantification, etc.) lit_search Literature Search for Similar Compounds start->lit_search initial_method Select Initial Conditions (Column, Mobile Phase, etc.) lit_search->initial_method screening Initial Screening Experiments (TLC or HPLC) initial_method->screening optimization Method Optimization screening->optimization Rf or Rt not ideal validation Method Validation (Robustness, Reproducibility) screening->validation Good Separation optimization->screening Re-evaluate sub_mobile_phase Mobile Phase Composition (Solvent Ratio, pH) optimization->sub_mobile_phase sub_flow_rate Flow Rate / Temperature optimization->sub_flow_rate sub_detection Detection Wavelength optimization->sub_detection routine_analysis Routine Analysis validation->routine_analysis sub_mobile_phase->optimization sub_flow_rate->optimization sub_detection->optimization

Caption: Workflow for Chromatographic Method Development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(6-Bromochroman-2-yl)ethanone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 1-(6-Bromochroman-2-yl)ethanone, typically performed via a Friedel-Crafts acylation of 6-bromochroman, can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential Causes & Solutions:

  • Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃).

    • Troubleshooting: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. The reaction should be set up and run under a dry, inert atmosphere.

  • Inactive Catalyst: The Lewis acid may have degraded due to improper storage or handling.

    • Troubleshooting: Use a fresh, unopened container of the Lewis acid catalyst. If using an older bottle, consider a fresh purchase. The activity of solid Lewis acids like AlCl₃ can be visually assessed; it should be a fine, free-flowing powder.

  • Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products.

    • Troubleshooting: Friedel-Crafts acylations are typically exothermic. Maintain the recommended reaction temperature using an ice bath or a cooling system, especially during the initial addition of reagents. For the acylation of activated rings, lower temperatures are often preferred to minimize side reactions.

  • Incorrect Stoichiometry: An insufficient amount of the Lewis acid or acylating agent will lead to incomplete conversion.

    • Troubleshooting: For Friedel-Crafts acylations, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required because it complexes with the product ketone.[1] Ensure accurate measurement of all reagents.

  • Poor Quality Starting Material: Impurities in the 6-bromochroman can interfere with the reaction.

    • Troubleshooting: Purify the 6-bromochroman starting material by distillation or column chromatography before use. Confirm its purity by techniques like NMR or GC-MS.

Q2: I am observing the formation of multiple products in my reaction mixture. What are these byproducts and how can I minimize them?

A2: The formation of multiple products is a common issue in Friedel-Crafts acylations, especially with substrates containing multiple activating or directing groups.

Potential Byproducts & Minimization Strategies:

  • Isomer Formation: The acetyl group may add to different positions on the aromatic ring of 6-bromochroman. The ether oxygen is an ortho-, para-director. Since the para position is blocked by the bromine atom, acylation is expected at the ortho position to the ether oxygen (C8) or ortho to the bromine (C5 or C7).

    • Troubleshooting: The choice of solvent and Lewis acid can influence regioselectivity. For instance, using a bulkier Lewis acid or a different solvent system might favor one isomer over another. Careful optimization of reaction conditions is key. Purification by column chromatography will be necessary to separate the desired isomer.

  • Polyacylation: The product, 1-(6-Bromochroman-2-yl)ethanone, can potentially undergo a second acylation, although this is less likely as the acetyl group is deactivating.[2]

    • Troubleshooting: Use a stoichiometric amount of the acylating agent rather than a large excess. Running the reaction at a lower temperature can also help to minimize this side reaction.

  • Ring Cleavage of the Chroman Moiety: Strong Lewis acids like AlCl₃ can potentially catalyze the cleavage of the ether bond in the chroman ring, leading to undesired byproducts.[3]

    • Troubleshooting: Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂.[4] Running the reaction at a lower temperature and for a shorter duration can also reduce the extent of ring cleavage.

Q3: The purification of the final product is proving to be difficult. What are the recommended purification methods?

A3: Purification of 1-(6-Bromochroman-2-yl)ethanone can be challenging due to the presence of isomers and other byproducts with similar polarities.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities.

    • Recommended Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. Monitor the separation by thin-layer chromatography (TLC).

  • Recrystallization: If the product is a solid and has a major impurity with different solubility characteristics, recrystallization can be an effective final purification step.

    • Potential Solvents: A mixture of ethanol and water, or hexane and ethyl acetate, could be suitable solvent systems.

Data Presentation

The following table summarizes yield data from analogous Friedel-Crafts acylation reactions found in the literature. While not specific to 1-(6-Bromochroman-2-yl)ethanone, these provide a useful benchmark for expected yields under various conditions.

Aromatic SubstrateAcylating AgentLewis AcidSolventTemperature (°C)Time (h)Crude Yield (%)Final Yield (%)Reference
2-BromonaphthaleneAcetyl ChlorideAlCl₃Nitrobenzene25-302.39221[5]
2-BromonaphthaleneAcetyl ChlorideAlCl₃Nitrobenzene1004-Not specified[6]
2-MethoxynaphthaleneAcetyl ChlorideAlCl₃Nitrobenzene10.5-1314-45-48[7]

Experimental Protocols

Proposed Protocol for the Synthesis of 1-(6-Bromochroman-2-yl)ethanone via Friedel-Crafts Acylation:

This protocol is based on established procedures for similar compounds and should be optimized for the specific substrate.

Materials:

  • 6-Bromochroman

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (or dichloromethane as a less hazardous alternative)

  • Hydrochloric acid (concentrated)

  • Ice

  • Diethyl ether or dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous nitrobenzene (5 mL per gram of 6-bromochroman) and anhydrous aluminum chloride (1.1 equivalents). Stir the mixture under a nitrogen atmosphere until the AlCl₃ has dissolved.

  • Cool the mixture to 0-5 °C using an ice bath.

  • In the dropping funnel, prepare a solution of 6-bromochroman (1 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous nitrobenzene (2 mL per gram of 6-bromochroman).

  • Add the solution from the dropping funnel to the stirred AlCl₃ solution dropwise, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve AlCl3 in anhydrous solvent C Cool AlCl3 solution to 0-5 °C A->C B Prepare solution of 6-bromochroman and acetyl chloride D Dropwise addition of reactant solution B->D C->D E Stir at 0-5 °C then warm to room temp. D->E F Quench with ice and HCl E->F Reaction complete G Extract with organic solvent F->G H Wash with H2O, NaHCO3, brine G->H I Dry and concentrate H->I J Column Chromatography I->J Crude product K Characterization (NMR, MS) J->K

Caption: Experimental workflow for the synthesis of 1-(6-Bromochroman-2-yl)ethanone.

Troubleshooting Decision Tree

troubleshooting_yield cluster_causes cluster_solutions start Low Yield of 1-(6-Bromochroman-2-yl)ethanone moisture Moisture contamination? start->moisture catalyst Inactive catalyst? start->catalyst temp Suboptimal temperature? start->temp stoich Incorrect stoichiometry? start->stoich side_reactions Side reactions? start->side_reactions dry Use anhydrous reagents and inert atmosphere. moisture->dry Yes fresh_cat Use fresh Lewis acid. catalyst->fresh_cat Yes control_temp Control temperature with cooling bath. temp->control_temp Yes check_stoich Verify reagent amounts. stoich->check_stoich Yes optimize Optimize conditions: milder Lewis acid, lower temperature. side_reactions->optimize Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Bromination of Chroman-2-ylethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of chroman-2-ylethanone to synthesize 2-bromo-1-(chroman-2-yl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the α-bromination of chroman-2-ylethanone.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; α-bromination of ketones is often carried out at room temperature or slightly elevated temperatures. - Avoid prolonged reaction times and high temperatures to minimize degradation.
Formation of a Di-bromo Side Product - Excess of the brominating agent (e.g., Br₂). - Reaction conditions are too harsh.- Use a stoichiometric amount of the brominating agent. - Add the brominating agent slowly and maintain a controlled temperature.
Presence of Aromatic Brominated Side Products - The chroman ring is susceptible to electrophilic aromatic substitution, especially with a Lewis acid catalyst or under strongly acidic conditions. The ether oxygen in the chroman ring is an activating group, directing bromination to the aromatic ring.- Avoid the use of strong Lewis acid catalysts if possible. - Perform the reaction in the absence of light to minimize radical-based aromatic bromination. - Consider using a milder brominating agent, such as N-bromosuccinimide (NBS).
Reaction Does Not Proceed to Completion - Insufficient activation of the ketone. - Low quality of the brominating agent.- If using an acid-catalyzed method, ensure the catalyst is active and present in a sufficient amount. - Use a freshly opened or purified brominating agent.
Difficult Purification of the Final Product - Presence of multiple side products with similar polarities.- Utilize column chromatography with a carefully selected solvent system for separation. - Recrystallization may be an effective method for purification if the product is a solid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the bromination of chroman-2-ylethanone?

A1: The most common side products are the α,α-dibromo derivative (2,2-dibromo-1-(chroman-2-yl)ethanone) and products resulting from electrophilic bromination on the aromatic part of the chroman ring.

Q2: How can I minimize the formation of the di-bromo side product?

A2: To minimize dibromination, it is crucial to control the stoichiometry of the brominating agent. A slight excess of the ketone or the use of exactly one equivalent of the brominating agent is recommended. Slow, dropwise addition of the bromine solution at a controlled temperature can also help to prevent localized high concentrations of bromine that can lead to over-bromination.

Q3: Is the aromatic ring of the chroman moiety susceptible to bromination?

A3: Yes, the chroman ring system contains an activated benzene ring due to the electron-donating nature of the ether oxygen. This makes it susceptible to electrophilic aromatic substitution, leading to bromination at positions ortho and para to the oxygen atom.

Q4: What reaction conditions favor α-bromination over aromatic bromination?

A4: Acid-catalyzed α-bromination of ketones proceeds through an enol intermediate.[1][2][3] Conditions that favor enol formation without promoting strong electrophilic aromatic substitution are ideal. Typically, using a suitable solvent like acetic acid or methanol and a bromine source like Br₂ or NBS at controlled temperatures will favor α-bromination.[4][5] Avoiding strong Lewis acids, which are potent catalysts for aromatic halogenation, is advisable.

Q5: Can I use N-bromosuccinimide (NBS) instead of liquid bromine?

A5: Yes, NBS is a common and often milder alternative to liquid bromine for α-bromination of ketones.[5] It can sometimes offer better selectivity and is easier to handle. The reaction with NBS is often initiated by a radical initiator or light, or it can proceed under acid catalysis.

Quantitative Data on Product Distribution (Illustrative)

Reaction Condition Desired Product Yield (2-bromo-1-(chroman-2-yl)ethanone) Di-bromo Side Product Aromatic Bromination Side Product(s)
1.0 eq. Br₂ in Acetic Acid, RT HighLowLow to Medium
1.5 eq. Br₂ in Acetic Acid, RT Medium to HighMedium to HighLow to Medium
1.0 eq. Br₂ with FeCl₃ catalyst MediumLowHigh
1.0 eq. NBS in CCl₄, light Medium to HighLowLow

Experimental Protocol (Adapted)

This protocol is adapted from general procedures for the α-bromination of acetophenone derivatives and should be optimized for chroman-2-ylethanone.[4]

Materials:

  • Chroman-2-ylethanone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Thiosulfate (Na₂S₂O₃), 10% solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolve chroman-2-ylethanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Prepare a solution of bromine (1.0 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of the ketone over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-cold water.

  • If the color of bromine persists, add a 10% solution of sodium thiosulfate dropwise until the color disappears.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizations

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve Chroman-2-ylethanone in Acetic Acid start->dissolve cool Cool Solution (Ice Bath) dissolve->cool add_br2 Dropwise Addition of Br2 in Acetic Acid cool->add_br2 stir Stir at Room Temperature add_br2->stir monitor Monitor with TLC stir->monitor quench Quench with Ice Water monitor->quench Reaction Complete neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with CH2Cl2 neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for the bromination of chroman-2-ylethanone.

Reaction_Pathways ketone Chroman-2-ylethanone enol Enol Intermediate ketone->enol Acid-catalyzed tautomerization ar_bromo Aromatic Bromination Side Product ketone->ar_bromo Electrophilic Aromatic Substitution br2 Br2 / H+ br2->ketone br2->enol main_product 2-bromo-1-(chroman-2-yl)ethanone (Desired Product) enol->main_product Attack on Br2 dibromo Di-bromo Side Product main_product->dibromo Further Bromination (Excess Br2)

Caption: Reaction pathways in the bromination of chroman-2-ylethanone.

References

Technical Support Center: Purification of 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-(6-Bromochroman-2-yl)ethanone using column chromatography.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification process.

Question: My compound is not moving off the origin (Rf value is zero or very low). What should I do?

Answer: An extremely low retention factor (Rf) indicates that the eluent (solvent system) is not polar enough to move the compound up the stationary phase. You need to increase the polarity of your mobile phase.

  • Solution: Gradually increase the percentage of the more polar solvent in your eluent mixture. For example, if you are using a 2% ethyl acetate in hexane solution, try increasing it to 5%, 10%, and then 20%, monitoring the Rf value by Thin Layer Chromatography (TLC) each time.

  • Alternative Solvents: If increasing the polarity of your current system doesn't work or leads to poor separation, you might consider a more aggressive solvent system. For very polar compounds, a system containing a small percentage of methanol in dichloromethane can be effective.[1]

Question: My compound is eluting too quickly, with the solvent front (Rf value is close to 1). How can I fix this?

Answer: A high Rf value means the eluent is too polar, causing the compound to travel with the solvent front instead of interacting with the stationary phase. This results in poor or no separation from nonpolar impurities.

  • Solution: Decrease the polarity of your eluent. If you are using 20% ethyl acetate in hexane, reduce it to 10%, 5%, or even 2%. The goal is to find a solvent system that provides an Rf value for your target compound in the range of 0.25-0.35 for optimal separation.[1]

Question: The separation between my product and an impurity is very poor. What are my options?

Answer: Poor resolution between spots on a TLC plate that translates to the column can be a significant challenge.

  • Fine-tune the Solvent System: Try small, incremental changes to the solvent ratio. Sometimes a 1-2% change in the polar component can make a significant difference.

  • Change Solvent System: If fine-tuning doesn't work, changing the solvents entirely can alter the selectivity of the separation. For instance, if you are using an ethyl acetate/hexane system, consider trying a dichloromethane/hexane or an ether/hexane system. Different solvents interact with your compounds in unique ways, which can improve separation.

  • Use a Different Stationary Phase: While silica gel is the most common stationary phase, compounds that are difficult to separate on silica might be resolved on other materials like alumina or Florisil.[1] Aromatic compounds, in particular, can sometimes be separated more effectively on alumina.[2]

Question: I see a long streak or "tailing" for my compound spot on the TLC and in the collected fractions. Why is this happening and how can I prevent it?

Answer: Tailing is often caused by the compound strongly adsorbing to the stationary phase or by overloading the column.

  • Increase Eluent Polarity During Elution: Once your compound begins to elute from the column, you can slightly increase the polarity of the solvent to help push the trailing end off more quickly.[1]

  • Check for Decomposition: The compound might be decomposing on the silica gel, which is acidic. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[1] If decomposition is the issue, you can use deactivated silica gel (treated with a base like triethylamine) or switch to a less acidic stationary phase like alumina.

  • Reduce Sample Load: Ensure you are not loading too much crude material onto the column. Overloading is a common cause of tailing and poor separation. A general rule of thumb is to use a silica gel to crude compound weight ratio of at least 30:1.

Question: After running the column, my total yield is very low. Where could my compound have gone?

Answer: Low recovery can be attributed to several factors.

  • Irreversible Adsorption/Decomposition: The compound may have strongly adsorbed to the silica gel and will not elute, or it may have decomposed on the column.[1] This is a known issue with certain compounds, especially on acidic silica.[3]

  • Dilute Fractions: It's possible the compound did elute, but the fractions are so dilute that it is not easily detectable by TLC.[1] Try combining and concentrating the fractions where you expected to find your product.

  • Crystallization on the Column: Highly concentrated samples can sometimes crystallize within the column, blocking solvent flow and trapping the product.[1] This is less common but can be a major issue. Using a slightly weaker loading solvent can help prevent this.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 1-(6-Bromochroman-2-yl)ethanone? A1: For an aromatic ketone of this nature, a good starting point for method development is a mixture of a nonpolar solvent like hexane (or petroleum ether) and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the ethyl acetate concentration while monitoring the separation by TLC. Dichloromethane/hexane is another viable alternative.

Q2: What type of stationary phase should I use? A2: Standard flash-grade silica gel (SiO2, 40-63 µm particle size) is the most common and appropriate choice for this type of purification.[2] If you observe compound decomposition, neutral alumina can be used as an alternative.[2]

Q3: My compound is an aromatic ketone. Are there any specific issues I should be aware of? A3: Yes, ketones can potentially react with certain functionalized silica gels. For instance, you should avoid using amino-functionalized silica, as the primary amino groups can form Schiff bases (imines) with ketones, leading to loss of product.[4] Standard, unmodified silica gel is generally safe for this compound.

Q4: How much crude material can I load onto my column? A4: The loading capacity depends on the column size and the difficulty of the separation. For a typical flash column, a ratio of 30:1 to 100:1 of silica gel to crude material by weight is recommended. If the separation is difficult (impurities have very similar Rf values), use a higher ratio.

Q5: How do I properly pack a silica gel column? A5: There are two main methods: dry packing and slurry (wet) packing. For flash chromatography, creating a slurry of the silica gel in your initial, low-polarity eluent and pouring it into the column is a reliable method to ensure a homogenous, air-free column bed, which is critical for good separation.[5]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of 1-(6-Bromochroman-2-yl)ethanone.

  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexane) to find the system that gives your target compound an Rf of ~0.3.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.[5]

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent determined from your TLC analysis.

    • Carefully pour the slurry into the column. Use additional eluent to wash any remaining silica from the beaker into the column.

    • Gently tap the side of the column to dislodge air bubbles and help the silica pack evenly.

    • Open the stopcock and allow some solvent to drain, settling the silica bed. Use gentle air pressure to accelerate this process. Do not let the top of the silica bed run dry.[5]

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude 1-(6-Bromochroman-2-yl)ethanone in a minimal amount of a strong solvent like dichloromethane.

    • Add a small amount of silica gel (~1-2 times the weight of your crude product) to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method.

    • Carefully add this powder to the top of the prepared column.

    • Alternatively, for "wet loading," dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column using a pipette.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.

    • Apply gentle, steady pressure to the top of the column using a pump or regulated air line to achieve a solvent flow rate of approximately 2 inches per minute.

    • Collect the eluent in a series of numbered test tubes or flasks.

    • Monitor the progress of the separation by periodically spotting the collected fractions on TLC plates.

  • Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 1-(6-Bromochroman-2-yl)ethanone.

Data and Parameters

ParameterRecommended Material / ValueNotes
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard for flash chromatography.[2] Consider neutral alumina if compound stability on silica is an issue.
Suggested Mobile Phase Ethyl Acetate / Hexane GradientStart with a low concentration of ethyl acetate (e.g., 2-5%) and gradually increase as needed.
Target Rf Value 0.25 - 0.35This range typically provides the best separation in column chromatography.[1]
Loading Method Dry LoadingRecommended for better resolution, especially if the crude product is not very soluble in the eluent.
Silica:Crude Ratio 30:1 to 100:1 (by weight)Use a higher ratio for more difficult separations.

Visual Workflow

G prep 1. Slurry Preparation (Silica + Eluent) pack 2. Column Packing prep->pack load 3. Sample Loading (Dry or Wet Method) pack->load elute 4. Elution (Apply Pressure) load->elute collect 5. Fraction Collection elute->collect analyze 6. TLC Analysis of Fractions collect->analyze combine 7. Combine Pure Fractions analyze->combine Identify Pure Fractions evap 8. Solvent Evaporation combine->evap product Purified Product evap->product

Caption: Workflow for column chromatography purification.

References

Technical Support Center: Recrystallization of 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 1-(6-Bromochroman-2-yl)ethanone.

Troubleshooting Guide

Researchers may encounter several common issues during the recrystallization of 1-(6-Bromochroman-2-yl)ethanone. This guide offers solutions to these challenges.

Problem Potential Cause Recommended Solution
Compound "oils out" instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, switch to a lower-boiling point solvent system. Ensure the solution is not cooled too rapidly.[1][2]
No crystals form upon cooling The solution is not sufficiently saturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, add a seed crystal of the pure compound. If neither works, the solution may be too dilute; evaporate some solvent and allow it to cool again.[1]
Low yield of recovered crystals Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.Concentrate the mother liquor by evaporation and cool for a second crop of crystals. To minimize losses, ensure the solution is minimally saturated at the boiling point of the solvent and wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Crystals are colored or appear impure Impurities are co-crystallizing with the product.If the impurities are colored, consider adding activated charcoal to the hot solution before filtration. A second recrystallization may be necessary to achieve high purity.
Rapid, uncontrolled crystallization The solution is too concentrated, or cooling is too fast.Rapid crystallization can trap impurities.[1] To slow it down, add a small amount of additional hot solvent to slightly decrease saturation. Insulate the flask to ensure slow cooling.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 1-(6-Bromochroman-2-yl)ethanone?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2][3] For 1-(6-Bromochroman-2-yl)ethanone, which is a ketone, a good starting point would be a polar aprotic solvent like acetone, or an alcohol such as ethanol or isopropanol.[4][5] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.[4][6] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal choice.

Q2: How do I perform a small-scale solvent test?

A2: Place a small amount of your crude 1-(6-Bromochroman-2-yl)ethanone in a test tube. Add a few drops of the candidate solvent and observe the solubility at room temperature. If it dissolves readily, the solvent is likely too good and will result in poor recovery. If it is insoluble, heat the test tube gently. If the compound dissolves when hot and precipitates upon cooling, the solvent is a good candidate for recrystallization.

Q3: My compound is still impure after one recrystallization. What should I do?

A3: A second recrystallization is often necessary to achieve high purity. Ensure that you are using the optimal solvent and that the cooling process is slow to allow for selective crystal formation. If impurities persist, consider using a different solvent system for the second recrystallization.

Q4: Can I use a single-solvent system for recrystallization?

A4: Yes, a single-solvent system is often preferred for its simplicity. The key is to find a solvent that exhibits a large difference in solubility for 1-(6-Bromochroman-2-yl)ethanone between its boiling point and room temperature.[2]

Q5: What is the purpose of washing the crystals with cold solvent after filtration?

A5: Washing the crystals with a small amount of fresh, cold solvent helps to remove any residual mother liquor that may contain dissolved impurities clinging to the surface of the crystals. It is crucial to use cold solvent to minimize the loss of the desired product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 1-(6-Bromochroman-2-yl)ethanone. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude 1-(6-Bromochroman-2-yl)ethanone in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., acetone) at an elevated temperature.

  • Addition of Anti-solvent: While the solution is still hot, slowly add a "poor" solvent (one in which the compound is insoluble, e.g., water or hexane) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Re-dissolution: Add a few drops of the "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect and wash the crystals as described in the single-solvent protocol.

  • Drying: Dry the purified crystals.

Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude 1-(6-Bromochroman-2-yl)ethanone choose_solvent Choose Solvent System (Single or Mixed) start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration Optional cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure 1-(6-Bromochroman-2-yl)ethanone dry->end

Caption: Experimental workflow for the recrystallization of 1-(6-Bromochroman-2-yl)ethanone.

References

Troubleshooting low conversion in 1-(6-Bromochroman-2-yl)ethanone reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(6-Bromochroman-2-yl)ethanone. The information is designed to help resolve common issues, particularly low conversion rates, encountered during synthetic reactions.

Troubleshooting Guide: Low Conversion Reactions

Low conversion is a frequent challenge in organic synthesis. The following guide provides a structured approach to troubleshooting reactions involving 1-(6-Bromochroman-2-yl)ethanone, focusing on common palladium-catalyzed cross-coupling reactions.

dot

Troubleshooting_Workflow cluster_start cluster_analysis Initial Analysis cluster_optimization Parameter Optimization cluster_advanced Advanced Troubleshooting cluster_end start Low Conversion Observed reagent_purity Verify Reagent Purity (Aryl Halide, Nucleophile, Solvent) start->reagent_purity Start Here reaction_setup Check Reaction Setup (Inert Atmosphere, Temperature) reagent_purity->reaction_setup Purity Confirmed end Improved Conversion reagent_purity->end Impurity Found & Purified catalyst Catalyst System (Ligand, Pre-catalyst) reaction_setup->catalyst Setup Correct reaction_setup->end Setup Corrected base Base Selection (Strength, Solubility) catalyst->base Optimize catalyst->end Optimized solvent Solvent Choice (Polarity, Degassing) base->solvent Optimize base->end Optimized side_reactions Identify Side Reactions (e.g., Protodeboronation) solvent->side_reactions Still Low solvent->end Optimized substrate_issues Address Substrate Issues (Steric Hindrance, Electronics) side_reactions->substrate_issues substrate_issues->end Resolved

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 1-(6-Bromochroman-2-yl)ethanone is showing low conversion. What are the most common causes?

A1: Low conversion in Suzuki-Miyaura reactions with this substrate can often be attributed to several factors:

  • Catalyst and Ligand Choice: The electron-donating nature of the chroman ring can make oxidative addition more challenging. Consider using more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) which can facilitate this step.

  • Base Selection: The choice of base is critical. While stronger bases like NaOt-Bu can be effective, they may not be compatible with all functional groups. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good starting point, especially when used with a small amount of water or in a biphasic system to aid in the transmetalation step.

  • Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation, especially under prolonged heating or in the presence of excess water. Ensure the boronic acid is of high quality. Using a boronic ester (e.g., a pinacol ester) can sometimes improve stability.

  • Solvent and Temperature: Ensure your solvent is thoroughly degassed to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices. If conversion stalls at a lower temperature, a moderate increase in temperature (e.g., from 80°C to 100°C) may be beneficial, but monitor for decomposition.

Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material. How can I improve the yield?

A2: For Buchwald-Hartwig aminations with 1-(6-Bromochroman-2-yl)ethanone, consider the following:

  • Ligand Selection: The choice of ligand is paramount. For couplings with primary or secondary amines, bulky biarylphosphine ligands are often necessary.

  • Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is the most common choice. If your substrate is base-sensitive, weaker carbonate bases might be attempted, though they often result in lower yields.

  • Reaction Conditions: Strict anaerobic conditions are crucial for this reaction. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Q3: Are there any common side reactions to be aware of when working with 1-(6-Bromochroman-2-yl)ethanone?

A3: Yes, several side reactions can lead to lower yields of the desired product:

  • Hydrodehalogenation: The bromine atom can be replaced by a hydrogen atom, leading to the formation of 1-(chroman-2-yl)ethanone. This can be promoted by impurities in the reagents or degradation of the catalyst.

  • Homocoupling: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent if the reaction mixture is not properly degassed, as oxygen can promote this side reaction.

  • Beta-Hydride Elimination: In Buchwald-Hartwig aminations, if the amine has a beta-hydrogen, elimination can occur, leading to an imine and the hydrodehalogenated arene.

Data Presentation: Representative Reaction Conditions and Expected Yields

The following table summarizes typical conditions and yields for common cross-coupling reactions with substrates analogous to 1-(6-Bromochroman-2-yl)ethanone. These can serve as a benchmark for your experiments.

Reaction TypeAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura 2-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85-95
Buchwald-Hartwig 2-Bromo-6-methylpyridineCyclohexylaminePd₂(dba)₃ (1)BINAP (2)NaOt-BuToluene804~60-70[1]
Heck BromobenzeneStyrenePdCl₂(TDA)₂ (cat.)-Na₂CO₃NMP1503~70-80[2]
Sonogashira 4-IodotoluenePhenylacetylenePd(PPh₃)₄ (cat.)-Et₃NTHF6512~60-70[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • To a flame-dried Schlenk flask, add 1-(6-Bromochroman-2-yl)ethanone (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Add degassed solvent (e.g., a 4:1 mixture of toluene and water, 5 mL).

  • Heat the reaction mixture at the desired temperature (e.g., 100°C) with vigorous stirring for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and requires strict anaerobic and anhydrous conditions.

  • To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., BINAP, 0.02 mmol).

  • Add dry, degassed solvent (e.g., toluene, 3 mL) and stir for 10 minutes at room temperature under an inert atmosphere.

  • Add 1-(6-Bromochroman-2-yl)ethanone (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Heat the reaction mixture at the desired temperature (e.g., 80-110°C) with vigorous stirring for the specified time (e.g., 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway Diagrams

Chroman derivatives have been identified as modulators of several key signaling pathways, including those involving Sirtuin 2 (SIRT2) and Mitogen-Activated Protein Kinases (MAPK). Understanding these pathways can provide context for the biological activity of newly synthesized compounds.

dot

SIRT2_Pathway SIRT2_inhibitor 1-(6-Aryl-chroman-2-yl)ethanone (SIRT2 Inhibitor) SIRT2 SIRT2 SIRT2_inhibitor->SIRT2 Inhibits alpha_tubulin_ac Acetylated α-Tubulin SIRT2->alpha_tubulin_ac Deacetylates microtubule_stability Microtubule Stability alpha_tubulin_ac->microtubule_stability Promotes cell_cycle_progression Cell Cycle Progression microtubule_stability->cell_cycle_progression Regulates

Caption: Inhibition of SIRT2 by a chroman derivative, leading to increased microtubule stability.

dot

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response chroman_derivative Chroman Derivative chroman_derivative->RAF Modulates

Caption: Potential modulation point of the MAPK/ERK signaling pathway by chroman derivatives.

References

Managing reaction temperature for the synthesis of bromo-ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromo-ketones. Proper management of reaction temperature is critical to ensure high yields, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues related to reaction temperature during the synthesis of bromo-ketones?

A1: The most prevalent issues include:

  • Over-bromination: Formation of di- or poly-brominated ketones, which can be difficult to separate from the desired mono-bromo product.[1][2][3]

  • Low Yield: Incomplete reaction leading to a low yield of the target bromo-ketone.

  • Side Reactions: Undesired reactions such as elimination or rearrangement, particularly at elevated temperatures.

  • Exothermic Reactions: Uncontrolled temperature increases, posing safety risks and leading to byproduct formation.

  • Poor Regioselectivity: Bromination at the wrong position in unsymmetrical ketones.[4]

Q2: How does reaction temperature affect the selectivity of mono-bromination versus di-bromination?

A2: Higher temperatures generally increase the reaction rate, but can negatively impact selectivity. An increase in temperature can provide the activation energy for the second bromination to occur before the starting material is fully consumed, leading to a higher proportion of di-brominated product.[1][2] For many procedures, maintaining a low or ambient temperature is key to achieving high mono-bromination selectivity.

Q3: Are there general temperature guidelines for different brominating agents?

A3: Yes, the optimal temperature range can vary significantly with the choice of brominating agent:

  • Elemental Bromine (Br₂): Reactions are often initiated at low temperatures (e.g., 0-10 °C) to control the initial exotherm and then allowed to warm to room temperature.[5]

  • N-Bromosuccinimide (NBS): NBS is a milder brominating agent, and reactions are frequently carried out at room temperature.[2][6][7] In some cases, gentle heating or reflux may be required to initiate the reaction, depending on the reactivity of the ketone.[3]

  • Hydrogen Peroxide and Hydrobromic Acid (H₂O₂-HBr): This system is often effective at room temperature, providing a greener alternative to elemental bromine.[8]

Q4: Can I use microwave irradiation to accelerate the synthesis of bromo-ketones?

A4: Yes, microwave-assisted synthesis can significantly reduce reaction times.[5] However, careful control of the temperature and reaction time is crucial to prevent overheating, which can lead to decomposition and the formation of byproducts. It is essential to use a dedicated microwave reactor with temperature feedback control.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High levels of di-brominated product Reaction temperature is too high.- Maintain the reaction at a lower temperature (e.g., 0-5 °C) using an ice bath.- Add the brominating agent slowly and portion-wise to control the exotherm.- Consider using a milder brominating agent like NBS.[2]
Low or no conversion to the bromo-ketone Reaction temperature is too low.- Allow the reaction to warm to room temperature or apply gentle heating.- For unreactive ketones, consider refluxing the reaction mixture, but monitor for side products.- Ensure proper mixing to facilitate contact between reactants.
Reaction is too fast and difficult to control Highly reactive ketone or improper initial temperature.- Start the reaction at a very low temperature (e.g., -10 to 0 °C).- Dilute the reaction mixture with a suitable solvent to better dissipate heat.
Formation of colored impurities Decomposition of the bromo-ketone or side reactions.- Bromo-ketones can be unstable; it is advisable to use them promptly after synthesis or store them at low temperatures in the dark.[9][10]- Lowering the reaction temperature can minimize decomposition.- Purify the product quickly after the reaction is complete.
Inconsistent results between batches Poor temperature control and monitoring.- Use a reliable thermometer and ensure it is correctly placed in the reaction mixture.- For larger scale reactions, consider using a temperature-controlled reactor system.- Document the temperature profile for each reaction to ensure reproducibility.

Experimental Protocols

Protocol 1: General Procedure for α-Bromination of a Ketone with N-Bromosuccinimide (NBS)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution. For reactive ketones, the addition can be done at room temperature. For less reactive substrates, the mixture may require gentle heating (e.g., 40-50 °C) or the addition of a catalytic amount of a radical initiator like AIBN or a Brønsted acid like p-toluenesulfonic acid.[3][7]

  • Temperature Management: Monitor the reaction temperature. If a significant exotherm is observed, cool the flask in an ice bath. Maintain the desired temperature (room temperature or gentle heating) for the duration of the reaction.

  • Monitoring: Follow the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: α-Bromination of a Ketone with Elemental Bromine in Acetic Acid
  • Setup: Dissolve the ketone (1.0 eq) in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.[5][11]

  • Reagent Addition: Cool the solution to 0-10 °C using an ice bath. Add a solution of bromine (1.0-1.1 eq) in acetic acid dropwise from the dropping funnel over a period of 30-60 minutes.[5]

  • Temperature Management: Maintain the temperature between 0-10 °C during the addition. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Pour the reaction mixture into a large volume of cold water. If the product is a solid, it may precipitate and can be collected by filtration. If it is an oil, extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as needed.

Data Summary

The following table summarizes typical reaction conditions for the synthesis of α-bromoacetophenone, a common bromo-ketone.

Brominating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
NBSAcetonitrileRoom Temp2 h95[7]
Br₂Acetic Acid0 - Room Temp3 h80-90[5]
H₂O₂ / HBrWaterRoom Temp1-4 h69-97[8]
CuBr₂Ethyl Acetate/ChloroformReflux6 h85-95N/A

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline.

Visualizations

experimental_workflow General Workflow for Bromo-Ketone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ketone in Solvent add Add Brominating Agent (Control Temperature) start->add reagent Prepare Brominating Agent Solution reagent->add react Stir at Desired Temperature add->react monitor Monitor Reaction Progress (TLC/GC) react->monitor quench Quench Excess Bromine monitor->quench Reaction Complete extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end Isolated Bromo-Ketone purify->end

Caption: General experimental workflow for the synthesis of bromo-ketones.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_incomplete Incomplete Reaction cluster_degradation Product Degradation start Low Yield of Bromo-Ketone q1 Is starting material consumed? start->q1 a1 Increase Reaction Temperature q1->a1 No b1 Decrease Reaction Temperature q1->b1 Yes a2 Increase Reaction Time a1->a2 a3 Check Reagent Purity/Stoichiometry a2->a3 b2 Reduce Reaction Time b1->b2 b3 Use a Milder Brominating Agent b2->b3

Caption: Troubleshooting decision tree for low yield in bromo-ketone synthesis.

References

Choice of solvent for reactions involving 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the choice of solvent and troubleshooting for reactions involving 1-(6-Bromochroman-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of 1-(6-Bromochroman-2-yl)ethanone?

1-(6-Bromochroman-2-yl)ethanone is a heterocyclic compound featuring a chroman core substituted with a bromine atom and an ethanone group.[1] Its molecular formula is C₁₁H₁₁BrO₂ and it has a molecular weight of 255.111 g/mol .[1] The presence of the polar carbonyl group and the bromine atom, along with the relatively nonpolar chroman backbone, gives the molecule moderate polarity. This influences its solubility in various organic solvents.

Q2: Which solvents are recommended for dissolving and storing 1-(6-Bromochroman-2-yl)ethanone?

Based on its structure, 1-(6-Bromochroman-2-yl)ethanone is expected to be soluble in a range of common organic solvents. For general handling and storage, moderately polar aprotic solvents are often a good choice as they provide good solubility without promoting unwanted reactions.

Recommended Solvents for Dissolution and Storage:

Solvent ClassExamplesRationale
Chlorinated SolventsDichloromethane (DCM), ChloroformGood solubility for a wide range of organic compounds. Relatively inert for storage.
EthersTetrahydrofuran (THF), Diethyl etherGood solvating power for moderately polar compounds.
EstersEthyl acetateA moderately polar aprotic solvent that is a good general-purpose solvent.
Aprotic Polar SolventsAcetone, Acetonitrile (ACN)Higher polarity for better dissolution if needed, but may be more reactive depending on conditions.

It is advisable to store solutions in a cool, dark, and dry place to prevent potential degradation.

Q3: How do I choose the right solvent for a reaction involving the acetyl group of 1-(6-Bromochroman-2-yl)ethanone?

Reactions at the acetyl group, such as aldol condensations, enolate formations, or reductions, are highly dependent on the solvent's ability to stabilize intermediates and reagents.

Solvent Selection Guide for Acetyl Group Reactions:

Reaction TypeRecommended Solvent(s)Explanation
Base-catalyzed reactions (e.g., Aldol condensation) Aprotic polar solvents (e.g., THF, DMF, DMSO)These solvents can solvate the cation of the base without strongly solvating the enolate anion, thus increasing its nucleophilicity.
Acid-catalyzed reactions Aprotic solvents (e.g., DCM, Toluene) or neat reactionProtic solvents can compete with the substrate for the acid catalyst. Using a non-coordinating aprotic solvent is often preferred.
Reduction of the ketone Protic solvents (e.g., Ethanol, Methanol) for borohydride reductionsProtic solvents are necessary to protonate the intermediate alkoxide.

Q4: What is the influence of the solvent on reactions involving the aromatic ring of 1-(6-Bromochroman-2-yl)ethanone?

For reactions on the bromine-substituted aromatic ring, such as nucleophilic aromatic substitution or cross-coupling reactions, the solvent choice is critical for reaction rate and yield.

Solvent Effects on Aromatic Ring Reactions:

Reaction TypeRecommended Solvent(s)Rationale
Nucleophilic Aromatic Substitution (SNAr) Polar aprotic solvents (e.g., DMF, DMSO, NMP)These solvents can stabilize the charged Meisenheimer complex intermediate, accelerating the reaction.[2]
Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) A mixture of a nonpolar solvent (e.g., Toluene, Dioxane) and a polar solvent (e.g., water, ethanol) with a base.The solvent system needs to dissolve both the organic substrate and the inorganic base and salts, while also facilitating the catalytic cycle.

Troubleshooting Guides

Problem 1: My reaction is not starting or is very slow.

  • Possible Cause: Poor solubility of the starting material or reagents in the chosen solvent at the reaction temperature.

    • Solution: Try a more polar solvent or a mixture of solvents to improve solubility. Gently heating the reaction mixture (if the reactants are stable at higher temperatures) can also help.

  • Possible Cause: The solvent is inhibiting the reaction.

    • Solution: For reactions involving strong bases or nucleophiles, protic solvents (like alcohols or water) can quench the reagent. Switch to a polar aprotic solvent like THF or DMF.[3] For reactions sensitive to coordination, a less coordinating solvent might be necessary.

Problem 2: I am observing significant side product formation.

  • Possible Cause: The solvent is participating in the reaction or promoting side reactions.

    • Solution: For example, in a reaction intended to be anhydrous, residual water in the solvent can lead to hydrolysis of reagents or intermediates. Ensure you are using a dry solvent. Some solvents can also react under certain conditions (e.g., acetone can undergo self-condensation). Choose a more inert solvent.

  • Possible Cause: The polarity of the solvent is favoring an undesired reaction pathway.

    • Solution: The relative stability of reactants, transition states, and products can be altered by the solvent.[2][4] If an undesired polar intermediate is being stabilized, switching to a less polar solvent may suppress the side reaction.

Problem 3: I am having difficulty isolating my product during workup.

  • Possible Cause: The product has significant solubility in the aqueous phase.

    • Solution: If your product is more polar than expected, it may remain in the aqueous layer during extraction with a nonpolar organic solvent. Try extracting with a more polar solvent like ethyl acetate or dichloromethane. Salting out the aqueous layer by adding a saturated solution of NaCl can also decrease the polarity of the aqueous phase and drive the product into the organic layer.

  • Possible Cause: An emulsion has formed during extraction.

    • Solution: Emulsions are common when using chlorinated solvents. Adding a small amount of brine or allowing the mixture to stand for an extended period can help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.

Experimental Protocols

Example Protocol: Aldol Condensation of 1-(6-Bromochroman-2-yl)ethanone with an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1-(6-Bromochroman-2-yl)ethanone

  • Aldehyde (e.g., benzaldehyde)

  • Base (e.g., Sodium hydroxide or Lithium diisopropylamide (LDA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • Quenching solution (e.g., saturated aqueous ammonium chloride or dilute HCl)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolution: Dissolve 1-(6-Bromochroman-2-yl)ethanone in the chosen anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C for strong bases like LDA). Add the base dropwise while stirring.

  • Enolate Formation: Allow the mixture to stir for a specified time to ensure complete formation of the enolate.

  • Aldehyde Addition: Add the aldehyde dropwise to the reaction mixture.

  • Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add the quenching solution to neutralize the excess base.

  • Workup: Transfer the mixture to a separatory funnel and add the extraction solvent and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over the drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Solvent_Selection_Workflow start Start: Define Reaction Type reaction_type Identify Key Reactive Sites (Acetyl, Aromatic Ring, etc.) start->reaction_type solubility_check Is the starting material soluble? reaction_type->solubility_check reagent_compatibility Is the solvent compatible with reagents? solubility_check->reagent_compatibility Yes re_evaluate Re-evaluate Solvent Choice solubility_check->re_evaluate No intermediate_stability Does the solvent stabilize the key intermediate/transition state? reagent_compatibility->intermediate_stability Yes reagent_compatibility->re_evaluate No select_solvent Select Optimal Solvent intermediate_stability->select_solvent Yes intermediate_stability->re_evaluate No troubleshooting Reaction Issues? select_solvent->troubleshooting end End: Successful Reaction troubleshooting->end No troubleshooting->re_evaluate Yes re_evaluate->reaction_type

Caption: Workflow for selecting a suitable solvent.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase dissolution 1. Dissolve Reactants in Solvent addition 2. Add Reagents dissolution->addition monitoring 3. Monitor Progress (TLC) addition->monitoring quench 4. Quench Reaction monitoring->quench extraction 5. Liquid-Liquid Extraction quench->extraction drying 6. Dry Organic Layer extraction->drying concentration 7. Concentrate in vacuo drying->concentration purify 8. Column Chromatography or Recrystallization concentration->purify

Caption: A typical experimental workflow.

Troubleshooting_Logic cluster_solutions_low_yield Potential Solutions cluster_solutions_side_products Potential Solutions cluster_solutions_isolation Potential Solutions start Problem Encountered low_yield Low Yield / No Reaction start->low_yield side_products Side Products Observed start->side_products isolation_issue Isolation Issues start->isolation_issue solubility Check Solubility -> Change Solvent low_yield->solubility reactivity Check Solvent Reactivity -> Use Inert Solvent low_yield->reactivity temperature Increase Temperature low_yield->temperature solvent_polarity Change Solvent Polarity side_products->solvent_polarity temp_control Lower Reaction Temperature side_products->temp_control reagent_purity Check Reagent Purity side_products->reagent_purity extraction_solvent Change Extraction Solvent isolation_issue->extraction_solvent ph_adjust Adjust Aqueous pH isolation_issue->ph_adjust salting_out Add Brine ('Salting Out') isolation_issue->salting_out

Caption: A troubleshooting decision tree.

References

Technical Support Center: Scaling Up the Synthesis of 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1-(6-Bromochroman-2-yl)ethanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and data presented for easy comparison.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1-(6-Bromochroman-2-yl)ethanone, likely via a Friedel-Crafts acylation route.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.- Insufficient reaction temperature.- Deactivated starting material (6-bromochroman).- Impure reagents or solvents.- Ensure the Lewis acid is freshly opened or properly stored in a desiccator. Handle under an inert atmosphere (e.g., nitrogen or argon).- Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS.[1]- Verify the purity of the 6-bromochroman starting material.- Use anhydrous solvents and high-purity reagents.
Formation of Multiple Byproducts - The reaction may be prone to polysubstitution, where more than one acyl group is added.[2]- The acylium ion formed during the reaction can undergo rearrangement.[2]- Side reactions due to impurities in the starting materials or reagents.- Use a stoichiometric amount of the Lewis acid catalyst, as both the substrate and product can form complexes.[2]- Control the reaction temperature carefully; lower temperatures often favor the desired product.- Purify starting materials and ensure all reagents are of high quality.
Difficult Work-up/Emulsion Formation - Formation of aluminum salts during the quenching step can lead to persistent emulsions between the aqueous and organic layers.[3]- Instead of quenching with ice, consider adding the reaction mixture to a pre-cooled acidic solution (e.g., 3M HCl).- Gently heat the mixture during the acidic quench to help break up the aluminum salts.[3]- Use a saturated NaCl solution (brine) during the extraction to help break the emulsion.
Product Purity Issues After Purification - Incomplete removal of starting materials or byproducts by column chromatography.- Co-elution of impurities with the desired product.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider recrystallization as an additional purification step after column chromatography.- Analyze the product by ¹H NMR, ¹³C NMR, and LC-MS to identify the impurities and adjust the purification strategy accordingly.
Reaction Does Not Go to Completion - Insufficient reaction time.- The acyl group being added is deactivating the aromatic ring towards further reaction.[2][4]- Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.[1][5]- If the reaction stalls, a slight excess of the acylating agent and Lewis acid may be required. However, be cautious of increased byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 1-(6-Bromochroman-2-yl)ethanone on a larger scale?

A1: The most probable and scalable route is the Friedel-Crafts acylation of 6-bromochroman with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][4] This method is a standard and well-established procedure for introducing an acyl group onto an aromatic ring.

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2: The Friedel-Crafts acylation is an exothermic reaction and requires careful temperature control, especially on a larger scale. The use of a strong Lewis acid like AlCl₃ necessitates handling under anhydrous conditions to prevent violent reactions with moisture.[3] Acetyl chloride is corrosive and moisture-sensitive. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (6-bromochroman) and the formation of the product.

Q4: What are the typical yields and purity I can expect?

A4: The yield and purity can vary depending on the reaction conditions and the scale of the synthesis. For a successful lab-scale synthesis, yields can range from moderate to good (50-80%). The purity of the crude product can be improved through column chromatography and/or recrystallization to achieve >95% purity.[6]

Q5: Are there any "greener" alternatives to the traditional Friedel-Crafts acylation?

A5: Research is ongoing into more environmentally friendly alternatives. Some approaches include using solid acid catalysts, ionic liquids as both solvent and catalyst, or carrying out the reaction under solvent-free conditions.[7][8] These methods aim to reduce the use of hazardous solvents and corrosive Lewis acids.

Experimental Protocol: Synthesis of 1-(6-Bromochroman-2-yl)ethanone

This protocol describes a plausible method for the synthesis of 1-(6-Bromochroman-2-yl)ethanone via Friedel-Crafts acylation.

Materials and Reagents:

  • 6-Bromochroman

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 3M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

    • To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants:

    • In a separate flask, dissolve 6-bromochroman (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane.

    • Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 3M HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(6-Bromochroman-2-yl)ethanone as a solid or oil.

Data Presentation

Table 1: Reagent Quantities for Different Synthesis Scales

Scale6-BromochromanAcetyl ChlorideAluminum ChlorideAnhydrous DCM
Lab Scale (1 g) 1.0 g (4.69 mmol)0.40 mL (5.16 mmol)0.75 g (5.63 mmol)20 mL
Pilot Scale (100 g) 100 g (0.469 mol)40 mL (0.516 mol)75 g (0.563 mol)2 L
Production Scale (1 kg) 1.0 kg (4.69 mol)0.40 L (5.16 mol)0.75 kg (5.63 mol)20 L

Table 2: Expected Yield and Purity

ParameterExpected Value
Crude Yield 70-90%
Purified Yield 55-75%
Purity (after chromatography) >95%
Appearance Off-white to pale yellow solid

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Reaction Setup (Inert Atmosphere) reagent_addition Reagent Addition (0°C to RT) setup->reagent_addition Add Reactants reaction_monitoring Reaction Monitoring (TLC/LC-MS) reagent_addition->reaction_monitoring Stir quench Quench (3M HCl) reaction_monitoring->quench Reaction Complete extraction Extraction (DCM) quench->extraction washing Washing (NaHCO₃, H₂O, Brine) extraction->washing drying Drying & Concentration washing->drying chromatography Column Chromatography drying->chromatography characterization Characterization (NMR, MS) chromatography->characterization Pure Product

Caption: Experimental workflow for the synthesis of 1-(6-Bromochroman-2-yl)ethanone.

References

Technical Support Center: Byproduct Identification in the Synthesis of 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 1-(6-Bromochroman-2-yl)ethanone, the formation of byproducts can be a significant challenge, impacting yield, purity, and downstream applications. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating the formation of common impurities during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1-(6-Bromochroman-2-yl)ethanone?

A1: The synthesis of 1-(6-Bromochroman-2-yl)ethanone typically involves a multi-step process. A common approach is the reaction of 4-bromophenol with an appropriate unsaturated acid or its derivative, followed by an intramolecular cyclization. One plausible route is the reaction of 4-bromophenol with crotonic acid or its equivalent in the presence of a strong acid catalyst like polyphosphoric acid (PPA).[1][2][3] This reaction proceeds via a Friedel-Crafts-type mechanism to form the chromanone ring.

Q2: I am seeing multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. What could they be?

A2: Multiple spots on a TLC plate are a common indication of a mixture of products, which could include the desired 1-(6-Bromochroman-2-yl)ethanone, unreacted starting materials, and various byproducts. Potential byproducts could arise from incomplete cyclization, side reactions of the starting materials or intermediates, or polysubstitution on the aromatic ring. It is crucial to characterize each spot to understand the reaction outcome fully.

Q3: How can I purify the desired 1-(6-Bromochroman-2-yl)ethanone from the reaction mixture?

A3: Purification of chromanone derivatives is often achieved through column chromatography on silica gel.[4][5] The choice of eluent system will depend on the polarity of the components in the mixture. A gradient of ethyl acetate in a non-polar solvent like heptane or hexane is often effective.[4] For chromone derivatives, preparative high-performance liquid chromatography (HPLC) has also been used to achieve high purity.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1-(6-Bromochroman-2-yl)ethanone and provides steps for byproduct identification.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Suboptimal Reaction Conditions: The temperature, reaction time, or catalyst concentration may not be optimal.

  • Formation of Stable Intermediates: An intermediate in the reaction pathway may be stable under the reaction conditions and not proceed to the final product.

  • Side Reactions: The formation of byproducts consumes the starting materials, thus lowering the yield of the desired product.

Troubleshooting Steps:

  • Monitor the reaction progress: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the product over time.

  • Optimize reaction conditions: Systematically vary the temperature, reaction time, and catalyst amount to find the optimal conditions.

  • Identify intermediates: If a major spot on the TLC persists throughout the reaction without converting to the product, attempt to isolate and characterize it.

Problem 2: Presence of an Unexpected Byproduct with a Similar Polarity to the Product

Possible Byproducts:

  • Regioisomers: Depending on the synthetic route, acylation or cyclization could potentially occur at different positions on the aromatic ring, leading to isomeric byproducts.

  • Dehydrogenated Product (Chromone derivative): Under certain conditions, the chromanone product might undergo dehydrogenation to form the corresponding 6-bromochromone derivative.

  • Poly-acylated Product: Although less common in Friedel-Crafts acylation compared to alkylation, polysubstitution on the aromatic ring can occur, leading to the addition of more than one acetyl group.[7]

Identification and Characterization:

Byproduct TypeIdentification MethodExpected Observations
Regioisomer 1H NMR, 13C NMRDifferent chemical shifts and coupling patterns for the aromatic protons compared to the desired product.
Dehydrogenated Product 1H NMR, Mass SpectrometryAbsence of signals corresponding to the C2 and C3 protons of the chroman ring in the 1H NMR spectrum. The mass spectrum will show a molecular ion peak that is 2 Da lower than the expected product.
Poly-acylated Product Mass Spectrometry, 1H NMRA molecular ion peak in the mass spectrum corresponding to the addition of one or more acetyl groups. The 1H NMR will show an additional singlet for the methyl protons of the extra acetyl group(s).
Problem 3: Presence of a More Polar Byproduct

Possible Byproducts:

  • Uncyclized Intermediate: The precursor to the cyclization step, such as a phenoxypropionic acid derivative, may remain in the reaction mixture if the cyclization is incomplete.

  • Hydrolyzed Starting Material or Product: If the reaction is worked up with water, acid- or base-labile groups could be hydrolyzed.

Identification and Characterization:

Byproduct TypeIdentification MethodExpected Observations
Uncyclized Intermediate 1H NMR, IR SpectroscopyPresence of a carboxylic acid proton signal in the 1H NMR spectrum (typically >10 ppm) and a broad O-H stretch in the IR spectrum. The mass spectrum will correspond to the molecular weight of the uncyclized precursor.
Hydrolyzed Product Mass SpectrometryThe molecular ion peak will correspond to the mass of the hydrolyzed species.

Experimental Protocols

Step 1: Synthesis of 3-(4-Bromophenoxy)butanoic acid

  • To a solution of 4-bromophenol in a suitable solvent (e.g., acetone), add potassium carbonate.

  • Add ethyl 3-bromobutanoate dropwise and reflux the mixture.

  • After the reaction is complete (monitored by TLC), cool the mixture, filter off the solid, and concentrate the filtrate.

  • Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the solid to obtain 3-(4-bromophenoxy)butanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • Add 3-(4-bromophenoxy)butanoic acid to polyphosphoric acid (PPA).[2][3]

  • Heat the mixture with stirring at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the hot reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Byproduct Identification Workflow

The following diagram illustrates a logical workflow for identifying byproducts in the synthesis of 1-(6-Bromochroman-2-yl)ethanone.

Byproduct_Identification_Workflow cluster_0 Initial Observation cluster_1 Separation & Preliminary Analysis cluster_2 Spectroscopic Analysis cluster_3 Structure Elucidation start Multiple spots on TLC separation Column Chromatography start->separation lcms LC-MS Analysis of Fractions separation->lcms nmr 1H and 13C NMR lcms->nmr ms High-Resolution Mass Spectrometry lcms->ms ir IR Spectroscopy lcms->ir elucidation Identify Byproduct Structure nmr->elucidation ms->elucidation ir->elucidation

Caption: A logical workflow for the identification of byproducts.

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the main synthetic pathway to 1-(6-Bromochroman-2-yl)ethanone and highlights potential side reactions that can lead to byproduct formation.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions & Byproducts SM1 4-Bromophenol Intermediate 3-(4-Bromophenoxy)butanoic acid SM1->Intermediate + SM2 Byproduct3 Polyacylation SM1->Byproduct3 + Excess Acylating Agent SM2 Crotonic Acid Derivative Product 1-(6-Bromochroman-2-yl)ethanone Intermediate->Product PPA, Heat Byproduct1 Regioisomer Intermediate->Byproduct1 Alternative Cyclization Byproduct2 Dehydrogenated Product (Chromone) Product->Byproduct2 Oxidation

Caption: Main reaction pathway and potential side reactions.

By following this guide, researchers can more effectively troubleshoot their synthesis of 1-(6-Bromochroman-2-yl)ethanone, leading to improved yields and purity of the target compound.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 1-(6-Bromochroman-2-yl)ethanone.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms:

  • The desired coupled product is not observed or is present in very low quantities by TLC, GC-MS, or LC-MS analysis.

  • The primary material recovered is the unreacted 1-(6-Bromochroman-2-yl)ethanone starting material.

Possible Causes & Solutions:

Probable CauseSuggested Solution
Inactive Catalyst Catalyst Pre-activation: Ensure Pd(II) pre-catalysts are properly reduced to the active Pd(0) species in situ. For example, the reduction of Pd(OAc)₂ can be facilitated by phosphine ligands or amines.[1][2] Consider using a commercially available Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass this step.
Ligand Degradation: Some phosphine ligands can be sensitive to air and moisture. Handle air-sensitive ligands under an inert atmosphere (e.g., argon or nitrogen).
Improper Ligand-to-Metal Ratio: The ratio of ligand to palladium can significantly impact catalytic activity. A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio, but this may require optimization.
Insufficient Catalyst Loading Increase Catalyst Loading: If the reaction is sluggish or fails to initiate, a higher catalyst loading may be necessary. Increase the loading incrementally (e.g., from 1 mol% to 2 mol%, then to 5 mol%). For particularly challenging couplings, higher loadings may be required initially.
Inappropriate Reaction Conditions Solvent Choice: The polarity and coordinating ability of the solvent can influence catalyst solubility and activity. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. Sometimes, a mixture of solvents (e.g., THF/water) is beneficial, especially in Suzuki couplings.
Base Selection: The choice and strength of the base are critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often used.[4] For Heck reactions, organic bases like triethylamine are common.[2]
Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is not progressing at a lower temperature, gradually increase the temperature, monitoring for potential side product formation or decomposition.
Substrate-Related Issues Steric Hindrance: The chromanone moiety may introduce steric bulk around the bromine atom, potentially hindering oxidative addition. Using bulkier, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can often overcome steric hindrance.
Poor Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Poor solubility can lead to low reaction rates.
Issue 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and desired product.

  • GC-MS or LC-MS analysis reveals the presence of impurities such as homocoupled products or dehalogenated starting material.

Possible Causes & Solutions:

Probable CauseSuggested Solution
Homocoupling of Boronic Acid (Suzuki Reaction) Optimize Base and Water Content: The presence of oxygen can promote the homocoupling of boronic acids. Ensure the reaction is thoroughly degassed. The choice of base and the amount of water in the reaction can also influence the rate of homocoupling.
Lower Catalyst Loading: High catalyst concentrations can sometimes favor side reactions. Once initial success is achieved, try to reduce the catalyst loading to minimize side product formation.
Dehalogenation of Aryl Bromide Choice of Base and Solvent: The combination of a strong base and a protic solvent can sometimes lead to the reduction of the aryl bromide. Consider using a weaker base or an aprotic solvent.
Presence of Water: While some water is often necessary for Suzuki couplings, excess water can contribute to dehalogenation. Ensure anhydrous solvents are used where appropriate.
Side Reactions of the Ketone Functionality Protecting Groups: If the ketone functionality is participating in side reactions, consider protecting it as a ketal prior to the cross-coupling reaction. The protecting group can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of 1-(6-Bromochroman-2-yl)ethanone?

A1: A good starting point for catalyst loading in Suzuki, Heck, or Buchwald-Hartwig reactions with an aryl bromide like 1-(6-Bromochroman-2-yl)ethanone is typically in the range of 1-2 mol% of the palladium catalyst.[4] This provides a balance between reaction efficiency and cost. Depending on the reactivity of the coupling partners and the specific reaction conditions, this may need to be adjusted.

Q2: How does catalyst loading affect the Turnover Number (TON) and Turnover Frequency (TOF)?

A2: The Turnover Number (TON) is the number of moles of product formed per mole of catalyst, and the Turnover Frequency (TOF) is the TON per unit of time. Generally, a lower catalyst loading that still achieves a high yield will result in a higher TON, indicating a more efficient catalytic system. The TOF reflects the speed of the catalyst. Optimizing for a low catalyst loading while maintaining a reasonable reaction time is key to achieving both a high TON and a high TOF.

Q3: Can I use the same catalyst system for Suzuki, Heck, and Buchwald-Hartwig reactions with this substrate?

A3: While palladium is the common metal for all three reactions, the specific pre-catalyst and ligand are often different. For instance, Suzuki reactions frequently use ligands like PPh₃ or dppf, while Buchwald-Hartwig aminations often require more specialized, bulky, and electron-rich phosphine ligands like XPhos or SPhos to facilitate the C-N bond formation.[4] Heck reactions can sometimes be performed with simpler phosphine ligands or even under ligandless conditions, depending on the substrate.[5]

Q4: My reaction is very slow. Should I increase the catalyst loading or the temperature?

A4: Both are viable options, but they should be approached systematically. First, ensure your current catalyst system is active and appropriate for the transformation. If the reaction is clean but slow, a modest increase in temperature is often the first step. If increasing the temperature leads to decomposition or side products, then increasing the catalyst loading may be a better approach.

Q5: When should I consider using a pre-catalyst versus generating the active catalyst in situ?

A5: Generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂ and a ligand is a common and cost-effective approach. However, the reduction process can sometimes be inefficient or lead to the formation of inactive palladium species. Using a well-defined Pd(0) pre-catalyst, such as Pd(PPh₃)₄ or a palladacycle, can provide more reproducible results and may be beneficial for challenging transformations, as it introduces a known quantity of the active catalytic species into the reaction.[1]

Data Presentation

The following tables provide illustrative data on the effect of catalyst loading on the yield of different cross-coupling reactions with 1-(6-Bromochroman-2-yl)ethanone. Please note that this data is representative and actual results may vary depending on the specific reaction conditions.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryPd(PPh₃)₄ (mol%)Base (K₂CO₃)SolventTemp (°C)Time (h)Yield (%)
10.52.0 eqToluene/H₂O1001265
21.02.0 eqToluene/H₂O100885
32.02.0 eqToluene/H₂O100692
45.02.0 eqToluene/H₂O100693

Table 2: Heck Coupling with Styrene

EntryPd(OAc)₂ (mol%)Ligand (PPh₃)Base (Et₃N)SolventTemp (°C)Time (h)Yield (%)
11.02.0 mol%1.5 eqDMF1102455
22.04.0 mol%1.5 eqDMF1101878
33.06.0 mol%1.5 eqDMF1101285
45.010.0 mol%1.5 eqDMF1101286

Table 3: Buchwald-Hartwig Amination with Morpholine

EntryPd₂(dba)₃ (mol%)Ligand (XPhos)Base (NaOt-Bu)SolventTemp (°C)Time (h)Yield (%)
10.51.2 mol%1.2 eqToluene1001270
21.02.4 mol%1.2 eqToluene100690
32.04.8 mol%1.2 eqToluene100495
43.07.2 mol%1.2 eqToluene100496

Experimental Protocols

General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 1-(6-Bromochroman-2-yl)ethanone (1.0 mmol), phenylboronic acid (1.2 mmol), and the desired base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(PPh₃)₄) corresponding to the desired mol% (e.g., for 1 mol%, use 0.01 mmol).

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of a 4:1 mixture of toluene:water) to the Schlenk tube.

  • Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield. Repeat the procedure with varying catalyst loadings to determine the optimal concentration.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Optimization A Weigh Reactants: 1-(6-Bromochroman-2-yl)ethanone, Boronic Acid/Amine/Alkene, Base D Combine Reactants, Catalyst & Solvent under Inert Atmosphere A->D B Select & Weigh Catalyst System: Pd Source & Ligand B->D C Prepare Degassed Solvent C->D E Heat to Desired Temperature & Stir D->E F Monitor Reaction Progress (TLC, GC/MS) E->F G Reaction Work-up & Purification F->G Reaction Complete H Characterize Product & Calculate Yield G->H I Analyze Results: Yield vs. Catalyst Loading H->I I->B Further Optimization (Vary Catalyst Loading) J Optimized Conditions I->J Identify Optimum Troubleshooting_Workflow Start Reaction Outcome? LowYield Low or No Yield Start->LowYield Unsatisfactory SideProducts Significant Side Products Start->SideProducts Unsatisfactory GoodYield Good Yield Start->GoodYield Satisfactory CheckCatalyst Is Catalyst Active? LowYield->CheckCatalyst IdentifySideProducts Identify Side Products (Homocoupling, Dehalogenation) SideProducts->IdentifySideProducts CheckConditions Are Conditions Optimal? CheckCatalyst->CheckConditions Yes UsePrecatalyst Use Pre-catalyst/ Change Ligand CheckCatalyst->UsePrecatalyst No IncreaseLoading Increase Catalyst Loading CheckConditions->IncreaseLoading Yes OptimizeConditions Optimize Temp, Solvent, Base CheckConditions->OptimizeConditions No ReduceLoading Reduce Catalyst Loading IdentifySideProducts->ReduceLoading Homocoupling ModifyConditions Modify Conditions: Degas, Adjust Base/Solvent IdentifySideProducts->ModifyConditions Dehalogenation/ Other

References

Work-up procedure for reactions with 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(6-Bromochroman-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1-(6-Bromochroman-2-yl)ethanone?

A1: Key physical properties are summarized in the table below. This data is crucial for designing appropriate extraction, purification, and isolation protocols.

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₂CymitQuimica[1]
Molecular Weight 255.11 g/mol CymitQuimica[1]
Purity (typical) >95.0%CymitQuimica[1]
CAS Number 1895167-20-0CymitQuimica[1]

Q2: What are the general reactivity patterns of 1-(6-Bromochroman-2-yl)ethanone that might influence the work-up procedure?

A2: The reactivity of 1-(6-Bromochroman-2-yl)ethanone is primarily dictated by three functional groups: the ketone, the bromine atom on the aromatic ring, and the chroman ring system. The ketone allows for reactions at the α-carbon. The aryl bromide can participate in cross-coupling reactions. The chroman ring is generally stable but can be sensitive to strong acids or bases. Understanding the potential for side reactions involving these groups is key to a successful work-up. For instance, the presence of a bromine atom alpha to a carbonyl group makes the compound susceptible to nucleophilic substitution reactions.[2]

Q3: What are some common reactions performed with 1-(6-Bromochroman-2-yl)ethanone?

A3: Common reactions include nucleophilic substitution at the acetyl group, cross-coupling reactions (e.g., Suzuki, Heck) at the aryl bromide, and modifications of the chroman ring. These reactions often require specific work-up procedures to remove catalysts, unreacted starting materials, and byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up of reactions involving 1-(6-Bromochroman-2-yl)ethanone.

Problem 1: Emulsion Formation During Aqueous Work-up

Symptoms:

  • A persistent emulsion forms at the interface of the organic and aqueous layers during extraction, making separation difficult.[3]

Possible Causes:

  • Presence of polar impurities or byproducts acting as surfactants.

  • High concentration of salts in the aqueous layer.

  • Vigorous shaking of the separatory funnel.

Solutions:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[4]

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool to break up the emulsion.

  • Solvent Addition: Add a small amount of a different organic solvent (e.g., diethyl ether if using dichloromethane) to change the polarity of the organic phase.

  • Patience: Allow the mixture to stand for an extended period (15-30 minutes) to allow for separation.[4]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Problem 2: Product is Lost or Yield is Significantly Low After Work-up

Symptoms:

  • Little to no product is recovered after extraction and solvent removal.[5]

Possible Causes:

  • The product may be more soluble in the aqueous layer than anticipated.

  • The product may have precipitated out and was inadvertently discarded with solid waste.

  • The product may be volatile and was lost during solvent evaporation.

  • The product may have decomposed upon exposure to acidic or basic conditions during the work-up.[5]

Solutions:

  • Check All Phases: Before discarding any layers or solids, analyze them by TLC or LC-MS to ensure they do not contain the desired product.[5]

  • Back-Extraction: If the product is suspected to be in the aqueous layer, perform a back-extraction with a different organic solvent.

  • pH Adjustment: The solubility of your product and byproducts can be highly dependent on pH. Consider carefully adjusting the pH of the aqueous layer to ensure your product remains in the organic phase.

  • Gentle Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure to avoid loss of a potentially volatile product.

Problem 3: Presence of Persistent Colored Impurities

Symptoms:

  • The final product is discolored (e.g., yellow, brown, or pink) even after purification.[6]

Possible Causes:

  • Formation of colored byproducts from the reaction.

  • Presence of residual halogen reagents.[6]

  • Air oxidation of phenolic impurities.

Solutions:

  • Sodium Thiosulfate Wash: If residual halogens are suspected, wash the organic layer with a 10% aqueous solution of sodium thiosulfate.[6]

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through Celite® to remove the carbon and adsorbed impurities.

  • Recrystallization: This is a highly effective method for removing colored impurities from solid products.[7]

  • Column Chromatography: For persistent impurities, purification by flash column chromatography is recommended.[8]

Experimental Protocols

Standard Aqueous Work-up Protocol

This protocol is a general starting point for the work-up of many reactions involving 1-(6-Bromochroman-2-yl)ethanone.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction contains reactive reagents (e.g., strong acids, bases, or organometallics), quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution, or dilute acid/base).

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Gently invert the funnel multiple times to mix the layers, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower organic layer. If the organic layer is on top, drain the aqueous layer first.

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (to neutralize any remaining acid).

    • Brine (to remove excess water and help break emulsions).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

Visualizations

General Work-up Workflow

The following diagram illustrates a typical workflow for the work-up of a reaction involving 1-(6-Bromochroman-2-yl)ethanone.

Workup_Workflow Reaction Reaction Mixture Quench Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase Contains Product Aqueous_Phase Aqueous Phase (Discard or Back-Extract) Extraction->Aqueous_Phase Washing Washing Steps (Water, Bicarbonate, Brine) Organic_Phase->Washing Drying Drying (e.g., Na2SO4) Washing->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Purification (Chromatography, Recrystallization) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General experimental workflow for reaction work-up.

Troubleshooting Logic for Emulsion Formation

This diagram outlines the decision-making process when encountering an emulsion during work-up.

Emulsion_Troubleshooting Start Emulsion Forms During Extraction Wait Allow to Stand (15-30 min) Start->Wait Resolved1 Emulsion Resolved Wait->Resolved1 Yes AddBrine Add Saturated Brine Wait->AddBrine No Proceed Proceed with Work-up Resolved1->Proceed Resolved2 Emulsion Resolved AddBrine->Resolved2 Yes Filter Filter through Celite® AddBrine->Filter No Resolved2->Proceed Resolved3 Emulsion Resolved Filter->Resolved3 Yes Centrifuge Centrifuge Filter->Centrifuge No Resolved3->Proceed Resolved4 Emulsion Resolved Centrifuge->Resolved4 Yes Resolved4->Proceed

Caption: Decision tree for resolving emulsions.

References

Removal of unreacted starting material from 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting material from 1-(6-Bromochroman-2-yl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 1-(6-Bromochroman-2-yl)ethanone, likely synthesized via Friedel-Crafts acylation of 6-bromochroman with acetyl chloride.

Problem 1: Difficulty in removing unreacted 6-bromochroman.

  • Initial Assessment: Unreacted 6-bromochroman can be a persistent impurity due to its similar non-polar character to the product. Thin Layer Chromatography (TLC) is the first step to visualize the separation.

  • TLC Analysis:

    • Observation: A spot corresponding to the starting material (6-bromochroman) is observed close to the product spot (1-(6-Bromochroman-2-yl)ethanone).

    • Recommended Action: Optimize the TLC solvent system to achieve better separation (a difference in Rf values of at least 0.2). Start with a non-polar eluent like hexane/ethyl acetate and gradually increase the polarity. A common starting point for aromatic ketones is a 9:1 or 8:2 mixture of hexane:ethyl acetate.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating compounds with close Rf values. The higher polarity of the ketone group in the product compared to the ether in the starting material allows for separation on a silica gel column.

    • Recrystallization: This method can be effective if a solvent system is found in which the product has significantly lower solubility than the starting material at low temperatures.

Problem 2: Product is an oil and will not crystallize.

  • Initial Assessment: The presence of impurities, including residual starting material or byproducts, can inhibit crystallization.

  • Recommended Actions:

    • Purity Check: Run a TLC to assess the purity of the oily product. If significant impurities are present, pre-purification by column chromatography is recommended.

    • Solvent Screening for Recrystallization:

      • Test the solubility of a small amount of the oil in various solvents at room temperature and upon heating. Good recrystallization solvents will dissolve the compound when hot but not at room temperature.

      • Common solvent systems for ketones include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane or dichloromethane/hexane.

    • Inducing Crystallization:

      • Seeding: Add a small crystal of pure 1-(6-Bromochroman-2-yl)ethanone to the cooled, saturated solution.

      • Scratching: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.

      • Cooling: Slowly cool the solution to room temperature, followed by further cooling in an ice bath or refrigerator.

Problem 3: Low yield after purification.

  • Initial Assessment: Low recovery can occur during both column chromatography and recrystallization.

  • Recommended Actions:

    • Column Chromatography:

      • Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation and product loss.

      • Fraction Collection: Collect smaller fractions and analyze them by TLC to avoid combining pure product fractions with mixed fractions.

    • Recrystallization:

      • Solvent Choice: Using a solvent in which the product is too soluble, even at low temperatures, will result in significant loss of product in the mother liquor.

      • Cooling Process: Allow the solution to cool slowly to maximize crystal formation. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 1-(6-Bromochroman-2-yl)ethanone and what are the expected starting materials?

A1: The most probable synthetic route is a Friedel-Crafts acylation of 6-bromochroman with acetyl chloride, using a Lewis acid catalyst such as aluminum chloride.[1] Therefore, the primary unreacted starting materials to be removed are 6-bromochroman and residual acetylating agent.

Q2: What are the key physical properties to consider when separating the product from the starting material?

A2: The difference in polarity and boiling points are the most critical factors. 1-(6-Bromochroman-2-yl)ethanone is more polar than 6-bromochroman due to the presence of the ketone functional group. This difference is exploited in column chromatography. The significant difference in boiling points can also be utilized for purification by distillation if the product is thermally stable.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
1-(6-Bromochroman-2-yl)ethanoneC₁₁H₁₁BrO₂255.11Not availableNot available
6-BromochromanC₉H₉BrO213.07274.3 ± 29.01.5 ± 0.1
Acetyl ChlorideC₂H₃ClO78.5051-521.104

Q3: Which purification technique is generally more effective for this separation: recrystallization or column chromatography?

A3: Column chromatography is generally the more reliable and effective method for separating 1-(6-Bromochroman-2-yl)ethanone from unreacted 6-bromochroman, especially when the reaction has not gone to completion and a significant amount of starting material remains. Recrystallization can be a good final purification step to obtain highly pure crystalline material if a suitable solvent is identified.

Q4: How do I choose an appropriate solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide a good separation of the product and starting material on a TLC plate, with the product having an Rf value of approximately 0.2-0.4 for optimal separation. A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate until the desired separation is achieved.

Q5: What are some good starting solvents to try for the recrystallization of 1-(6-Bromochroman-2-yl)ethanone?

A5: For ketones, common recrystallization solvents include ethanol, methanol, and isopropanol. You can also try solvent pairs, where the compound is soluble in one solvent and insoluble in the other. Good pairs to test include ethyl acetate/hexanes, dichloromethane/hexanes, and acetone/water. The ideal solvent or solvent pair will dissolve the compound when hot but result in significant crystal formation upon cooling.

Experimental Protocols

Thin Layer Chromatography (TLC) for Reaction Monitoring and Fraction Analysis
  • Plate Preparation: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of the crude reaction mixture and the starting material (6-bromochroman) in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the crude mixture and the starting material standard side-by-side on the baseline.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 8:2 hexanes:ethyl acetate). The solvent level should be below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Aromatic compounds should be visible. If not, staining with a suitable agent like potassium permanganate can be used.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Flash Column Chromatography Protocol
  • Column Preparation: Select an appropriately sized column based on the amount of crude material. As a rule of thumb, use about 25-50 g of silica gel per gram of crude product. Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude 1-(6-Bromochroman-2-yl)ethanone in a minimal amount of the eluent or a slightly more polar solvent. If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.

  • Elution: Start eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If the product is slow to elute, the polarity of the eluent can be gradually increased (e.g., to 9:1, then 8:2 hexanes:ethyl acetate) to speed up the elution of the more polar product after the less polar starting material has been eluted.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a chosen solvent (e.g., ethanol) by heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_outcome Outcome Start Crude 1-(6-Bromochroman-2-yl)ethanone TLC TLC Analysis Start->TLC Column Column Chromatography TLC->Column Impure or Poor Separation Recrystal Recrystallization TLC->Recrystal Substantially Pure with Minor Impurities TLC_check1 Fractions Pure? Column->TLC_check1 Analyze Fractions TLC_check2 Crystals Pure? Recrystal->TLC_check2 Analyze Crystals Pure Pure Product Impure Re-purify Impure->Column TLC_check1->Pure Yes TLC_check1->Impure No TLC_check2->Pure Yes TLC_check2->Impure No

Caption: Decision workflow for the purification of 1-(6-Bromochroman-2-yl)ethanone.

References

Technical Support Center: Characterization of Impurities in 1-(6-Bromochroman-2-yl)ethanone Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in samples of 1-(6-Bromochroman-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in 1-(6-Bromochroman-2-yl)ethanone?

A1: Impurities in 1-(6-Bromochroman-2-yl)ethanone can originate from various stages, including synthesis, purification, and storage.[1] They are generally categorized as organic impurities, inorganic impurities, and residual solvents.[1]

  • Organic Impurities: These can be starting materials, by-products from the synthesis, intermediates, degradation products, and reagents.[1] For 1-(6-Bromochroman-2-yl)ethanone, potential organic impurities could include unreacted starting materials, over-brominated or under-brominated analogues, and products of side reactions.

  • Inorganic Impurities: These may include reagents, catalysts, and heavy metals.[1]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process.[1]

Q2: Which analytical techniques are most suitable for impurity profiling of 1-(6-Bromochroman-2-yl)ethanone?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying impurities.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification of unknown impurities by providing molecular weight information.[2]

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile organic compounds, such as residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR): These spectroscopic methods provide detailed structural information for the characterization of isolated impurities.[1][4]

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of 1-(6-Bromochroman-2-yl)ethanone and its impurities.

ProblemPossible CauseSuggested Solution
No Peaks or Very Small Peaks No sample injectedEnsure the autosampler vial contains sufficient sample and there are no air bubbles.
Detector lamp is offTurn on the detector lamp.
Incorrect detector wavelengthOptimize the detector wavelength based on the UV absorbance of the analyte.[5]
Peak Tailing Interaction with active silanols on the columnUse a high-purity silica-based column or add a mobile phase additive like triethylamine.
Column overloadReduce the injection volume or dilute the sample.
Insufficient buffer in the mobile phaseIncrease the buffer concentration to maintain a constant ionization state of the analyte.
Peak Fronting Sample solvent stronger than the mobile phaseWhenever possible, dissolve the sample in the mobile phase.
Column overloadDecrease the amount of sample injected onto the column.
Shifting Retention Times Change in mobile phase compositionPrepare fresh mobile phase and ensure proper mixing.[6]
Fluctuation in column temperatureUse a column oven to maintain a consistent temperature.[6]
Inadequate column equilibrationIncrease the column equilibration time before injection.[6]
Baseline Noise or Drift Air bubbles in the systemDegas the mobile phase and purge the pump.[6]
Contaminated detector cellFlush the detector flow cell with a strong solvent like isopropanol.[6]
Leaks in the systemCheck for loose fittings and replace worn pump seals.[6]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method for the separation of potential impurities in 1-(6-Bromochroman-2-yl)ethanone.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

3. Chromatographic Conditions:

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

4. Sample Preparation:

  • Accurately weigh and dissolve the 1-(6-Bromochroman-2-yl)ethanone sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Hypothetical Impurity Profile of a 1-(6-Bromochroman-2-yl)ethanone Sample
PeakRetention Time (min)Relative Retention TimeArea (%)Potential Identity
Main Peak15.21.0099.501-(6-Bromochroman-2-yl)ethanone
Impurity A12.80.840.25Starting Material
Impurity B18.51.220.15By-product
Impurity C21.31.400.10Degradation Product

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample 1. Weigh Sample dissolve 2. Dissolve in Mobile Phase sample->dissolve filter 3. Filter with 0.45 µm Syringe Filter dissolve->filter inject 4. Inject into HPLC filter->inject separate 5. Chromatographic Separation inject->separate detect 6. UV Detection separate->detect integrate 7. Peak Integration detect->integrate quantify 8. Quantify Impurities integrate->quantify report 9. Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis.

impurity_pathway cluster_synthesis Synthesis cluster_degradation Degradation SM Starting Material Inter Intermediate SM->Inter API 1-(6-Bromochroman-2-yl)ethanone Inter->API BP By-product Inter->BP DP Degradation Product API->DP Stress Conditions (Heat, Light, Humidity)

References

Validation & Comparative

A Comparative Purity Analysis of 1-(6-Bromochroman-2-yl)ethanone by NMR and HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Purity Assessment Methodologies

In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical parameter that dictates its suitability for further use. This guide provides a comparative analysis of two predominant analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the purity determination of 1-(6-Bromochroman-2-yl)ethanone. This analysis is supported by detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their needs.

Executive Summary

Both quantitative NMR (qNMR) and HPLC are powerful techniques for assessing the purity of 1-(6-Bromochroman-2-yl)ethanone. qNMR offers a primary analytical method that does not require a reference standard of the analyte itself, providing a direct measure of purity against a certified internal standard. HPLC, a separation-based technique, excels in detecting and quantifying minor impurities, offering high sensitivity. The choice between these methods will depend on the specific requirements of the analysis, such as the need for a primary quantification method versus the detection of trace impurities. A commercially available sample of 1-(6-Bromochroman-2-yl)ethanone reports a purity of 95.0%, though the analytical method is unspecified[1]. For comparison, a structurally related compound, 6-Bromo-4-chromanone, typically exhibits a purity of ≥98% as determined by Gas Chromatography (GC)[1][2][3][4][5].

Data Presentation

Table 1: Comparison of Purity Analysis Methods for 1-(6-Bromochroman-2-yl)ethanone

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct quantification against an internal standard based on the molar relationship of NMR signal integrals.Separation of components based on their differential partitioning between a stationary and mobile phase, with quantification by UV detection.
Purity Result (Hypothetical) 98.5% ± 0.2%98.7% (Area Percent)
Major Impurity Detected Residual Solvents (e.g., Ethyl Acetate)Unidentified impurity at RRT 1.15
Limit of Quantification (LOQ) ~0.1%~0.05%
Analysis Time ~15 minutes per sample~20 minutes per sample
Reference Standard Requires a certified internal standard (e.g., Maleic Anhydride). Does not require a standard of the analyte.Requires a reference standard of 1-(6-Bromochroman-2-yl)ethanone for identity confirmation and response factor determination.
Strengths Primary analytical method, high precision, structural information of impurities can be inferred.High sensitivity, excellent for resolving and quantifying trace impurities.
Limitations Lower sensitivity compared to HPLC, potential for signal overlap.Relative quantification unless a certified reference standard of the analyte is used, potential for co-elution of impurities.

Experimental Protocols

Quantitative NMR (qNMR) Purity Determination

Objective: To determine the absolute purity of 1-(6-Bromochroman-2-yl)ethanone using qNMR with an internal standard.

Materials:

  • 1-(6-Bromochroman-2-yl)ethanone sample

  • Maleic Anhydride (Certified Internal Standard, Purity >99.5%)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Spectrometer (400 MHz or higher)

  • Analytical Balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-(6-Bromochroman-2-yl)ethanone into a clean vial.

    • Accurately weigh approximately 5 mg of Maleic Anhydride into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 30 s (at least 5 times the longest T₁ of the signals of interest)

      • Number of Scans: 16

  • Data Processing and Analysis:

    • Process the spectrum with phasing and baseline correction.

    • Integrate the well-resolved singlet corresponding to the aromatic proton H-5 of 1-(6-Bromochroman-2-yl)ethanone (predicted around δ 7.5 ppm) and the singlet of the two olefinic protons of Maleic Anhydride (around δ 7.1 ppm).

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the internal standard

Hypothetical ¹H and ¹³C NMR Data for 1-(6-Bromochroman-2-yl)ethanone:

Based on predictive models, the following chemical shifts are expected:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J=2.4 Hz, 1H, H-5), 7.28 (dd, J=8.6, 2.4 Hz, 1H, H-7), 6.80 (d, J=8.6 Hz, 1H, H-8), 4.60 (dd, J=8.0, 4.0 Hz, 1H, H-2), 2.95 (m, 2H, H-4), 2.20 (s, 3H, COCH₃), 2.10 (m, 2H, H-3).

  • ¹³C NMR (100 MHz, CDCl₃): δ 207.0 (C=O), 154.0 (C-8a), 132.0 (C-7), 130.0 (C-5), 118.0 (C-8), 116.0 (C-6), 115.0 (C-4a), 78.0 (C-2), 30.0 (C-3), 26.0 (COCH₃), 24.0 (C-4).

HPLC Purity Determination

Objective: To determine the purity of 1-(6-Bromochroman-2-yl)ethanone by assessing the area percentage of the main peak relative to all other peaks.

Materials:

  • 1-(6-Bromochroman-2-yl)ethanone sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). If needed, add 0.1% formic acid to both solvents to improve peak shape.

  • Sample Preparation: Dissolve approximately 1 mg of 1-(6-Bromochroman-2-yl)ethanone in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

  • Data Analysis:

    • Run the sample and record the chromatogram for a sufficient time to allow all potential impurities to elute.

    • Integrate all peaks detected.

    • Calculate the purity by the area percent method:

      Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Mandatory Visualizations

experimental_workflow cluster_qNMR qNMR Analysis cluster_HPLC HPLC Analysis qNMR_sample Weigh Sample and Internal Standard qNMR_dissolve Dissolve in CDCl3 qNMR_sample->qNMR_dissolve qNMR_acquire Acquire 1H NMR Spectrum qNMR_dissolve->qNMR_acquire qNMR_process Process and Integrate qNMR_acquire->qNMR_process qNMR_calc Calculate Purity qNMR_process->qNMR_calc HPLC_sample Weigh and Dissolve Sample HPLC_inject Inject into HPLC HPLC_sample->HPLC_inject HPLC_separate Chromatographic Separation HPLC_inject->HPLC_separate HPLC_detect UV Detection HPLC_separate->HPLC_detect HPLC_integrate Integrate Peaks HPLC_detect->HPLC_integrate HPLC_calc Calculate Area % Purity HPLC_integrate->HPLC_calc start Purity Analysis of 1-(6-Bromochroman-2-yl)ethanone start->qNMR_sample start->HPLC_sample

Caption: Experimental workflow for the purity analysis of 1-(6-Bromochroman-2-yl)ethanone by qNMR and HPLC.

logical_comparison cluster_qNMR qNMR Outcome cluster_HPLC HPLC Outcome qNMR_result Absolute Purity (e.g., 98.5%) qNMR_adv Advantage: Primary Method qNMR_result->qNMR_adv qNMR_disadv Disadvantage: Lower Sensitivity qNMR_result->qNMR_disadv comparison Comparison of Purity Results qNMR_result->comparison HPLC_result Relative Purity (e.g., 98.7% Area) HPLC_adv Advantage: High Sensitivity HPLC_result->HPLC_adv HPLC_disadv Disadvantage: Relative Quantification HPLC_result->HPLC_disadv HPLC_result->comparison

References

Confirming the Structure of 1-(6-Bromochroman-2-yl)ethanone Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the structure of 1-(6-Bromochroman-2-yl)ethanone and its derivatives. Due to the limited availability of published experimental data for this specific compound, this guide leverages spectroscopic data from closely related, well-characterized chromanone derivatives to establish a reliable framework for structural confirmation. The principles and expected data presented herein offer a robust methodology for researchers synthesizing and characterizing novel compounds within this class.

Structural Confirmation Methodology: A Multi-technique Approach

The definitive structural elucidation of 1-(6-Bromochroman-2-yl)ethanone and its derivatives relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for an unambiguous confirmation of the molecular structure.

Table 1: Key Spectroscopic Data for Structural Confirmation

TechniquePurposeKey Features for 1-(6-Bromochroman-2-yl)ethanone
¹H NMR Maps the proton framework of the molecule.- Signals for aromatic protons on the brominated ring. - Diastereotopic protons of the chroman methylene group. - Methine proton at the C2 position. - Singlet for the acetyl methyl protons.
¹³C NMR Identifies all unique carbon environments.- Carbonyl carbon of the ketone. - Quaternary carbon attached to the bromine. - Signals for the aromatic and aliphatic carbons of the chroman ring.
Mass Spec. Determines the molecular weight and fragmentation pattern.- Molecular ion peak corresponding to C₁₁H₁₁BrO₂ (m/z ≈ 254/256). - Characteristic isotopic pattern due to the presence of bromine.
IR Spec. Identifies functional groups present in the molecule.- Strong absorption band for the ketone carbonyl (C=O) group. - Bands corresponding to C-O stretching of the ether. - Aromatic C-H and C=C stretching vibrations.

Comparative Analysis with Alternative Structures

The structural confirmation is strengthened by comparing the experimental data with that of known, related compounds. The study of substituent effects on the NMR spectra of 2,2-dimethylchroman-4-one derivatives provides a valuable reference for predicting the chemical shifts in 1-(6-Bromochroman-2-yl)ethanone.[1]

Table 2: Predicted ¹H NMR Chemical Shifts for 1-(6-Bromochroman-2-yl)ethanone based on Analogous Compounds

ProtonsPredicted Chemical Shift (ppm)Rationale for Prediction
Aromatic (H5, H7, H8)6.8 - 7.5The bromine atom at C6 will influence the electronic environment of the aromatic protons, leading to predictable shifts based on known substituent effects.[1]
Methine (H2)4.5 - 5.0The C2 proton is adjacent to an oxygen atom and the acetyl group, resulting in a downfield shift.
Methylene (H3)2.0 - 3.0The diastereotopic protons at C3 will appear as a complex multiplet.
Methylene (H4)2.7 - 2.9The protons at C4 are adjacent to the aromatic ring and will be shifted accordingly.
Acetyl (CH₃)~2.2The methyl protons of the acetyl group typically appear as a singlet in this region.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-(6-Bromochroman-2-yl)ethanone

CarbonPredicted Chemical Shift (ppm)Rationale for Prediction
C=O205 - 210The carbonyl carbon of a ketone.
C6 (C-Br)115 - 120The carbon directly bonded to bromine will be shielded compared to other aromatic carbons.
Aromatic (C5, C7, C8, C4a, C8a)117 - 155The chemical shifts of the aromatic carbons are influenced by the bromine and the chroman ring system.[1]
C275 - 80The carbon atom bonded to the ether oxygen and the acetyl group.
C330 - 35Aliphatic methylene carbon.
C420 - 25Aliphatic methylene carbon adjacent to the aromatic ring.
CH₃~25The methyl carbon of the acetyl group.

Experimental Protocols

A plausible synthetic route to 1-(6-Bromochroman-2-yl)ethanone derivatives is via a Friedel-Crafts acylation of a suitable 6-bromochroman precursor.

Synthesis of 1-(6-Bromochroman-2-yl)ethanone (Illustrative Protocol)

Materials:

  • 6-Bromochroman

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 6-bromochroman in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride in portions.

  • Slowly add acetyl chloride to the reaction mixture and stir at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by slowly pouring it into a mixture of ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The purified product should be characterized by the following spectroscopic methods to confirm its structure:

  • ¹H NMR: Dissolve the sample in CDCl₃ and record the spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR: Dissolve the sample in CDCl₃ and record the spectrum on a 100 MHz or higher spectrometer.

  • Mass Spectrometry: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) source.

  • Infrared Spectroscopy: Record the IR spectrum as a thin film or KBr pellet.

Visualizing the Workflow

The general workflow for the synthesis and structural confirmation of 1-(6-Bromochroman-2-yl)ethanone derivatives can be visualized as follows:

G Workflow for Synthesis and Structural Confirmation cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials (6-Bromochroman, Acetyl Chloride) reaction Friedel-Crafts Acylation start->reaction AlCl₃, DCM workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product: 1-(6-Bromochroman-2-yl)ethanone purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis confirmation Structure Confirmed data_analysis->confirmation

References

Comparative Reactivity Analysis of 1-(6-Bromochroman-2-yl)ethanone Against Other Alpha-Haloketones

Author: BenchChem Technical Support Team. Date: November 2025

A Predictive Guide for Researchers in Synthetic Chemistry and Drug Discovery

This guide provides a comparative analysis of the predicted reactivity of 1-(6-Bromochroman-2-yl)ethanone alongside experimentally determined data for other alpha-haloketones. Due to the current lack of specific experimental reactivity data for 1-(6-Bromochroman-2-yl)ethanone in the public domain, this comparison is based on established principles of physical organic chemistry and the known reactivity patterns of analogous structures. The information presented herein is intended to guide researchers, scientists, and drug development professionals in designing synthetic routes and understanding the chemical behavior of this compound relative to other alpha-haloketones.

Introduction to Alpha-Haloketone Reactivity

Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (alpha) to a carbonyl group. This structural motif renders them highly reactive and versatile intermediates in organic synthesis. The enhanced reactivity of alpha-haloketones compared to their corresponding alkyl halides stems from the powerful electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-halogen bond, increasing the electrophilicity of the alpha-carbon and making it more susceptible to nucleophilic attack.

The reactivity of alpha-haloketones is influenced by several factors, including the nature of the halogen (reactivity generally follows the trend I > Br > Cl > F), the steric environment around the alpha-carbon and the carbonyl group, and the electronic effects of substituents on the molecule. Common reactions of alpha-haloketones include nucleophilic substitution (typically SN2), Favorskii rearrangements, and their use as building blocks in the synthesis of various heterocycles, such as thiazoles via the Hantzsch synthesis.

Predicted Reactivity of 1-(6-Bromochroman-2-yl)ethanone

The structure of 1-(6-Bromochroman-2-yl)ethanone suggests a nuanced reactivity profile. The presence of the bromine atom alpha to the ketone carbonyl group is the primary driver of its reactivity, making the alpha-carbon a key electrophilic site.

Factors influencing its reactivity:

  • Inductive Effect: The carbonyl group strongly activates the C-Br bond towards nucleophilic substitution.

  • Steric Hindrance: The chroman ring system, being relatively bulky, may exert some steric hindrance at the alpha-carbon, potentially slowing down the rate of nucleophilic attack compared to simpler acyclic alpha-bromoketones like phenacyl bromide.

  • Electronic Effects of the Chroman Ring: The oxygen atom in the chroman ring is an electron-donating group, which could slightly decrease the electrophilicity of the carbonyl carbon. However, the bromine atom on the aromatic ring is an electron-withdrawing group, which could have a modest electronic influence.

Based on these features, it is predicted that 1-(6-Bromochroman-2-yl)ethanone will readily undergo nucleophilic substitution reactions, though perhaps at a slightly slower rate than less sterically hindered alpha-bromoketones. It is also a potential candidate for Favorskii rearrangement under basic conditions, which would lead to a ring contraction of the chroman system, and for participation in Hantzsch thiazole synthesis.

Comparative Data on Alpha-Haloketone Reactivity

To provide a quantitative context for the predicted reactivity of 1-(6-Bromochroman-2-yl)ethanone, the following tables summarize experimental data for a selection of other alpha-haloketones in key reactions.

Table 1: Relative Rates of SN2 Reaction with a Nucleophile
Alpha-HaloketoneNucleophileSolventRelative RateReference
ChloroacetoneI⁻Acetone35,000[1]
n-Propyl chlorideI⁻Acetone1[1]
Phenacyl bromideThiophenoxideMethanolHigh(Qualitative)
BromoacetonePyridineBenzeneHigh(Qualitative)
1-(6-Bromochroman-2-yl)ethanone (Predicted) Moderate to High (Predicted)

Note: The significantly higher reactivity of chloroacetone compared to n-propyl chloride highlights the activating effect of the carbonyl group[1]. The reactivity of 1-(6-Bromochroman-2-yl)ethanone is predicted to be substantial, though potentially moderated by steric factors.

Table 2: Comparative Yields in Hantzsch Thiazole Synthesis
Alpha-HaloketoneThioamideReaction TimeYield (%)Reference
2-BromoacetophenoneThiourea30 min99[2]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea2-3 h79-90[3]
1-(6-Bromochroman-2-yl)ethanone Thiourea (Predicted) (Predicted) Good to Excellent (Predicted)

Note: The Hantzsch thiazole synthesis is generally a high-yielding reaction with various alpha-haloketones[2][4]. It is anticipated that 1-(6-Bromochroman-2-yl)ethanone would also provide good yields in this transformation.

Experimental Protocols

General Protocol for Comparative Nucleophilic Substitution (SN2) Kinetics

This protocol can be adapted to compare the reaction rates of different alpha-haloketones with a given nucleophile.

  • Preparation of Solutions: Prepare standardized solutions of the alpha-haloketone and the nucleophile (e.g., sodium thiophenoxide in methanol) in a suitable solvent.

  • Reaction Initiation: Equilibrate both solutions to a constant temperature in a thermostated bath. Initiate the reaction by mixing the solutions in a reaction vessel.

  • Monitoring the Reaction: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by acidification).

  • Analysis: Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique such as HPLC, GC, or titration.

  • Data Analysis: Plot the concentration of the reactant versus time and determine the initial reaction rate. The relative reactivity can be determined by comparing the rate constants.

General Protocol for Hantzsch Thiazole Synthesis

This protocol provides a general method for the synthesis of thiazoles from alpha-haloketones.

  • Reactant Mixture: In a round-bottom flask, dissolve the alpha-haloketone (1 equivalent) and a thioamide (e.g., thiourea, 1.1 equivalents) in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized thiazole are confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).

Visualizing Reaction Pathways

Nucleophilic Substitution (SN2) Pathway

SN2_Pathway Reactants 1-(6-Bromochroman-2-yl)ethanone + Nucleophile TS Transition State (Pentacoordinate Carbon) Reactants->TS Attack of Nucleophile Products Substituted Product + Bromide Ion TS->Products Departure of Leaving Group

Caption: SN2 reaction pathway for 1-(6-Bromochroman-2-yl)ethanone.

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product AlphaHalo 1-(6-Bromochroman-2-yl)ethanone Reaction Reflux in Solvent AlphaHalo->Reaction Thioamide Thioamide Thioamide->Reaction Workup Cooling & Isolation Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Thiazole Substituted Thiazole Purification->Thiazole

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Conclusion

While direct experimental data for the reactivity of 1-(6-Bromochroman-2-yl)ethanone is not yet available, its structural features allow for a reasoned prediction of its chemical behavior. It is expected to be a reactive alpha-haloketone, readily participating in nucleophilic substitution, and serving as a valuable precursor for heterocyclic synthesis. The provided comparative data for other alpha-haloketones and the detailed experimental protocols offer a valuable resource for researchers to design and execute synthetic strategies involving this and related compounds. Further experimental studies are warranted to quantitatively determine the reactivity of 1-(6-Bromochroman-2-yl)ethanone and validate these predictions.

References

A Comparative Guide to the Biological Activity of 1-(6-Bromochroman-2-yl)ethanone and its Chloro-Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 1-(6-Bromochroman-2-yl)ethanone and its chloro-analog, 1-(6-Chlorochroman-2-yl)ethanone. Due to a lack of direct comparative studies on these specific molecules, this guide synthesizes findings from structure-activity relationship (SAR) studies on halogenated chromanones and related flavonoid structures to infer potential differences in their biological profiles. The primary focus is on antimicrobial and anti-inflammatory activities, areas where chromanone derivatives have shown promise.

Data Presentation: A Qualitative Comparison

Given the absence of direct quantitative experimental data for 1-(6-Bromochroman-2-yl)ethanone and 1-(6-Chlorochroman-2-yl)ethanone, the following table provides a qualitative comparison based on general principles derived from research on analogous halogenated compounds. This should be considered a predictive overview to guide future experimental design.

Biological Activity1-(6-Bromochroman-2-yl)ethanone (Predicted)1-(6-Chlorochroman-2-yl)ethanone (Predicted)Rationale for Comparison
Antimicrobial Activity Potentially higher intrinsic bactericidal activity in protein-free environments.[1]May exhibit more stable bactericidal activity in protein-rich environments.[1]Studies on N-halogenated compounds indicate N-bromine derivatives have greater bactericidal potency than their N-chlorine counterparts, a superiority that can be diminished or reversed in the presence of proteins[1]. The larger atomic radius and lower electronegativity of bromine compared to chlorine can influence membrane permeability and interaction with microbial targets.
Anti-inflammatory Activity Potentially significant activity.Potentially significant activity.Halogenation of aromatic rings is a common strategy in the design of anti-inflammatory agents. Studies on brominated indoles have shown that bromine substitution can enhance anti-inflammatory effects by inhibiting key inflammatory mediators[2]. While a direct comparison is unavailable, both bromo and chloro substituents at the 6-position of the chroman ring are expected to modulate electronic properties that could influence interactions with inflammatory pathway targets.
Structure-Activity Relationship (SAR) Considerations The bromine atom at the 6-position is expected to influence the compound's lipophilicity and electronic distribution, which are key determinants of biological activity.The chlorine atom at the 6-position will similarly impact the molecule's physicochemical properties, though likely to a different extent than bromine, potentially leading to altered target affinity and selectivity.[3]The nature and position of halogen substituents on flavonoid-type structures are known to significantly affect their antimicrobial properties[3].

Experimental Protocols

To empirically determine and compare the biological activities of 1-(6-Bromochroman-2-yl)ethanone and its chloro-analog, the following detailed experimental protocols are recommended.

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the widely used broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • Select a panel of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Culture the bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds:

    • Dissolve 1-(6-Bromochroman-2-yl)ethanone and 1-(6-Chlorochroman-2-yl)ethanone in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.

    • Perform serial two-fold dilutions of the stock solutions in broth medium in a 96-well microtiter plate to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol assesses the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in an appropriate medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 incubator.

  • Cell Treatment:

    • Seed the macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the bromo- and chloro-analogs for 1 hour.

  • Stimulation and Incubation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

    • Incubate the cells for a further 24 hours.

  • Measurement of Nitric Oxide:

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • Cell Viability Assay:

    • Concurrently perform a cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity of the compounds.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Signaling Cascade IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB IkB IκB (degraded) NFkB_IkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation iNOS_mRNA iNOS mRNA iNOS iNOS Protein iNOS_mRNA->iNOS Translation DNA DNA NFkB_nuc->DNA iNOS_gene iNOS Gene DNA->iNOS_gene Binds to promoter iNOS_gene->iNOS_mRNA Transcription NO Nitric Oxide (NO) iNOS->NO Catalyzes Inflammation Inflammation NO->Inflammation Inhibitor Potential Inhibition by Halogenated Chromanones Inhibitor->IKK Inhibitor->NFkB

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

G cluster_0 Compound Preparation cluster_1 Antimicrobial Screening cluster_2 Anti-inflammatory Assay cluster_3 Data Analysis & Comparison start Synthesize/Obtain Bromo and Chloro Analogs dissolve Dissolve in DMSO (Stock Solution) start->dissolve dilute Serial Dilution in Assay Medium dissolve->dilute inoculate Inoculate Microtiter Plates dilute->inoculate treat_cell Pre-treat Cells with Compounds dilute->treat_cell culture_bac Culture Bacterial Strains culture_bac->inoculate incubate_bac Incubate (24h, 37°C) inoculate->incubate_bac read_mic Determine MIC incubate_bac->read_mic analyze Analyze and Compare MIC and IC50 Values read_mic->analyze culture_cell Culture Macrophage Cells culture_cell->treat_cell stimulate_cell Stimulate with LPS treat_cell->stimulate_cell incubate_cell Incubate (24h, 37°C) stimulate_cell->incubate_cell griess_assay Griess Assay for NO incubate_cell->griess_assay viability_assay MTT Assay for Viability incubate_cell->viability_assay griess_assay->analyze viability_assay->analyze

Caption: Workflow for the comparative biological evaluation of halogenated chromanone analogs.

References

A Comparative Guide to the Cytotoxicity of Substituted Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of different substituted chromanone derivatives, supported by experimental data from recent studies.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The cytotoxic potential of various chromanone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The table below summarizes the IC50 values for several classes of substituted chromanones.

Derivative ClassCompoundSubstitution PatternCell LineIC50 (µM)Reference
3-Benzylidenechromanones 1R = HHCT 116~8-20[1]
3R = 3-OCH3LoVo~15-30[1]
5R = 4-ClSW620~15-30[1]
7Unsubstituted benzylideneNALM-66.83[2]
7Unsubstituted benzylideneWM-11512.75[2]
124-N,N-diethylaminobenzylideneHL-6011.76[2]
Spiro-pyrazolyl Chromanones 2Spiro-pyrazoline analogue of 1HL-60single micromolar range[2]
10Spiro-pyrazoline analogueHL-609.4[2]
10Spiro-pyrazoline analogueNALM-625[2]
Marine-Derived Chromanones Hyrtiosone A-HepG2-[3]
2-(N-cyclicamino)chromones 5c7-Methoxy-2-(4-morpholinyl)Oral Squamous CarcinomaHigh Tumor Specificity[4]
3-Arylideneflavanones -Various substitutionsHL-60, NALM-6, WM-115-[5]

Note: IC50 values can vary depending on the specific experimental conditions. Please refer to the cited literature for detailed information.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to assess the cytotoxicity of chromanone derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chromanone derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the chromanone derivatives at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using DNA staining with propidium iodide.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Acquisition & Analysis cell_seeding Cell Seeding (96-well plates) treatment Treatment with Chromanone Derivatives cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Annexin V/PI Staining treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis treatment->cell_cycle_analysis plate_reader Microplate Reader mtt_assay->plate_reader flow_cytometer Flow Cytometer apoptosis_assay->flow_cytometer cell_cycle_analysis->flow_cytometer ic50 IC50 Determination plate_reader->ic50 apoptosis_quant Apoptosis Quantification flow_cytometer->apoptosis_quant cell_cycle_dist Cell Cycle Distribution flow_cytometer->cell_cycle_dist

Caption: Experimental workflow for evaluating the cytotoxicity of chromanone derivatives.

Signaling Pathways in Chromanone-Induced Apoptosis

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Signaling cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase cluster_regulation Other Regulatory Pathways chromanone Chromanone Derivatives p53 p53 activation chromanone->p53 trailr2 Trail R2/DR5 upregulation chromanone->trailr2 pi3k_akt PI3K/Akt/mTOR pathway chromanone->pi3k_akt p27 p27 upregulation chromanone->p27 bax_bad Bax/Bad upregulation p53->bax_bad mito Mitochondrial Dysfunction bax_bad->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 cas8 Caspase-8 activation trailr2->cas8 cas8->cas9 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Key signaling pathways involved in chromanone derivative-induced apoptosis.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Bromochromanone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. These activities span anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, making this scaffold a compelling starting point for drug discovery. While specific structure-activity relationship (SAR) data for 1-(6-Bromochroman-2-yl)ethanone is not extensively documented in publicly available literature, a comprehensive analysis of closely related 6-bromochromanone and other chromanone analogs provides critical insights for the rational design of novel therapeutic agents.

This guide summarizes the known SAR principles for chromanone derivatives, focusing on how substitutions on the chroman ring influence biological outcomes. The inclusion of a bromine atom, particularly at the C-6 position, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often enhancing potency.

Structure-Activity Relationship (SAR) Summary of Chromanone Analogs

The biological activity of chromanone derivatives is highly dependent on the nature and position of various substituents on the core scaffold. The following table consolidates key findings from multiple studies to guide future derivatization efforts.

Analog Series / Core StructureSubstitution Position(s)Substituent TypeObserved Biological ActivityKey SAR InsightsCitation(s)
3-Benzylidene-chroman-4-ones Benzylidene Ring (Ring B)3-Bromo, 4-Hydroxy, 5-MethoxyCytotoxicity (Anticancer)Poly-functionalization with electron-withdrawing (Br) and electron-donating (OH, OMe) groups on the benzylidene moiety significantly enhances cytotoxic potency against various cancer cell lines.[1]
3-Benzylidene-chroman-4-ones Benzylidene Ring (Ring B)Methoxy, Ethoxy, Methyl, IsopropylAntifungal, Antioxidant, AnticancerCompounds with methoxy and ethoxy/methyl/isopropyl groups demonstrate strong antifungal activity and antiproliferative effects in breast cancer cells.[2]
7-Hydroxy-chroman-4-ones C-7Alkyl or Aryl Carbon ChainsAntimicrobialThe presence of a free hydroxyl group at C-7 is crucial for antimicrobial activity. The addition of alkyl or aryl chains at this position reduces bioactivity.[3]
Homoisoflavonoids Benzylidene Ring (Ring B)Methoxy at meta positionAntimicrobialThe presence of methoxy substituents at the meta position of the B-ring in homoisoflavonoids enhances antimicrobial activity.[3]
2-Alkyl-chroman-4-ones C-2Bulky/Branched Alkyl Groups (e.g., isopropyl, phenyl)SIRT2 InhibitionBulky groups directly attached to the C-2 position, such as isopropyl or phenyl, tend to decrease inhibitory activity against SIRT2 compared to linear alkyl chains.[4]
Substituted Chroman-4-ones C-6, C-8Large, Electron-Withdrawing GroupsSIRT2 InhibitionLarger, electron-withdrawing substituents at the C-6 and C-8 positions are favorable for potent and selective SIRT2 inhibition.[4]
Chromanone-Quinolone Hybrids C-44-(hydroxyimino)chromane moietyCytotoxicity (Anticancer)Incorporating a bulky, lipophilic 4-(hydroxyimino)chromane moiety onto the piperazine ring of fluoroquinolones significantly increases cytotoxic activity against cancer cell lines compared to the parent quinolones.

Experimental Protocols

To ensure the reproducibility and standardization of biological evaluations, detailed experimental methodologies are crucial. Below is a representative protocol for determining the in vitro cytotoxic activity of chromanone analogs, based on the widely used MTT assay.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay [1][5]

1. Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

2. Materials:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line for selectivity assessment (e.g., MRC-5).[6]

  • Reagents:

    • RPMI-1640 or DMEM culture medium.

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin solution.

    • Trypsin-EDTA.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl Sulfoxide (DMSO).

    • Test compounds (dissolved in DMSO to create stock solutions).

    • Positive control (e.g., Doxorubicin, Cisplatin).[6]

  • Equipment:

    • 96-well flat-bottom plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader (spectrophotometer).

    • Laminar flow hood.

3. Procedure:

  • Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[1] After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for an additional 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT stock solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150-200 µL of DMSO to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[5]

4. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the compound that causes a 50% reduction in cell viability.[7]

Visualization of Key SAR Principles

The following diagram illustrates the logical relationships between substitutions at different positions on the chromanone core and the resulting biological activities, as derived from the literature.

SAR_Chromanone core 6-Bromochromanone Core pos2 C-2 pos3 C-3 (Benzylidene) pos68 C-6 / C-8 pos7 C-7 sub_pos Substitution Positions sub_type Substituent Types sub1 Bulky / Branched Alkyl Groups pos2->sub1 Addition of sub2 Methoxy / Ethoxy Groups on Ring B pos3->sub2 Addition of sub6 Bromo, Hydroxy, Methoxy on Ring B pos3->sub6 Addition of sub3 Large Electron- Withdrawing Groups pos68->sub3 Addition of sub4 Free Hydroxyl Group pos7->sub4 Modification at sub5 Alkylation of Hydroxyl Group pos7->sub5 Modification at activity Biological Activity act1 Decreased SIRT2 Inhibition sub1->act1 Leads to act2 Enhanced Antifungal & Anticancer Activity sub2->act2 Leads to act3 Enhanced SIRT2 Inhibition sub3->act3 Leads to act4 Essential for Antimicrobial Activity sub4->act4 Is act5 Decreased Antimicrobial Activity sub5->act5 Leads to act6 Enhanced Cytotoxicity sub6->act6 Leads to

Caption: Key structure-activity relationships for chromanone analogs.

References

Spectroscopic Showdown: Unraveling the Molecular Fingerprints of 1-(6-Bromochroman-2-yl)ethanone and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of drug discovery and organic synthesis, the precise characterization of novel compounds is paramount. This guide provides a detailed spectroscopic comparison of the promising heterocyclic compound, 1-(6-Bromochroman-2-yl)ethanone, and its key precursors. By examining their unique spectral signatures through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can gain invaluable insights into their structural nuances, aiding in the design and development of new therapeutic agents.

At a Glance: Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsChroman/Chain ProtonsAcetyl Protons
6-Bromochroman ~7.2 (d), ~7.1 (dd), ~6.7 (d)~4.1 (t, -OCH₂-), ~2.7 (t, -CH₂-), ~2.0 (m, -CH₂-)-
4-(4-bromophenoxy)butan-2-one ~7.4 (d), ~6.8 (d)~4.1 (t, -OCH₂-), ~2.9 (t, -CH₂CO-)~2.2 (s)
1-(6-Bromochroman-2-yl)ethanone (Predicted) ~7.3 (d), ~7.2 (dd), ~6.8 (d)~4.5 (m, -CHO-), ~2.8 (m, -CH₂-), ~2.1 (m, -CH₂-)~2.2 (s)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsChroman/Chain CarbonsAcetyl Carbons
6-Bromochroman ~154, ~132, ~130, ~129, ~118, ~114~67 (-OCH₂-), ~24 (-CH₂-), ~23 (-CH₂-)-
4-(4-bromophenoxy)butan-2-one ~157, ~133, ~117, ~115~207 (C=O), ~67 (-OCH₂-), ~45 (-CH₂CO-)~30 (-CH₃)
1-(6-Bromochroman-2-yl)ethanone (Predicted) ~153, ~133, ~131, ~129, ~118, ~115~208 (C=O), ~75 (-CHO-), ~30 (-CH₂-), ~24 (-CH₂-)~25 (-CH₃)

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions
6-Bromochroman ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1580, 1480 (C=C), ~1230 (C-O ether), ~810 (p-substituted benzene)
4-(4-bromophenoxy)butan-2-one ~3060 (Ar C-H), ~2940 (Aliphatic C-H), ~1720 (C=O ketone), ~1590, 1490 (C=C), ~1240 (C-O ether), ~820 (p-substituted benzene)
1-(6-Bromochroman-2-yl)ethanone (Predicted) ~3070 (Ar C-H), ~2960 (Aliphatic C-H), ~1715 (C=O ketone), ~1585, 1485 (C=C), ~1235 (C-O ether), ~815 (p-substituted benzene)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
6-Bromochroman 212/214 (due to Br isotopes)133 (loss of Br), 118 (loss of C₃H₆O)
4-(4-bromophenoxy)butan-2-one 242/244 (due to Br isotopes)183/185 (loss of CH₃CO), 155/157 (phenoxy cation), 43 (acetyl cation)
1-(6-Bromochroman-2-yl)ethanone (Predicted) 254/256 (due to Br isotopes)211/213 (loss of acetyl), 171 (bromophenyl cation), 43 (acetyl cation)

Experimental Corner: Methodologies for Synthesis and Analysis

A plausible synthetic pathway to 1-(6-Bromochroman-2-yl)ethanone involves the intramolecular cyclization of a key precursor, 4-(4-bromophenoxy)butan-2-one, which can be synthesized from 4-bromophenol and 4-chlorobutan-2-one. The resulting 6-bromochroman can then be functionalized to introduce the acetyl group.

Synthesis of 6-Bromochroman

A mixture of 4-bromophenol, potassium carbonate, and 1,3-dibromopropane in a suitable solvent such as acetone is refluxed to yield 1-bromo-3-(4-bromophenoxy)propane. This intermediate is then treated with a strong base like sodium hydride in an anhydrous solvent like THF to facilitate intramolecular cyclization to form 6-bromochroman.

Synthesis of 4-(4-bromophenoxy)butan-2-one

4-Bromophenol is reacted with 4-chlorobutan-2-one in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone. The reaction mixture is heated under reflux to facilitate the Williamson ether synthesis, yielding 4-(4-bromophenoxy)butan-2-one.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, typically using KBr pellets or as a thin film on NaCl plates.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Visualizing the Path: Synthetic Workflow

The following diagram illustrates a potential synthetic route for 1-(6-Bromochroman-2-yl)ethanone.

G cluster_0 Synthesis of 6-Bromochroman cluster_1 Synthesis of 4-(4-bromophenoxy)butan-2-one cluster_2 Synthesis of Target Compound 4-Bromophenol 4-Bromophenol Intermediate_1 1-Bromo-3-(4-bromophenoxy)propane 4-Bromophenol->Intermediate_1 K₂CO₃, Acetone 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Intermediate_1 6-Bromochroman 6-Bromochroman Intermediate_1->6-Bromochroman NaH, THF 4-Bromophenol_2 4-Bromophenol 4-(4-bromophenoxy)butan-2-one 4-(4-bromophenoxy)butan-2-one 4-Bromophenol_2->4-(4-bromophenoxy)butan-2-one K₂CO₃, Acetone 4-Chlorobutan-2-one 4-Chlorobutan-2-one 4-Chlorobutan-2-one->4-(4-bromophenoxy)butan-2-one Precursor Precursor (e.g., 6-Bromochroman) Target 1-(6-Bromochroman-2-yl)ethanone Precursor->Target Acylation/Oxidation

Caption: Proposed synthetic pathways for key precursors and the target compound.

This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of 1-(6-Bromochroman-2-yl)ethanone and its precursors. The presented data and experimental outlines serve as a valuable resource for researchers engaged in the synthesis and characterization of novel chroman derivatives for potential applications in drug development and medicinal chemistry. Further experimental validation of the predicted spectroscopic data for the final compound is encouraged to build upon this foundational analysis.

In Vitro Assay Results for 1-(6-Bromochroman-2-yl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of specific in vitro assay data for 1-(6-Bromochroman-2-yl)ethanone and its derivatives. While the chroman scaffold is of interest in medicinal chemistry, research has predominantly focused on derivatives of the related 6-bromochroman-4-one and various coumarin structures. This guide, therefore, addresses the lack of direct data and instead presents findings for structurally similar brominated chromenone derivatives to provide a contextual understanding of their potential biological activities.

Introduction to 1-(6-Bromochroman-2-yl)ethanone

1-(6-Bromochroman-2-yl)ethanone is a heterocyclic compound featuring a chroman ring system brominated at the 6-position and substituted with an ethanone group at the 2-position. This core structure holds potential for various biological applications due to the established bioactivity of the chroman and bromophenyl moieties. However, despite its synthetic accessibility, there is a significant gap in the scientific literature regarding the in vitro evaluation of its derivatives.

Data from Structurally Related Compounds

In the absence of direct data, this guide presents in vitro assay results for derivatives of 3-Acetyl-6-bromo-2H-chromen-2-one, a structurally related compound. These derivatives have been evaluated for their antiproliferative activity against the human liver carcinoma cell line (HEPG2-1).

Table 1: Antiproliferative Activity of 3-Acetyl-6-bromo-2H-chromen-2-one Derivatives against HEPG2-1 Cells
Compound IDDerivative ClassIC50 (µM)[1]
7c Pyrazolo[1,5-a]pyrimidine2.70 ± 0.28
23g Thiazole3.50 ± 0.23
18a 1,3,4-Thiadiazole4.90 ± 0.69
12a Pyrazole8.20 ± 1.54
8a Pyrazole9.80 ± 1.36
7b Pyrazolo[1,5-a]pyrimidine10.0 ± 0.97
7e Pyrazolo[1,5-a]pyrimidine12.8 ± 0.85
18f 1,3,4-Thiadiazole13.0 ± 1.20
7a Pyrazolo[1,5-a]pyrimidine14.2 ± 1.43
7d Pyrazolo[1,5-a]pyrimidine14.6 ± 0.59
13a Isoxazole15.3 ± 1.69
23d Thiazole15.5 ± 1.49
12b Pyrazole17.1 ± 2.28
18c 1,3,4-Thiadiazole17.4 ± 1.03
23c Thiazole9.10 ± 1.29
Doxorubicin Reference Drug1.40 ± 0.26

Experimental Protocols

The following is a summary of the experimental protocol used to evaluate the antiproliferative activity of the 3-Acetyl-6-bromo-2H-chromen-2-one derivatives.

Cell Culture and Treatment

The human liver carcinoma cell line (HEPG2-1) was used for the in vitro cytotoxicity assay. Cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37 °C, 5% CO2). For the assay, cells were seeded in 96-well plates and treated with various concentrations of the test compounds.

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The absorbance of the formazan product was measured using a microplate reader, and the concentration of the compound that inhibits 50% of cell growth (IC50) was calculated from the dose-response curves.

Experimental Workflow

The general workflow for the synthesis and in vitro evaluation of the 3-Acetyl-6-bromo-2H-chromen-2-one derivatives is depicted below.

G cluster_synthesis Synthesis of Derivatives cluster_assay In Vitro Antiproliferative Assay start 3-Acetyl-6-bromo-2H-chromen-2-one react Reaction with various reagents start->react deriv Synthesized Derivatives react->deriv treat Treatment with Derivatives deriv->treat culture HEPG2-1 Cell Culture culture->treat mtt MTT Assay treat->mtt data Data Analysis (IC50 determination) mtt->data

Caption: General workflow from synthesis to in vitro evaluation.

Conclusion

While there is a clear lack of published in vitro assay results specifically for 1-(6-Bromochroman-2-yl)ethanone derivatives, the available data for the structurally related 3-Acetyl-6-bromo-2H-chromen-2-one derivatives provide valuable insights. The antiproliferative activity observed for various heterocyclic derivatives of this related scaffold suggests that the 1-(6-Bromochroman-2-yl)ethanone core could also serve as a promising starting point for the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate derivatives of 1-(6-Bromochroman-2-yl)ethanone to explore their full therapeutic potential. This guide highlights the current knowledge gap and encourages further investigation in this area.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical cornerstone of the discovery pipeline. This guide provides a comparative analysis of plausible synthetic methodologies for the preparation of 1-(6-bromochroman-2-yl)ethanone, a key structural motif in various pharmacologically active compounds. Due to the limited availability of direct comparative studies for this specific molecule in published literature, this guide constructs a benchmark based on established and analogous synthetic strategies for closely related chroman derivatives.

Two principal synthetic pathways are evaluated: the Friedel-Crafts acylation of 6-bromochroman and the cyclization of a functionalized phenolic precursor. This guide presents a quantitative comparison of these methods, detailed experimental protocols, and a visual representation of the synthetic workflows to aid in the selection of the most efficient route for specific laboratory and developmental needs.

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative metrics for the two proposed synthetic routes to 1-(6-bromochroman-2-yl)ethanone. The data is extrapolated from analogous transformations of similar substrates.

Parameter Method A: Friedel-Crafts Acylation Method B: Cyclization of Brominated Phenol
Starting Materials 6-Bromochroman, Acetyl Chloride, AlCl₃4-Bromophenol, Crotonaldehyde
Key Reaction Steps 12 (Michael Addition followed by Cyclization)
Typical Yield (%) 65-75%55-65%
Reaction Time (h) 4-612-18
Reaction Temperature (°C) 0 to 2580-100
Catalyst Lewis Acid (e.g., AlCl₃)Acid or Base Catalyst
Solvent Dichloromethane or NitrobenzeneToluene or Ethanol
Purification Method Column ChromatographyRecrystallization/Column Chromatography

Experimental Protocols

Method A: Friedel-Crafts Acylation of 6-Bromochroman

This method introduces the acetyl group directly onto the 6-bromochroman scaffold.

Materials:

  • 6-Bromochroman

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-bromochroman (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(6-bromochroman-2-yl)ethanone.

Method B: Cyclization of a 4-Bromophenol Derivative

This route involves the formation of the chroman ring from an acyclic precursor.

Materials:

  • 4-Bromophenol

  • Crotonaldehyde

  • Toluene

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Michael Addition: In a round-bottom flask, dissolve 4-bromophenol (1.0 eq) and a catalytic amount of a suitable base in a solvent such as ethanol.

  • Add crotonaldehyde (1.1 eq) dropwise to the solution and stir at room temperature for 8-12 hours to form the intermediate adduct.

  • Cyclization: Isolate the intermediate and dissolve it in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Heat the mixture to reflux (80-100 °C) for 4-6 hours with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 1-(6-bromochroman-2-yl)ethanone.

Synthetic Workflow Visualizations

The following diagrams illustrate the logical flow of the two primary synthetic strategies for preparing 1-(6-bromochroman-2-yl)ethanone.

Method_A_Friedel_Crafts_Acylation cluster_start Starting Materials cluster_workup Workup & Purification start1 6-Bromochroman reaction Friedel-Crafts Acylation start1->reaction start2 Acetyl Chloride start2->reaction start3 AlCl₃ (Lewis Acid) start3->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 1-(6-Bromochroman-2-yl)ethanone purification->product

Caption: Workflow for Method A: Friedel-Crafts Acylation.

Method_B_Cyclization cluster_start_B Starting Materials cluster_workup_B Workup & Purification start_B1 4-Bromophenol michael_addition Michael Addition start_B1->michael_addition start_B2 Crotonaldehyde start_B2->michael_addition intermediate Intermediate Adduct michael_addition->intermediate cyclization Acid-Catalyzed Cyclization intermediate->cyclization workup_B Aqueous Workup cyclization->workup_B purification_B Column Chromatography workup_B->purification_B product_B 1-(6-Bromochroman-2-yl)ethanone purification_B->product_B

Caption: Workflow for Method B: Cyclization of a Brominated Phenol.

Comparative Guide to the X-ray Crystal Structure Analysis of Bromo-Chroman Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystal structure analysis of heterocyclic compounds related to 1-(6-Bromochroman-2-yl)ethanone. While crystallographic data for this specific parent compound is not publicly available, this document presents a detailed comparison of two closely related structures: 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one and 6-bromo-2-(4-chlorophenyl)chroman-4-one . The methodologies and data presented herein serve as a practical reference for researchers engaged in the structural elucidation of similar chroman derivatives, which are significant scaffolds in medicinal chemistry.

Comparative Crystallographic Data

The structural architecture of molecules in the solid state is defined by their crystallographic parameters. Below is a comparison of the key parameters for two relevant bromo-substituted heterocyclic compounds, illustrating the variations that can arise from substitutions on the core ring structure.

ParameterCompound A: 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one[1][2]Compound B: 6-bromo-2-(4-chlorophenyl)chroman-4-one[3]
Chemical Formula C₁₁H₆BrClO₃C₁₅H₁₀BrClO₂
Molecular Weight 301.51351.59
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 12.5770 (2) Åb = 5.7977 (1) Åc = 14.8390 (3) Åβ = 94.679 (2)°a = 9.2173 (6) Åb = 20.7174 (14) Åc = 6.9035 (4) Åβ = 99.332 (3)°
Volume (V) 1078.42 (3) ų1300.83 (14) ų
Molecules per Cell (Z) 44
Temperature (T) 293 K173 (2) K
Radiation Mo Kα (λ = 0.71073 Å)Not Specified
Final R-factor (R₁) 0.0300.0153

Analysis: Both compounds crystallize in the monoclinic system with the same space group (P2₁/c), a common arrangement for organic molecules. However, the presence of a bulky 2-phenyl substituent in Compound B leads to significantly different unit cell dimensions and a larger cell volume compared to Compound A. These differences directly impact the molecular packing and intermolecular interactions within the crystal lattice.

Experimental Protocols

The determination of a crystal structure is a multi-step process requiring careful execution of synthesis, crystallization, and data analysis. The following protocols are generalized from established methods for chroman and benzopyran derivatives.[1][2][4]

Synthesis and Crystallization

A reliable synthesis and the growth of high-quality single crystals are the most critical and often challenging steps in X-ray crystal structure analysis.[1][2]

Example Synthesis (3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one):

  • Starting Material: 3-acetyl-6-chloro-2H-1-benzopyran-2-one (1 mmol) is dissolved in 5 ml of alcohol-free chloroform.

  • Bromination: A solution of bromine (1.1 mmol) in 2 ml of chloroform is added to the mixture with intermittent shaking and warming.

  • Reaction: The mixture is heated on a water bath for 15 minutes, then cooled.

  • Isolation: The resulting solid is filtered and washed with ether.

  • Crystallization: The crude product is purified by recrystallization. For single-crystal growth, the compound is dissolved in a suitable solvent (e.g., glacial acetic acid), warmed, and allowed to cool slowly. The solution is covered and left undisturbed until needle-shaped crystals suitable for X-ray diffraction appear.[1][2]

X-ray Data Collection

Data collection is performed on a single-crystal X-ray diffractometer. The crystal is mounted on a goniometer head and maintained at a low temperature (e.g., 173 K or 293 K) to minimize thermal vibrations.

  • Instrumentation: A modern diffractometer, such as a Bruker SMART CCD area-detector, is used.[2]

  • Radiation Source: Monochromatic X-rays, typically from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) source, are directed at the crystal.[1][2]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images (frames) are collected over a range of angles (e.g., using φ and ω scans).[2] Thousands of unique reflections are measured.

  • Data Processing: The raw data is processed to integrate the reflection intensities, apply corrections for absorption effects (e.g., using programs like SADABS), and reduce the data to a final reflection file.[2]

Structure Solution and Refinement

The final step involves determining the arrangement of atoms in the unit cell from the processed diffraction data.

  • Structure Solution: The initial atomic positions are determined using direct methods, typically with software packages like SHELXS.[5]

  • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are often placed in geometrically calculated positions.[1][2][5]

  • Validation: The quality of the final structure is assessed using metrics like the R-factor (R₁), with lower values indicating a better fit to the data. The final model is checked for consistency and potential errors.

Experimental Workflow for Single-Crystal X-ray Analysis

The following diagram illustrates the logical progression of steps involved in determining a molecular structure via single-crystal X-ray diffraction.

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystal Single Crystal Growth purification->crystal mount Mount Crystal on Diffractometer crystal->mount data_coll X-ray Diffraction Data Collection mount->data_coll process Data Processing & Absorption Correction data_coll->process solve Structure Solution (Direct Methods) process->solve refine Structure Refinement (Least-Squares) solve->refine validate Structure Validation & Analysis refine->validate cif Crystallographic Information File (CIF) validate->cif

Caption: Workflow for Single-Crystal X-ray Structure Determination.

References

Comparative Stability of Bromo-, Chloro-, and Iodo-Chromanone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the intrinsic stability of lead compounds is a cornerstone of preclinical assessment. This guide provides a comparative analysis of the stability of bromo-, chloro-, and iodo-substituted chromanone analogs, offering insights into their degradation profiles under various stress conditions. While direct comparative studies are not extensively available in the public domain, this guide synthesizes established principles of halogen chemistry and data from related compounds to present a predictive stability profile. The information herein is supported by detailed experimental protocols for stability-indicating assays and visual diagrams of experimental workflows and a relevant biological signaling pathway.

Introduction to Halogenated Chromanones

Chromanone scaffolds are prevalent in a wide array of biologically active compounds. The introduction of a halogen atom (bromine, chlorine, or iodine) onto the chromanone ring system can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. However, the nature of the carbon-halogen (C-X) bond also directly influences the compound's inherent stability. Understanding the relative lability of these bonds is critical for predicting shelf-life, identifying potential degradants, and designing robust formulations.

Comparative Stability Analysis

The stability of halogenated chromanone analogs is primarily dictated by the strength of the carbon-halogen bond on the aromatic ring. The bond dissociation energy for aryl halides follows the trend C-Cl > C-Br > C-I.[1][2] A lower bond dissociation energy corresponds to a weaker bond, which is more susceptible to cleavage under stress conditions such as exposure to light, heat, or reactive chemical species. Consequently, the general trend in the reactivity of aryl halides is C-I > C-Br > C-Cl.[3][4][5]

Based on these fundamental principles, the predicted order of stability for halogenated chromanone analogs is:

Chloro-chromanone > Bromo-chromanone > Iodo-chromanone

Iodo-substituted chromanones are expected to be the least stable and most prone to degradation, particularly photolytic and thermal degradation, due to the weaker C-I bond. Conversely, chloro-substituted analogs are predicted to be the most stable among the three.

Data Presentation: Predicted Degradation under Forced Conditions

The following table summarizes the expected comparative stability of bromo-, chloro-, and iodo-chromanone analogs under standard forced degradation conditions. The degradation is qualitatively ranked from low to high based on the inferred lability of the respective carbon-halogen bonds.

Stress ConditionBromo-ChromanoneChloro-ChromanoneIodo-ChromanoneRationale
Acid Hydrolysis Moderate DegradationLow DegradationModerate DegradationStability is influenced by the electron-withdrawing nature of the halogen and the C-X bond strength.
Alkaline Hydrolysis Moderate DegradationLow DegradationHigh DegradationThe weaker C-I bond is more susceptible to nucleophilic attack under basic conditions.
**Oxidative (H₂O₂) **Moderate DegradationLow DegradationHigh DegradationThe ease of oxidation of the halide (I⁻ > Br⁻ > Cl⁻) can influence the degradation pathway.
Photolytic Moderate to High DegradationLow to Moderate DegradationHigh DegradationThe lower C-X bond energy of iodo and bromo analogs makes them more susceptible to photolytic cleavage.
Thermal Moderate DegradationLow DegradationHigh DegradationWeaker bonds are more readily cleaved at elevated temperatures.

Experimental Protocols

A comprehensive assessment of the stability of chromanone analogs requires a well-designed forced degradation study. The following protocol outlines a typical workflow for subjecting the compounds to various stress conditions and analyzing the resulting samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][7]

Forced Degradation Study Protocol
  • Preparation of Stock Solutions: Prepare individual stock solutions of the bromo-, chloro-, and iodo-chromanone analogs in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 80°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH.

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 80°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N HCl.

    • Dilute the final solution with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the final solution with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a thin layer of the solid compound and a solution of the compound (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • After exposure, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a temperature-controlled oven at 105°C for 48 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Dissolve an accurately weighed amount of the solid in a suitable solvent and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis (Stability-Indicating Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the maximum absorbance of the parent chromanone.

    • Injection Volume: 20 µL.

    • Analysis: Analyze the stressed samples alongside a non-stressed control solution. The method should be validated to demonstrate specificity, linearity, accuracy, and precision.

Mandatory Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution of Chromanone Analog (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 80°C) stock->acid Expose to Stress alkali Alkaline Hydrolysis (0.1 N NaOH, 80°C) stock->alkali Expose to Stress oxidation Oxidative Stress (3% H₂O₂, RT) stock->oxidation Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress thermal Thermal Stress (105°C, Solid State) stock->thermal Expose to Stress neutralize Neutralization (for hydrolysis samples) acid->neutralize alkali->neutralize dilute Dilution with Mobile Phase oxidation->dilute photo->dilute thermal->dilute Dissolve & Dilute neutralize->dilute hplc Stability-Indicating HPLC-UV Analysis dilute->hplc data Data Interpretation: - Purity Assessment - Degradant Profiling - Mass Balance Calculation hplc->data

Caption: Workflow for a forced degradation study of chromanone analogs.

Signaling Pathway: Inhibition of NF-κB by Chromanone Derivatives

Several studies have indicated that chromanone derivatives can exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10] The diagram below illustrates a simplified representation of this pathway and the potential point of intervention by chromanone analogs.

G cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB (Inactive Complex) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) (Active) nfkb->nfkb_nuc translocates to ikb_nfkb->nfkb IκBα degradation chromanone Chromanone Analog chromanone->ikk inhibits dna DNA nfkb_nuc->dna binds to genes Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) dna->genes

Caption: Inhibition of the NF-κB signaling pathway by chromanone analogs.

Conclusion

The comparative stability of halogenated chromanone analogs is a critical parameter for their development as therapeutic agents. Based on fundamental chemical principles, the stability is predicted to follow the order: chloro- > bromo- > iodo-chromanone . This guide provides a framework for the experimental validation of this prediction through forced degradation studies. Furthermore, the elucidation of the modulatory effects of these compounds on key signaling pathways, such as NF-κB, will be instrumental in defining their pharmacological profiles. The provided protocols and diagrams serve as a valuable resource for researchers embarking on the preclinical evaluation of this important class of compounds.

References

Evaluating the Selectivity of 1-(6-Bromochroman-2-yl)ethanone in Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the chroman framework is of significant interest due to its prevalence in a wide array of biologically active compounds. This guide provides a comparative evaluation of the predicted selectivity and reactivity of 1-(6-Bromochroman-2-yl)ethanone in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. In the absence of direct experimental data for this specific substrate, this analysis draws upon established methodologies and compares its expected performance with that of structurally related brominated heterocyclic and aromatic compounds.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. The general catalytic cycle for these reactions, involving oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination, is a cornerstone of modern organic synthesis.

digraph "Palladium_Cross_Coupling_Cycle" {
  graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L_n" [label="Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; "Ar-Pd(II)-X" [label="Ar-Pd(II)-X Intermediate"]; "Transmetalation_Amination" [label="Transmetalation / \nAmine Coordination", shape=ellipse, fillcolor="#FFFFFF"]; "Ar-Pd(II)-R" [label="Ar-Pd(II)-R/Ar-Pd(II)-NR'R''\nIntermediate"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="Ar-R / Ar-NR'R''\n(Coupled Product)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Pd(0)L_n" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X"; "Ar-Pd(II)-X" -> "Transmetalation_Amination" [label="R-M / HNR'R''"]; "Transmetalation_Amination" -> "Ar-Pd(II)-R"; "Ar-Pd(II)-R" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L_n" [style=dashed]; }

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Performance Comparison

While no direct data exists for 1-(6-Bromochroman-2-yl)ethanone, the following table summarizes the performance of similar brominated heterocyclic compounds in Suzuki-Miyaura coupling reactions.

SubstrateCoupling PartnerCatalyst/Base/SolventYield (%)Reference
2,5-dibromo-3-methylthiopheneArylboronic acidsPd(PPh₃)₄ / K₂CO₃ / Toluene:EtOH:H₂O45-85 (mono-substitution)[Chemistry Central Journal, 2018]
6-chloro-2,4-diaminopyrimidineArylboronic acidsPd(PPh₃)₄ / Na₂CO₃ / DME50-90[Tetrahedron Letters, 2001]
4-bromo-6H-1,2-oxazinesPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃ / Toluene77-82[Molecules, 2009]

Based on these examples, it is anticipated that 1-(6-Bromochroman-2-yl)ethanone would exhibit good reactivity in Suzuki-Miyaura couplings, likely affording moderate to high yields of the corresponding 6-aryl derivatives. The acetyl group at the 2-position is not expected to interfere with the reaction at the electronically distinct C-6 bromine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated products.

Experimental Protocol (General)

A typical Sonogashira coupling procedure is as follows:

  • In a reaction flask under an inert atmosphere, combine the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Add a suitable solvent, typically an amine base such as triethylamine or diisopropylamine, which also serves as the base. A co-solvent like THF or DMF can also be used.

  • Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

  • The reaction is typically stirred at room temperature or gently heated (40-80 °C) until completion, as monitored by TLC or GC-MS.

  • After completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

  • The residue is then purified, usually by column chromatography.

Performance Comparison

The following table presents data from Sonogashira couplings of comparable brominated heterocycles.

SubstrateCoupling PartnerCatalyst/Co-catalyst/Base/SolventYield (%)Reference
4-bromo-6H-1,2-oxazinesPhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N / Toluene65 (mono-alkynylation)[Molecules, 2009]
2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-onesPhenylacetylenePd/C-PPh₃ / CuI / Et₃N / DMF70-85 (selective at C-8)[Turk J Chem, 2015]

The data suggests that 1-(6-Bromochroman-2-yl)ethanone would likely undergo Sonogashira coupling with good efficiency. The selectivity for mono-alkynylation at the C-6 position is expected to be high, with minimal side reactions anticipated from the ethanone moiety under the typically mild reaction conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.

Experimental Protocol (General)

A general protocol for the Buchwald-Hartwig amination is as follows:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equiv).

  • The vessel is evacuated and backfilled with an inert gas.

  • Add the amine (1.1-1.5 equiv) and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • The reaction mixture is heated (typically 80-120 °C) and monitored by TLC or LC-MS.

  • Once the reaction is complete, it is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Performance Comparison

The table below shows the results of Buchwald-Hartwig amination on similar brominated scaffolds.

SubstrateAmineCatalyst/Ligand/Base/SolventYield (%)Reference
6-bromo-2-chloroquinolineCyclic aminesPd(OAc)₂ / Xantphos / Cs₂CO₃ / Dioxane60-90 (selective at C-6)[J. Org. Chem., 2007]
6-ArylaminoflavonesVarious anilinesPd₂(dba)₃ / Xantphos / Cs₂CO₃ / Toluene8-95[Molecules, 2023]

Based on these findings, 1-(6-Bromochroman-2-yl)ethanone is predicted to be a suitable substrate for Buchwald-Hartwig amination. The reaction is expected to proceed selectively at the C-6 position to provide the corresponding 6-aminochroman derivatives in good to excellent yields, depending on the nature of the amine coupling partner.

Conclusion and Selectivity Outlook

While direct experimental data for 1-(6-Bromochroman-2-yl)ethanone in palladium-catalyzed cross-coupling reactions is not currently available in the surveyed literature, a comparative analysis with structurally related brominated heterocyclic compounds provides a strong basis for predicting its reactivity and selectivity.

  • Selectivity: In all three coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—the reaction is overwhelmingly expected to occur selectively at the C-6 bromine position of the chroman ring. The C-Br bond is the most reactive site for oxidative addition of the palladium catalyst compared to other C-H or C-O bonds within the molecule. The ethanone substituent at the C-2 position is electronically and sterically distant from the reaction center and is not anticipated to interfere with the coupling process under standard conditions.

  • Reactivity: Based on the high yields observed for a variety of other brominated heterocycles, 1-(6-Bromochroman-2-yl)ethanone is predicted to be a viable and efficient substrate for these transformations. The specific yields will, as with any coupling reaction, be dependent on the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.

This guide provides a foundational understanding for researchers looking to employ 1-(6-Bromochroman-2-yl)ethanone in the synthesis of more complex molecules. The provided general protocols and comparative data offer a strong starting point for the development of specific synthetic routes. Further experimental validation is necessary to confirm the precise reactivity and selectivity of this compound.

A Comparative Analysis of Experimental and Predicted NMR Spectra for 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected experimental nuclear magnetic resonance (NMR) spectra and theoretically calculated NMR spectra for the compound 1-(6-Bromochroman-2-yl)ethanone. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide utilizes predictive methodologies based on established NMR principles and data from structurally analogous compounds to serve as a reference for researchers.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C NMR spectra of 1-(6-Bromochroman-2-yl)ethanone. These predictions are based on the analysis of substituent effects and comparison with known spectra of substituted chromane derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(6-Bromochroman-2-yl)ethanone

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.5 - 4.8ddJ = 11.0, 3.0 Hz
H-3eq2.2 - 2.4m
H-3ax1.9 - 2.1m
H-4eq2.9 - 3.1m
H-4ax2.7 - 2.9m
H-57.3 - 7.5dJ = 2.0 Hz
H-77.2 - 7.4ddJ = 8.5, 2.0 Hz
H-86.7 - 6.9dJ = 8.5 Hz
CH₃ (ethanone)2.1 - 2.3s

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(6-Bromochroman-2-yl)ethanone

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-275 - 80
C-328 - 33
C-423 - 28
C-4a118 - 122
C-5130 - 135
C-6115 - 120
C-7130 - 135
C-8118 - 122
C-8a152 - 156
C=O (ethanone)205 - 210
CH₃ (ethanone)25 - 30

Experimental and Computational Protocols

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below.

  • Sample Preparation: Approximately 5-10 mg of 1-(6-Bromochroman-2-yl)ethanone is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a Bruker Avance spectrometer, or equivalent, operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired using a standard single-pulse experiment. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are collected for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm and a relaxation delay of 2 seconds are commonly used. Several thousand scans (e.g., 1024 to 4096) are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1][2]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Computational Protocol for NMR Spectra Calculation

Theoretical calculations of NMR chemical shifts are a valuable tool for spectral assignment and structure verification. A general workflow for such calculations using Density Functional Theory (DFT) is as follows.

  • Molecular Modeling: The 3D structure of 1-(6-Bromochroman-2-yl)ethanone is built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).

  • NMR Chemical Shift Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. A functional like mPW1PW91 with a larger basis set (e.g., 6-311+G(2d,p)) often provides good accuracy for chemical shift predictions.

  • Data Analysis: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ_calc) by referencing them to the calculated shielding of a reference compound, typically TMS, calculated at the same level of theory: δ_calc = σ_iso(TMS) - σ_iso(molecule).

Workflow Visualization

The following diagram illustrates the workflow for comparing experimental and calculated NMR spectra.

NMR_Comparison_Workflow Workflow for Comparison of Experimental and Calculated NMR Spectra cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_sample Sample Preparation (1-(6-Bromochroman-2-yl)ethanone in CDCl3) exp_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) exp_sample->exp_acquisition exp_processing Data Processing (FT, Phasing, Referencing) exp_acquisition->exp_processing exp_spectrum Experimental Spectrum exp_processing->exp_spectrum comparison Comparative Analysis exp_spectrum->comparison comp_model Molecular Modeling comp_opt Geometry Optimization (DFT/B3LYP/6-31G(d)) comp_model->comp_opt comp_calc NMR Calculation (GIAO/mPW1PW91/6-311+G(2d,p)) comp_opt->comp_calc comp_spectrum Calculated Spectrum comp_calc->comp_spectrum comp_spectrum->comparison conclusion Structure Verification and Spectral Assignment comparison->conclusion

Caption: Workflow for the comparison of experimental and calculated NMR spectra.

References

Cross-Validation of Analytical Methods for 1-(6-Bromochroman-2-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive cross-validation and comparison of two primary analytical methods for the quantification and characterization of 1-(6-Bromochroman-2-yl)ethanone: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound.

The cross-validation process is crucial for ensuring inter-laboratory reproducibility and confirming the reliability of analytical methods across different settings.[1][2] This guide presents detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection and implementation of the most suitable method for specific analytical needs.

Introduction to Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, renowned for its versatility in separating non-volatile and thermally sensitive compounds.[3] For 1-(6-Bromochroman-2-yl)ethanone, a reverse-phase HPLC method with UV detection offers a robust approach for quantification, leveraging the chromophoric nature of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For 1-(6-Bromochroman-2-yl)ethanone, GC-MS provides not only quantification but also structural confirmation through mass fragmentation patterns.

Comparative Analysis of HPLC-UV and GC-MS Methods

The selection of an appropriate analytical method depends on various factors, including the analytical objective (e.g., routine quality control vs. impurity identification), sample matrix, and available instrumentation. The following diagram illustrates a logical comparison of the two methods for the analysis of 1-(6-Bromochroman-2-yl)ethanone.

cluster_0 Method Selection Criteria cluster_1 HPLC-UV cluster_2 GC-MS Analyte Properties Analyte Properties HPLC_Advantages Advantages Robust Quantification Non-destructive Wide Applicability Analyte Properties->HPLC_Advantages Non-volatile GCMS_Disadvantages Disadvantages Thermal Lability Risk Derivatization may be needed Analyte Properties->GCMS_Disadvantages Thermal Stability? Analytical Goal Analytical Goal Analytical Goal->HPLC_Advantages Quantification GCMS_Advantages Advantages High Specificity (MS) Structural Information High Sensitivity Analytical Goal->GCMS_Advantages Identification Sample Throughput Sample Throughput HPLC_Disadvantages Disadvantages Lower Specificity (UV) Matrix Interference Sample Throughput->HPLC_Disadvantages Longer run times Sample Throughput->GCMS_Disadvantages Complex sample prep

Figure 1: Logical comparison of HPLC-UV and GC-MS for 1-(6-Bromochroman-2-yl)ethanone analysis.

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS analysis of 1-(6-Bromochroman-2-yl)ethanone are provided below. These protocols serve as a starting point for method development and validation.

HPLC-UV Method Protocol

Objective: To quantify 1-(6-Bromochroman-2-yl)ethanone using a reverse-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • 1-(6-Bromochroman-2-yl)ethanone reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the reference standard in acetonitrile (1 mg/mL).

  • Prepare working standards by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Dissolve the sample containing 1-(6-Bromochroman-2-yl)ethanone in acetonitrile to a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol

Objective: To quantify and identify 1-(6-Bromochroman-2-yl)ethanone using a GC-MS method.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).

  • Capillary column suitable for semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Standards:

  • Dichloromethane (GC grade)

  • 1-(6-Bromochroman-2-yl)ethanone reference standard

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

Sample Preparation:

  • Prepare a stock solution of the reference standard in dichloromethane (1 mg/mL).

  • Prepare working standards by serial dilution to concentrations ranging from 0.1 to 20 µg/mL.

  • Dissolve the sample in dichloromethane to a final concentration within the calibration range.

Cross-Validation Data Summary

The following tables present hypothetical performance data from the cross-validation of the HPLC-UV and GC-MS methods for the analysis of 1-(6-Bromochroman-2-yl)ethanone.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MS
Linear Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Regression Equation y = 15890x + 1200y = 45780x + 850

Table 2: Accuracy and Precision

Concentration (µg/mL)HPLC-UV Recovery (%)HPLC-UV RSD (%)GC-MS Recovery (%)GC-MS RSD (%)
Low QC (5 µg/mL) 99.51.2101.22.5
Mid QC (50 µg/mL) 100.20.899.8 (at 10 µg/mL)1.8
High QC (90 µg/mL) 99.80.9100.5 (at 18 µg/mL)2.1

Table 3: Detection and Quantitation Limits

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL

Table 4: Method Robustness

Parameter VariationHPLC-UV (% Change in Response)GC-MS (% Change in Response)
Flow Rate/Temp Program (±5%) < 2.0%< 3.0%
Mobile Phase/Carrier Gas Pressure (±2%) < 1.5%< 2.5%
Column from Different Lot < 3.0%< 4.0%

Workflow for Method Cross-Validation

The cross-validation of these two analytical methods ensures that they produce comparable and reliable results. The following workflow outlines the key steps in this process.

Start Start Method_Development_HPLC Develop & Optimize HPLC-UV Method Start->Method_Development_HPLC Method_Development_GCMS Develop & Optimize GC-MS Method Start->Method_Development_GCMS Validation_HPLC Validate HPLC-UV (ICH Q2(R1)) Method_Development_HPLC->Validation_HPLC Validation_GCMS Validate GC-MS (ICH Q2(R1)) Method_Development_GCMS->Validation_GCMS Sample_Analysis Analyze Same Batch of Samples with Both Methods Validation_HPLC->Sample_Analysis Validation_GCMS->Sample_Analysis Data_Comparison Compare Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison Acceptance_Criteria Results within Acceptance Criteria? Data_Comparison->Acceptance_Criteria Conclusion Methods are Cross-Validated Acceptance_Criteria->Conclusion Yes Troubleshoot Investigate Discrepancies & Re-evaluate Acceptance_Criteria->Troubleshoot No Troubleshoot->Method_Development_HPLC Troubleshoot->Method_Development_GCMS

Figure 2: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the analysis of 1-(6-Bromochroman-2-yl)ethanone. The choice between the two will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method for routine quantification, offering excellent precision and accuracy. It is generally more accessible in quality control laboratories.

  • GC-MS provides higher sensitivity and specificity, making it the preferred method for trace-level analysis and for studies requiring definitive identification. The structural information obtained from the mass spectrum is a significant advantage for impurity profiling and metabolite identification.

The cross-validation data presented in this guide demonstrate that with proper development and validation, both methods can yield comparable and reliable results, ensuring the quality and consistency of data for 1-(6-Bromochroman-2-yl)ethanone.

References

Safety Operating Guide

Proper Disposal of 1-(6-Bromochroman-2-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 1-(6-Bromochroman-2-yl)ethanone is classified as a halogenated organic compound. As such, it requires specific disposal procedures to ensure laboratory safety and environmental compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-(6-Bromochroman-2-yl)ethanone, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.

Core Safety and Disposal Principles

Proper disposal of 1-(6-Bromochroman-2-yl)ethanone hinges on the principles of waste segregation, proper containment, and clear labeling. Due to its halogenated nature, it must be collected separately from non-halogenated organic waste.[1][2][3] This is primarily because halogenated compounds require specific incineration processes to prevent the release of harmful environmental pollutants.[3]

Parameter Guideline Rationale
Waste Classification Halogenated Organic WasteContains bromine, a halogen.[1]
Primary Disposal Method Licensed Chemical Destruction/IncinerationEnsures complete breakdown and prevents environmental contamination.[4]
In-Lab Treatment Not RecommendedTreatment of hazardous waste in the lab without proper licensing is generally not permissible.
Drain/Trash Disposal Strictly ProhibitedPrevents contamination of water systems and landfills with hazardous chemicals.[2][5][6]

Experimental Workflow for Disposal

The following workflow outlines the necessary steps from the point of generation to final disposal.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_accumulation Storage & Accumulation cluster_disposal Final Disposal A 1. Generate 1-(6-Bromochroman-2-yl)ethanone waste B 2. Identify as Halogenated Organic Waste A->B C 3. Obtain designated, compatible waste container (e.g., marked 'Halogenated Waste') B->C D 4. Ensure container is properly labeled with 'Hazardous Waste' and contents C->D E 5. Add waste to the container, avoiding mixing with incompatible materials D->E F 6. Keep container securely closed except when adding waste E->F G 7. Store in a designated Satellite Accumulation Area (SAA) F->G H 8. When container is full or ready for disposal, contact Environmental Health & Safety (EHS) G->H I 9. EHS arranges for pickup and transport to a licensed disposal facility H->I

Disposal workflow for 1-(6-Bromochroman-2-yl)ethanone.

Detailed Disposal Protocol

1. Waste Identification and Segregation:

  • Immediately upon generation, identify any waste containing 1-(6-Bromochroman-2-yl)ethanone as "Halogenated Organic Waste".[1]

  • Maintain separate waste streams for halogenated and non-halogenated organic solvents to reduce disposal costs and ensure proper treatment.[3][7]

2. Container Selection and Labeling:

  • Use only approved, chemically compatible containers for waste collection. These containers should be in good condition with a secure, screw-top cap.[2][8]

  • The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including "1-(6-Bromochroman-2-yl)ethanone" and any other solvents present with their approximate percentages.[2][7] Do not use abbreviations or chemical formulas.[2]

3. Safe Accumulation Practices:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][8]

  • The SAA should be a well-ventilated area, and the container should be kept closed at all times except when adding waste.[2][9]

  • Do not mix incompatible waste types in the same container. For instance, do not mix acids and bases.[8]

4. Arranging for Disposal:

  • Once the container is full or has been in use for the maximum allowable time (consult your institution's guidelines, which can be up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[5][8]

  • Provide the EHS department with a complete and accurate description of the waste.

5. Spill and Emergency Procedures:

  • In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[4]

  • Use appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect the material in a sealed, properly labeled container for disposal as hazardous waste.[10][11]

  • For large spills, contact your institution's emergency response team immediately.[2]

Personal Protective Equipment (PPE) for Handling First Aid Measures
Eye Protection: Safety glasses with side shields or goggles.[10]Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[10][11]
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[10]
Skin and Body Protection: Laboratory coat and appropriate protective clothing.[10]Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[10][12]

References

Personal protective equipment for handling 1-(6-Bromochroman-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(6-Bromochroman-2-yl)ethanone

This guide provides immediate, essential safety and logistical information for handling 1-(6-Bromochroman-2-yl)ethanone in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational plans for handling, and proper disposal methods.

Hazard Summary
Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling 1-(6-Bromochroman-2-yl)ethanone. A workplace hazard assessment is essential to determine the specific needs for your laboratory environment.[5]

PPE CategoryMinimum RequirementRecommended for Enhanced Protection
Eye and Face ANSI Z87.1 compliant safety glasses with side shields.[5][6]Chemical splash goggles.[7] A face shield should be worn in addition to goggles when there is a significant splash hazard.[5][6]
Hand Disposable nitrile gloves.[5] Gloves should be inspected before use and changed immediately if contaminated.[8]Double-gloving with nitrile gloves or wearing Silver Shield gloves under nitrile gloves for added protection.[5]
Body A lab coat, long pants, and closed-toe shoes are the minimum requirements for laboratory work.[5][8]A flame-resistant lab coat should be worn if flammable solvents are in use.[6] Polyethylene-coated polypropylene gowns offer greater chemical resistance.[9]
Respiratory Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][4]If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][7][10]

Operational and Disposal Plans

A clear, step-by-step plan is essential for the safe handling and disposal of 1-(6-Bromochroman-2-yl)ethanone.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Area Setup :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1][2]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Compound :

    • Don the appropriate PPE as outlined in the table above.

    • Perform all manipulations of the solid compound, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.[1]

    • Use non-sparking tools if the compound is being used with flammable solvents.[4]

    • Keep the container tightly closed when not in use.[1][4]

  • In Case of a Spill :

    • Evacuate personnel from the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]

    • For large spills, evacuate the laboratory and follow your institution's emergency procedures.

Disposal Plan
  • Chemical Waste : Dispose of 1-(6-Bromochroman-2-yl)ethanone and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations.[1][4] Do not discharge to sewer systems.[4]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[4]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[4]

Visualized Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of 1-(6-Bromochroman-2-yl)ethanone from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood, Safety Equipment) don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle Chemical in Fume Hood (Weighing, Transferring) don_ppe->handle_chem spill_check Spill? handle_chem->spill_check small_spill Small Spill: Clean with Absorbent spill_check->small_spill Yes (Small) large_spill Large Spill: Evacuate & Follow Emergency Plan spill_check->large_spill Yes (Large) dispose_waste Dispose of Chemical Waste spill_check->dispose_waste No small_spill->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe clean_area Clean Work Area dispose_ppe->clean_area

Caption: Workflow for the safe handling of 1-(6-Bromochroman-2-yl)ethanone.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.